molecular formula C5H3BrN2O2 B018158 2-Bromo-5-nitropyridine CAS No. 4487-59-6

2-Bromo-5-nitropyridine

Cat. No.: B018158
CAS No.: 4487-59-6
M. Wt: 202.99 g/mol
InChI Key: HUUFTVUBFFESEN-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridine (CAS 4487-59-6) is a halogenated nitropyridine that serves as a high-value synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring an electron-withdrawing nitro group and a bromine leaving group on the pyridine ring, creates a highly reactive and versatile building block for constructing complex molecules. The compound is particularly valuable for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse substituents at its 2-position. This chemical is extensively utilized in life science research as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), including targeted therapies like kinase inhibitors for oncology. Beyond pharmaceuticals, its applications extend to the development of agrochemicals and advanced materials, where it acts as a precursor for organic semiconductors and polymers used in organic light-emitting diodes (OLEDs). Key Specifications: • CAS Number: 4487-59-6 • Molecular Formula: C 5 H 3 BrN 2 O 2 • Molecular Weight: 202.99 g/mol • Appearance: Light yellow to light brown crystalline powder • Melting Point: 139-141 °C • Purity: >98.0% (GC) Please Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitropyridine
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InChI

InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HUUFTVUBFFESEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10196327
Record name 2-Bromo-5-nitropyridine
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Molecular Weight

202.99 g/mol
Source PubChem
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CAS No.

4487-59-6
Record name 2-Bromo-5-nitropyridine
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Record name 2-Bromo-5-nitropyridine
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Record name 2-Bromo-5-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-nitropyridine (CAS: 4487-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitropyridine, a halogenated nitro-substituted pyridine (B92270), is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups make it a key intermediate in the preparation of a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, key synthetic applications, and the role of its derivatives in modulating critical biological pathways. Detailed experimental protocols for its principal transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction, are presented. Furthermore, this document elucidates the involvement of this compound-derived compounds in the p38 MAPK and EGFR signaling pathways, providing a foundation for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature. It is largely insoluble in water but exhibits good solubility in a range of polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, ethanol (B145695), and methanol.[1] The compound is stable under normal laboratory conditions but may decompose when exposed to strong acids, bases, heat, or light.[1]

PropertyValueReference(s)
CAS Number 4487-59-6[2]
Molecular Formula C₅H₃BrN₂O₂[2]
Molecular Weight 202.99 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point 139-141 °C[3]
Boiling Point 145-147 °C at 10 mmHg[3]
Solubility Insoluble in water; Soluble in polar organic solvents[1]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays three distinct signals corresponding to the three protons on the pyridine ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.0d~8.5H-6
~8.4dd~8.5, 2.5H-4
~9.2d~2.5H-3

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~120C-3
~135C-5
~140C-4
~145C-6
~150C-2

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

FTIR Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~1600C=N and C=C stretching (pyridine ring)
~1530Asymmetric NO₂ stretching
~1350Symmetric NO₂ stretching
~830C-Br stretching
Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).

m/zRelative IntensityAssignment
202/204~1:1[M]⁺
172/174[M-NO]⁺
123[M-NO₂-Br]⁺

Key Synthetic Reactions and Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling and functional group transformation reactions, making it a valuable starting material for the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids to yield 2-aryl-5-nitropyridines, which are important precursors for many biologically active compounds.[4]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-nitropyridine

  • Reagents: this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: A mixture of 1,4-dioxane (B91453) and water (4:1).

  • Procedure: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add the degassed solvent mixture and heat the reaction at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)-5-nitropyridine.

  • Expected Yield: 85-95%.

Suzuki_Miyaura_Coupling This compound This compound 2-Aryl-5-nitropyridine 2-Aryl-5-nitropyridine This compound->2-Aryl-5-nitropyridine Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Aryl-5-nitropyridine Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->2-Aryl-5-nitropyridine Base Base Base->2-Aryl-5-nitropyridine Solvent Solvent Solvent->2-Aryl-5-nitropyridine

Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. This compound can be efficiently coupled with primary and secondary amines using a palladium catalyst and a suitable ligand.[5]

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-nitropyridine

  • Reagents: this compound (1.0 eq), morpholine (B109124) (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent: Toluene.

  • Procedure: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂, XPhos, and NaOtBu. Toluene is added, followed by this compound and morpholine. The tube is sealed and the reaction mixture is heated at 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 2-(morpholin-4-yl)-5-nitropyridine.

  • Expected Yield: 70-80%.[6]

Buchwald_Hartwig_Amination This compound This compound 2-Amino-5-nitropyridine Derivative 2-Amino-5-nitropyridine Derivative This compound->2-Amino-5-nitropyridine Derivative Buchwald-Hartwig Amination Amine Amine Amine->2-Amino-5-nitropyridine Derivative Pd Catalyst Pd Catalyst Pd Catalyst->2-Amino-5-nitropyridine Derivative Ligand Ligand Ligand->2-Amino-5-nitropyridine Derivative Base Base Base->2-Amino-5-nitropyridine Derivative

Buchwald-Hartwig Amination of this compound.
Nitro Group Reduction

The nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. Catalytic hydrogenation is a common and efficient method for this transformation.[7]

Experimental Protocol: Synthesis of 5-Bromo-2-aminopyridine

  • Reagents: this compound (1.0 eq), 10% Palladium on carbon (Pd/C, 5 mol%).

  • Solvent: Ethanol.

  • Procedure: this compound is dissolved in ethanol in a hydrogenation vessel. The Pd/C catalyst is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give 5-bromo-2-aminopyridine.

  • Expected Yield: >95%.

Nitro_Reduction This compound This compound 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine This compound->5-Bromo-2-aminopyridine Catalytic Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->5-Bromo-2-aminopyridine

Reduction of the Nitro Group.

Applications in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have emerged as privileged scaffolds in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Inhibition of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli and inflammatory cytokines, playing a significant role in apoptosis and cytokine release.[] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Several inhibitors based on the 2-anilino-5-nitropyridine scaffold have been developed as potent and selective inhibitors of p38 MAPK.[9] These inhibitors typically act as ATP-competitive binders in the kinase domain of p38.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K phosphorylates p38 MAPK p38 MAPK MAP2K->p38 MAPK phosphorylates Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates phosphorylates Inflammation_Apoptosis Inflammation & Apoptosis Downstream Substrates->Inflammation_Apoptosis Inhibitor 2-Anilino-5-nitropyridine Derivative Inhibitor->p38 MAPK

Inhibition of the p38 MAPK Signaling Pathway.
Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[10] These pathways are central to cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Fused pyrimidine (B1678525) systems derived from aminopyridines have been extensively investigated as EGFR inhibitors.[12] These compounds often bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Inhibitor Aminopyrimidine Derivative Inhibitor->EGFR

Inhibition of the EGFR Signaling Pathway.

Safety and Handling

This compound is classified as acutely toxic if swallowed, and it can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone building block in synthetic organic and medicinal chemistry. Its reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, coupled with the versatility of its nitro group, provides access to a vast chemical space of novel heterocyclic compounds. The demonstrated activity of its derivatives as potent kinase inhibitors highlights the importance of this scaffold in the development of targeted therapeutics. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in research and drug discovery endeavors.

References

A Technical Guide to 2-Bromo-5-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitropyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group and the strategically positioned bromine atom on the pyridine (B92270) ring, render it a versatile substrate for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of targeted therapeutics, including the signaling pathways of drugs derived from it.

Core Physical and Chemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory use.

Physical Properties
PropertyValueReference(s)
Appearance Light yellow crystalline powder/solid[1][2]
Melting Point 137 - 141 °C[1][3][4][5]
Boiling Point 145 - 147 °C at 10 mmHg[1][4][5][6]
Solubility Insoluble in water. Soluble in chloroform, hot methanol, ethanol, acetonitrile, and dimethyl sulfoxide.[5][7][8]
Molecular Weight 202.99 g/mol [3][4][9]
Molecular Formula C₅H₃BrN₂O₂[2][3][4]
Chemical Identifiers and Spectral Data
Identifier/DataValueReference(s)
CAS Number 4487-59-6[3][4]
IUPAC Name This compound[3][9]
Canonical SMILES C1=CC(=NC=C1--INVALID-LINK--[O-])Br[3][9]
InChI InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H[3][4][9]
¹H NMR Available, typically run in DMSO-d₆[10][11]
¹³C NMR Spectral data available[9]
IR Spectra Available (FTIR, ATR-IR)[9][12]
Mass Spectrometry Exact Mass: 201.93779 g/mol [9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common approach involves the oxidation of an amino-substituted pyridine precursor.

Synthesis of this compound from 2-Amino-5-bromopyridine

A plausible and scalable method for the synthesis of this compound involves the oxidation of 2-amino-5-bromopyridine. The following protocol is adapted from procedures for similar transformations.[8][13]

Reaction Scheme:

Synthesis_of_2_Bromo_5_nitropyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine This compound This compound 2-Amino-5-bromopyridine->this compound Peracetic acid, Acetic acid, 30-50°C Suzuki_Miyaura_Coupling_Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Palladium Catalyst (e.g., Pd(PPh3)4) B->C D Add Degassed Solvent (e.g., Dioxane/Water) C->D E Heat and Stir (80-100°C) D->E F Reaction Monitoring (TLC/GC-MS) E->F G Work-up: Cool, Dilute, Wash F->G H Purification: Column Chromatography G->H I 2-Aryl-5-nitropyridine (Product) H->I Pazopanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Pazopanib (B1684535) Pazopanib VEGFR VEGFR Pazopanib->VEGFR inhibits PDGFR PDGFR Pazopanib->PDGFR inhibits cKit c-Kit Pazopanib->cKit inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR cKit->PI3K_AKT_mTOR CellProliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->CellProliferation PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->CellProliferation ABT751_Mechanism_of_Action cluster_cellular_targets Cellular Targets & Pathways cluster_cellular_effects Cellular Effects ABT751 ABT-751 Tubulin β-Tubulin (Colchicine Site) ABT751->Tubulin binds to AKT_mTOR AKT/mTOR Pathway ABT751->AKT_mTOR inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Autophagy Autophagy AKT_mTOR->Autophagy inhibition induces Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

References

An In-depth Technical Guide to 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-nitropyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

This compound is a heterocyclic aromatic compound that serves as a versatile building block in organic chemistry.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₃BrN₂O₂
Molecular Weight 202.99 g/mol
CAS Number 4487-59-6
Appearance Off-white to light yellow crystalline powder
Melting Point 139-141 °C
Solubility Insoluble in water, soluble in polar organic solvents

Synthesis of this compound

A prevalent and scalable method for the synthesis of this compound involves the oxidation of 2-amino-5-bromopyridine (B118841). This transformation is a critical step in creating the nitro-substituted pyridine (B92270) ring, essential for further functionalization.

Experimental Protocol: Oxidation of 2-amino-5-bromopyridine

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

  • 2-amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ice

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid. The amount of sulfuric acid should be 4-6 times the weight of the amine.[2]

  • Cool the mixture in an ice bath to maintain a temperature below 20 °C.[2]

  • Slowly add 30% hydrogen peroxide to the cooled solution over a period of one hour.[2] The molar equivalent of H₂O₂ should be approximately 1.3 times that of the 2-amino-5-bromopyridine.[2]

  • After the addition is complete, continue stirring the reaction mixture. The reaction may require up to 40 hours at 20 °C for full conversion.[2]

  • Upon completion of the reaction, carefully pour the reaction mixture over ice.

  • The precipitate, which is this compound, is then collected by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to obtain the final crystalline solid.

Synthetic Workflow

The synthesis of this compound from 2-aminopyridine (B139424) can be visualized as a two-step process. The initial step involves the bromination of 2-aminopyridine to regioselectively produce 2-amino-5-bromopyridine, which is then oxidized to the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B N-Bromosuccinimide (NBS) Acetonitrile, 0-5 °C C 2-Amino-5-bromopyridine D This compound C->D H₂O₂ / H₂SO₄

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of the bromine atom, which can be displaced through various cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a point for further molecular elaboration.[1]

A notable application is in the synthesis of intermediates for the anticancer drug Pazopanib.[3] The workflow involves the reaction of this compound with a protected piperazine (B1678402) derivative, followed by the reduction of the nitro group.

G A This compound C Coupling Reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) A->C B N-Boc-piperazine B->C D 1-tert-butoxycarbonyl-4-(6-nitro-3-pyridinyl)piperazine C->D E Reduction D->E F Pazopanib Intermediate (1-tert-butoxycarbonyl-4-(6-amino-3-pyridinyl)piperazine) E->F

Caption: Synthesis of a Pazopanib intermediate.

References

Synthesis of 2-Bromo-5-nitropyridine from 2-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a viable synthetic pathway for producing 2-Bromo-5-nitropyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-aminopyridine (B139424). The synthesis is presented as a two-step process, involving the conversion of 2-aminopyridine to 2-bromopyridine (B144113) via a diazotization-bromination reaction, followed by the regioselective nitration of the 2-bromopyridine intermediate.

This document details the experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes visualizations of the chemical pathway and experimental workflow to aid in comprehension and laboratory implementation.

Overall Synthetic Pathway

The synthesis of this compound from 2-aminopyridine is efficiently achieved in two sequential steps:

  • Step 1: Diazotization and Bromination. The amino group of 2-aminopyridine is converted into a diazonium salt, which is subsequently displaced by a bromide ion in a Sandmeyer-type reaction to yield 2-bromopyridine.

  • Step 2: Electrophilic Nitration. The intermediate 2-bromopyridine undergoes electrophilic aromatic substitution with a potent nitrating agent to introduce a nitro group at the 5-position of the pyridine (B92270) ring, yielding the final product, this compound.

G cluster_step1 Step 1: Diazotization & Bromination cluster_step2 Step 2: Nitration A 2-Aminopyridine B 2-Bromopyridine A->B HBr, Br₂, NaNO₂ C This compound B->C HNO₃, (CF₃CO)₂O

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine

This procedure follows the well-established Craig method for the diazotization of 2-aminopyridine followed by bromination.[1]

Experimental Protocol
  • Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL (7.0 moles) of 48% hydrobromic acid.

  • Cooling and Reagent Addition: Cool the flask and its contents to 10–20°C in an ice-salt bath. Over approximately 10 minutes, add 150 g (1.59 moles) of 2-aminopyridine.

  • Bromine Addition: While maintaining the temperature at or below 0°C, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, and the second half over 15 minutes.[1]

  • Diazotization: Prepare a solution of 275 g (4.0 moles) of sodium nitrite (B80452) in 400 mL of water. Add this solution dropwise over a period of 2 hours, carefully keeping the reaction temperature at or below 0°C.[1]

  • Stirring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

  • Neutralization and Work-up: Prepare a solution of 600 g (15 moles) of sodium hydroxide (B78521) in 600 mL of water. Add this alkaline solution to the reaction mixture at a rate that keeps the temperature from rising above 20–25°C.

  • Extraction: Extract the nearly colorless reaction mixture with four 250-mL portions of ether.

  • Drying and Purification: Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour. Distill the dried solution through a Vigreux column. The product, 2-bromopyridine, distills at 74–75°C/13 mm.[1]

Quantitative Data: Synthesis of 2-Bromopyridine
Reagent/ProductChemical FormulaMolar Mass ( g/mol )MolesAmount UsedRole
2-AminopyridineC₅H₆N₂94.121.59150 gStarting Material
Hydrobromic Acid (48%)HBr80.917.0790 mLAcid/Solvent
BromineBr₂159.814.7240 mLBrominating Agent
Sodium NitriteNaNO₂69.004.0275 gDiazotizing Agent
Sodium HydroxideNaOH40.0015.0600 gNeutralizing Agent
2-Bromopyridine C₅H₄BrN 158.00 1.37 - 1.46 216 - 230 g Product
Yield 86 - 92%

Step 2: Synthesis of this compound from 2-Bromopyridine

The nitration of the pyridine ring is challenging due to its electron-deficient nature, which makes it resistant to electrophilic aromatic substitution.[2] A potent nitrating system, such as one generated from nitric acid and trifluoroacetic anhydride (B1165640), is effective for this transformation. The following protocol is adapted from a procedure for the 3-nitration of substituted pyridines.[2]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-bromopyridine (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or chloroform. Cool the solution in an ice-water bath to 0°C.

  • Preparation of Nitrating Agent: In a separate, cooled vessel, slowly add trifluoroacetic anhydride (1.5 equiv) to fuming nitric acid (1.2 equiv). This mixture should be prepared with caution in a fume hood.

  • Nitration Reaction: Add the prepared nitrating agent dropwise to the cooled solution of 2-bromopyridine over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a chilled aqueous solution of sodium metabisulfite (B1197395) to quench excess nitrating agent.

  • Neutralization and Work-up: Slowly add a 25% aqueous sodium hydroxide solution to the quenched mixture until the pH is adjusted to 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) eluent) to yield this compound as a yellow crystalline solid.[3]

Quantitative Data: Synthesis of this compound
Reagent/ProductChemical FormulaMolar Mass ( g/mol )Molar RatioRole
2-BromopyridineC₅H₄BrN158.001.0Starting Material
Fuming Nitric AcidHNO₃63.011.2Nitrating Agent
Trifluoroacetic Anhydride(CF₃CO)₂O210.031.5Activator
This compound C₅H₃BrN₂O₂ 202.99 -Product
Reported Yield (Analogous) ~52% [2]

Note: The yield is based on the reported nitration of 3-bromopyridine (B30812) to 3-bromo-5-nitropyridine (B95591) under similar conditions.[2] The product is a yellow crystalline powder with a melting point of 104-107°C.[3]

Experimental Workflow Visualization

G cluster_0 Step 1: 2-Bromopyridine Synthesis cluster_1 Step 2: this compound Synthesis A1 Combine 2-Aminopyridine & 48% HBr A2 Cool to 0°C A1->A2 A3 Add Br₂ (keep temp ≤ 0°C) A2->A3 A4 Add NaNO₂ solution (keep temp ≤ 0°C) A3->A4 A5 Stir for 30 min A4->A5 A6 Neutralize with NaOH (keep temp ≤ 25°C) A5->A6 A7 Extract with Ether (4x) A6->A7 A8 Dry over KOH A7->A8 A9 Distill under vacuum A8->A9 B1 Dissolve 2-Bromopyridine in CH₂Cl₂ A9->B1 Intermediate Product B2 Cool to 0°C B1->B2 B3 Add Nitrating Agent (HNO₃/(CF₃CO)₂O) (keep temp ≤ 10°C) B2->B3 B4 Stir for 2-4 h B3->B4 B5 Quench with Ice & Na₂S₂O₅ B4->B5 B6 Neutralize with NaOH to pH 6-7 B5->B6 B7 Extract with CH₂Cl₂ (3x) B6->B7 B8 Dry over Na₂SO₄ B7->B8 B9 Purify via Chromatography B8->B9

Caption: Detailed experimental workflow for the two-step synthesis.

References

Navigating the Solubility Landscape of 2-Bromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 2-Bromo-5-nitropyridine in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide range of organic solvents remains a notable gap in publicly available scientific literature. However, through a comprehensive review of product specifications and safety data sheets, the following information has been compiled. The data is presented to facilitate comparison and aid in solvent selection for various laboratory and manufacturing processes.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)Method
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189100 mg/mLNot SpecifiedNot Specified
Methanol (B129727)CH₃OH32.0464.7Soluble (Hot)Not SpecifiedQualitative
ChloroformCHCl₃119.3861.2SolubleNot SpecifiedQualitative
EthanolC₂H₅OH46.0778.37SolubleNot SpecifiedQualitative
AcetonitrileC₂H₃N41.0581.6SolubleNot SpecifiedQualitative
WaterH₂O18.02100InsolubleNot SpecifiedQualitative

Note: The term "Soluble" indicates that the source material qualitatively describes this compound as being soluble in the respective solvent without providing specific quantitative values. The solubility in hot methanol suggests a temperature-dependent solubility profile.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, established methodologies for determining the solubility of solid organic compounds in organic solvents are widely applicable. The most common and reliable of these is the shake-flask method, followed by a quantitative analysis of the saturated solution.

Key Experimental Method: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: The container is agitated at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. An orbital shaker or a magnetic stirrer can be used for this purpose.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by allowing the solid to settle and then carefully decanting the supernatant, or more effectively by centrifugation or filtration. Filtration should be performed using a filter medium that does not interact with the solute or solvent (e.g., a PTFE syringe filter).

  • Quantitative Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.

Analytical Techniques for Quantification:

  • Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid this compound is measured. This method is straightforward but requires a relatively high solubility and a non-volatile solute.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. A calibration curve is first generated using standard solutions of this compound of known concentrations. The saturated solution is then diluted to fall within the linear range of the calibration curve and analyzed by HPLC. A reverse-phase HPLC method with UV detection would be suitable for this compound.[1]

  • UV-Vis Spectroscopy: Similar to HPLC, this method relies on creating a calibration curve by measuring the absorbance of standard solutions at a specific wavelength. The concentration of the diluted saturated solution is then determined by its absorbance.

Visualization of Experimental Workflow

To further clarify the process of solubility determination, the following diagrams illustrate the key steps and logical relationships involved.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge or Filter sep1->sep2 ana1 Collect clear supernatant/filtrate sep2->ana1 ana2 Quantify concentration (HPLC, Gravimetric, etc.) ana1->ana2

Caption: Workflow for Solubility Determination.

solvent_selection_logic start Start: Need to dissolve This compound qual_data Qualitative Data Available? start->qual_data quant_data Quantitative Data Available? qual_data->quant_data Yes select_polar Select Polar Aprotic Solvent (e.g., DMSO) qual_data->select_polar Yes avoid_water Avoid Water (Insoluble) qual_data->avoid_water No (Assume Insoluble) use_dmso Use DMSO for high concentration (100 mg/mL) quant_data->use_dmso Yes (for DMSO) perform_exp Perform experimental determination for other solvents quant_data->perform_exp No (for other solvents) select_other_polar Select Other Polar Solvents (Methanol, Ethanol, Acetonitrile, Chloroform) select_polar->select_other_polar select_other_polar->quant_data end Solvent Selected use_dmso->end perform_exp->end

Caption: Solvent Selection Logic Diagram.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-nitropyridine (CAS No: 4487-59-6), a key building block in pharmaceutical synthesis. Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the successful outcome of synthetic endeavors in drug discovery and development.

Physicochemical Properties

This compound is an off-white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₃BrN₂O₂[2][3]
Molecular Weight202.99 g/mol [2][3]
Melting Point139-141 °C[1][2]
Boiling Point145-147 °C at 10 mmHg[1][2]
AppearanceOff-white to light yellow crystal[1]
SolubilityInsoluble in water[1]

Stability Profile and Storage Conditions

The stability of this compound is paramount for its effective use in synthesis. While specific kinetic data for its degradation is not extensively published, information from safety data sheets and related compounds allows for a robust understanding of its stability profile.

General Stability

This compound is generally considered stable under recommended storage conditions.[4] However, it is susceptible to degradation under certain conditions, particularly in the presence of strong bases, strong oxidizing agents, and high temperatures.[4] The pyridine (B92270) ring, substituted with both a bromo and a nitro group, is activated for nucleophilic substitution, which can be a potential degradation pathway.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend storage at temperatures below 15°C.To minimize the rate of potential degradation reactions.
Light Store away from direct sunlight and UV light.To prevent photochemical degradation.
Atmosphere Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To protect against moisture and oxidative degradation.
Container Keep container tightly closed.To prevent contamination and exposure to moisture.
Incompatible Materials

Contact with the following materials should be avoided to prevent hazardous reactions and degradation of the compound:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Can promote nucleophilic substitution or other degradation pathways.

  • Strong Acids: May catalyze decomposition.

Hazardous Decomposition Products

Upon thermal decomposition or combustion, this compound may release toxic and corrosive fumes, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr) gas[4]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a comprehensive stability assessment is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol). Prepare a solid-state sample for thermal and photolytic stress.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Store multiple batches of this compound in its intended packaging.

  • Storage Conditions: Store the samples at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and moisture content.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical intermediate like this compound.

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting define_specs Define Specifications (Purity, Appearance) select_batches Select Batches for Testing define_specs->select_batches protocol_dev Develop Stability Protocol (ICH Guidelines) select_batches->protocol_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->forced_degradation long_term_stability Long-Term & Accelerated Stability Testing protocol_dev->long_term_stability analytical_testing Analytical Testing (HPLC, KF, Appearance) forced_degradation->analytical_testing long_term_stability->analytical_testing data_analysis Data Analysis & Trend Evaluation analytical_testing->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: A logical workflow for the stability assessment of this compound.

Experimental Workflow in Synthetic Chemistry

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions.[6] The diagram below outlines a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis_product Product Analysis reagents Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert_atm Establish Inert Atmosphere (N2 or Ar) solvent->inert_atm heating Heat to Reaction Temperature inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purify by Column Chromatography or Recrystallization extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction using this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. Its stability is crucial for its successful application as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical industry. Adherence to proper storage and handling protocols, along with a thorough understanding of its potential degradation pathways, will ensure the reliability and reproducibility of experimental results. For critical applications, conducting stability studies based on established guidelines is highly recommended.

References

Structural Analysis and Conformation of 2-Bromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Bromo-5-nitropyridine, a key heterocyclic aromatic compound with applications in organic synthesis and drug discovery.[1] This document summarizes key experimental and computational data, outlines relevant methodologies, and visualizes molecular and logical relationships to facilitate a deeper understanding of this molecule's characteristics.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 4487-59-6) is a substituted pyridine (B92270) derivative with the chemical formula C₅H₃BrN₂O₂ and a molecular weight of 202.99 g/mol .[2][3][4] It typically appears as an off-white to light yellow crystalline solid with a melting point in the range of 139-141 °C.[4][5] The molecule's structure, featuring a bromine atom at the 2-position and a nitro group at the 5-position of the pyridine ring, makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.[1]

Crystallographic Analysis

The definitive solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 989200, and the findings were published in IUCrData.

While the precise, experimentally determined bond lengths and angles from the primary publication were not directly accessible for this review, computational studies on closely related molecules, such as 2-Amino-3-bromo-5-nitropyridine, provide valuable insights into the expected geometric parameters. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries and vibrational frequencies.

Table 1: Theoretical Bond Lengths and Bond Angles for a Related Bromo-Nitropyridine Derivative

ParameterBond Length (Å)Bond Angle (°)
C-Br1.88 - 1.90
C-N (pyridine)1.33 - 1.35
C-C (pyridine)1.38 - 1.40
C-N (nitro)1.47 - 1.49
N-O (nitro)1.22 - 1.24
C-N-C (pyridine)
C-C-N (pyridine)
C-C-C (pyridine)
O-N-O (nitro)
C-C-N (nitro)

Note: The data presented in this table are representative values from DFT calculations on a structurally similar molecule, 2-Amino-3-bromo-5-nitropyridine, and are intended to provide an approximation of the geometric parameters of this compound. For exact experimental values, consultation of the primary crystallographic data (CCDC 989200) is recommended.

Conformational Analysis

The pyridine ring in this compound is aromatic and therefore planar. The primary conformational flexibility arises from the rotation of the nitro group around the C-N bond. Computational studies using methods like Density Functional Theory (DFT) can elucidate the rotational barrier and the preferred orientation of the nitro group relative to the pyridine ring.

In the solid state, the conformation is locked by crystal packing forces. The planarity of the pyridine ring and the potential for intermolecular interactions, such as halogen bonding (C-Br···N or C-Br···O) and π-π stacking, play a significant role in determining the overall crystal structure.

Experimental and Computational Protocols

X-ray Crystallography

The determination of the crystal structure of this compound involves the following general steps:

  • Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated solution of the compound, often through slow evaporation of the solvent.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.

G cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination a Saturated Solution b Slow Evaporation a->b c Single Crystal b->c d Mount Crystal c->d e Irradiate with X-rays d->e f Collect Diffraction Pattern e->f g Solve Phase Problem f->g h Generate Electron Density Map g->h i Build and Refine Model h->i j Final Crystal Structure i->j G cluster_model Model Construction cluster_optimization Geometry Optimization cluster_analysis Analysis a Build 3D Structure b Select Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) a->b c Energy Minimization b->c d Optimized Geometry c->d e Frequency Calculation d->e f Conformational Analysis d->f g Electronic Properties e->g f->g

References

Commercial Suppliers and Synthetic Applications of High-Purity 2-Bromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 2-Bromo-5-nitropyridine (CAS No: 4487-59-6), a key building block in pharmaceutical and organic synthesis. Additionally, it outlines experimental methodologies for its application in common cross-coupling reactions and illustrates its role in the development of kinase inhibitors.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.[1] Below is a comparative summary of offerings from prominent commercial suppliers. Pricing and real-time availability are generally available upon request from the individual suppliers.

SupplierProduct NameCAS NumberPurityAdditional Information
Thermo Scientific Chemicals This compound4487-59-698%Part of the Acros Organics portfolio.
Sigma-Aldrich This compound4487-59-699%
MedChemExpress This compound4487-59-6>98.0%(GC)Biochemical reagent for life science research.[2]
Sandoo Pharmaceuticals This compound4487-59-6Not specifiedLeading manufacturer and supplier in China.[3]
BoroPharm Inc. This compound4487-59-698%, 99%
Tokyo Chemical Industry (TCI) This compound4487-59-6>98.0%(GC)Available in various quantities.
Chem-Impex This compound4487-59-6≥ 97% (HPLC)
Lab Pro Inc. This compound4487-59-6Min. 98.0 (GC)
Hebei Chuanghai Biotechnology This compound4487-59-699%
Alfa Chemistry This compound4487-59-6Not specified
BLD Pharm This compound4487-59-6Not specified

Synthetic Applications and Experimental Protocols

This compound is a versatile building block for the synthesis of functionalized pyridines and other heterocyclic compounds.[4] It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form carbon-carbon bonds.[2][5]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-nitropyridines

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds. This compound can be coupled with various arylboronic acids to yield 2-aryl-5-nitropyridines, which are important intermediates for pharmaceuticals like the anticancer drug ABT-751.[3]

General Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-nitropyridine.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-nitropyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for synthesizing substituted 5-nitro-2-alkynylpyridines.[2]

General Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst such as CuI, and a suitable solvent like anhydrous DMF or THF.

  • Reagent Addition: Add an amine base, typically triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), followed by the dropwise addition of the terminal alkyne (1.1-1.2 eq.).

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-100 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.

Visualizing Synthetic and Logical Pathways

The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the logical progression from a simple building block to a complex kinase inhibitor in drug discovery.

experimental_workflow start Reaction Setup (Inert Atmosphere) reagents Add Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents 1. solvent Add Degassed Solvent reagents->solvent 2. reaction Heat & Stir (80-110 °C) solvent->reaction 3. workup Work-up: - Cool & Dilute - Wash with Water/Brine reaction->workup 4. purification Purification: (Column Chromatography) workup->purification 5. product 2-Aryl-5-nitropyridine purification->product 6.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

logical_relationship start This compound (Starting Material) intermediate1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->intermediate1 intermediate2 Functionalized Pyridine (Key Intermediate) intermediate1->intermediate2 modification Further Synthetic Modifications intermediate2->modification core_structure Kinase Inhibitor Core Scaffold modification->core_structure final_compound Potent & Selective Kinase Inhibitor (Drug Candidate) core_structure->final_compound

Caption: Role of this compound in kinase inhibitor synthesis.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electronegative pyridine (B92270) nitrogen, the electron-withdrawing nitro group, and the labile bromine atom, define its reactivity and dictate its utility in the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, supported by experimental data and theoretical principles.

Core Concepts: Electrophilicity and Nucleophilicity

The reactivity of this compound is governed by the distribution of electron density within the molecule.

  • Nucleophilic Sites: These are electron-rich centers, prone to attack by electrophiles. In the context of this compound, the primary nucleophilic character is associated with the lone pair of electrons on the pyridine nitrogen atom. However, the strong deactivating effect of the nitro group significantly diminishes the nucleophilicity of the ring system towards electrophilic aromatic substitution.

  • Electrophilic Sites: These are electron-deficient centers, susceptible to attack by nucleophiles. The pyridine ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group. This makes the carbon atoms of the ring, particularly those bearing the bromine atom and in positions activated by the nitro group, the primary electrophilic sites.

The interplay of these electronic factors is crucial for understanding the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the 5-position, along with the inherent electron deficiency of the pyridine ring, activates the C-Br bond at the 2-position towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactants This compound + Nu⁻ Transition_State_1 [Transition State]‡ Reactants->Transition_State_1 Slow Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Transition_State_1->Meisenheimer_Complex Transition_State_2 [Transition State]‡ Meisenheimer_Complex->Transition_State_2 Fast Products 2-Substituted-5-nitropyridine + Br⁻ Transition_State_2->Products

Figure 1: Generalized workflow for the SNAr mechanism.
Quantitative Data on Nucleophilic Aromatic Substitution

The following table summarizes representative yields for the SNAr of this compound with various nucleophiles.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2-(Phenylamino)-5-nitropyridineAcetonitrile/DMF, refluxGood[1]
Morpholine4-(5-Nitropyridin-2-yl)morpholineToluene (B28343), NaOtBu, Pd₂(dba)₃, BINAPHigh[2]
Piperidine1-(5-Nitropyridin-2-yl)piperidineToluene, NaOtBu, Pd₂(dba)₃, BINAPHigh[2]

Note: While some aminations of 2-bromopyridines proceed via a traditional SNAr mechanism, others are facilitated by palladium catalysis (Buchwald-Hartwig amination), which follows a different mechanistic pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The electrophilic C-Br bond at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

This reaction couples this compound with an organoboron reagent, typically an arylboronic acid, to form a biaryl linkage.

Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Experimental Workflow A 1. Reaction Setup - this compound - Arylboronic acid - Pd Catalyst (e.g., Pd(OAc)₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) B 2. Inert Atmosphere Purge with N₂ or Ar A->B C 3. Heating Typically 80-100 °C B->C D 4. Reaction Monitoring TLC or GC-MS C->D E 5. Work-up Aqueous extraction D->E F 6. Purification Column chromatography E->F G 7. Product 2-Aryl-5-nitropyridine F->G

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂OGood to Excellent
4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂OGood to Excellent
3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ / LigandK₃PO₄DioxaneGood

Data is representative for 2-bromopyridines and is expected to be similar for this compound.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between this compound and a primary or secondary amine.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-Pd(II)(Br)L₂) Pd(0)L2->Ox_Add + ArBr Lig_Exch Ligand Exchange (Ar-Pd(II)(NHR'R'')L) Ox_Add->Lig_Exch + HNR'R'' - HBr Red_Elim Reductive Elimination (Ar-NR'R'') Lig_Exch->Red_Elim Red_Elim->Pd(0)L2 - Product Product 2-Amino-5-nitropyridine ArBr This compound Amine HNR'R'' / Base

Figure 3: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling

This reaction couples this compound with a terminal alkyne to form a C(sp²)-C(sp) bond.

Quantitative Data for Sonogashira Coupling
Terminal AlkyneCatalyst SystemBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFHigh
1-HexynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF72-96
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NTHFHigh

Data is representative for substituted 2-bromopyridines and is expected to be applicable to this compound.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of both the pyridine nitrogen and the nitro group, electrophilic aromatic substitution on this compound is generally disfavored and requires harsh reaction conditions. If forced, substitution would be directed to the positions meta to the nitro group (C-4 and C-6), with the C-4 position being more likely due to some directing effect from the bromine atom. However, this is not a common or synthetically useful reaction for this substrate.

Computational Analysis of Reactive Sites

Frontier Molecular Orbitals (HOMO/LUMO)

Based on DFT calculations of the analogous 2-chloro-5-nitropyridine, the following can be inferred for this compound:

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be of low energy and primarily localized on the pyridine ring, with significant contributions from the carbon atoms at the C-2, C-4, and C-6 positions, as well as the nitro group. This low-lying LUMO indicates the molecule's susceptibility to nucleophilic attack at these electrophilic sites.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to have significant contributions from the bromine atom and the pyridine ring. The energy of the HOMO is relatively low due to the electron-withdrawing groups, explaining the molecule's poor reactivity as a nucleophile in electrophilic aromatic substitution.

HOMO_LUMO cluster_lumo LUMO cluster_homo HOMO LUMO LUMO Low Energy Electron Acceptor HOMO HOMO Low Energy Electron Donor LUMO_desc Localized on pyridine ring (C2, C4, C6) and NO₂ group. Favors nucleophilic attack. HOMO_desc Contributions from Br and pyridine ring. Low energy disfavors electrophilic attack.

Figure 4: Conceptual representation of the HOMO and LUMO of this compound.
Mulliken Charge Distribution

A Mulliken population analysis would likely show a significant partial positive charge (δ+) on the carbon atom bonded to the bromine (C-2) and the carbon atoms ortho and para to the nitro group (C-4 and C-6). The nitrogen of the nitro group and the pyridine nitrogen would also carry partial positive charges, while the oxygen atoms of the nitro group and the bromine atom would have partial negative charges. This charge distribution further supports the C-2 position as the primary site for nucleophilic attack.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine (B1218219) ligand like BINAP or XPhos (2-4 mol%), and a base such as NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to 80-110 °C until the reaction is complete.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.

General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (1-5 mol%), and a base, typically an amine like triethylamine (B128534) or diisopropylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with aqueous NH₄Cl and brine, dry the organic layer, and purify by column chromatography.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its electrophilic and nucleophilic sites are well-defined by the powerful electron-withdrawing effects of the nitro group and the pyridine nitrogen. The C-2 position is the primary electrophilic site, readily undergoing nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. Conversely, the pyridine ring is deactivated towards electrophilic attack. A thorough understanding of these reactivity patterns is essential for the strategic design and successful execution of synthetic routes towards complex molecules for pharmaceutical and materials applications.

References

The Synthetic Versatility of 2-Bromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the strategically positioned bromine atom, render it highly reactive and amenable to a diverse array of chemical transformations.[2] This guide provides an in-depth exploration of the core reactions and reactivity of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

Core Reactivity and Key Transformations

The reactivity of this compound is dominated by two primary features: the susceptibility of the C2-bromine to displacement and the chemical versatility of the C5-nitro group. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the C2 and C6 positions. This electronic influence is fundamental to its utility in a range of powerful synthetic methodologies.

The principal reactions of this compound can be categorized as:

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of C-C and C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide by various nucleophiles.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to an amine, opening avenues for further derivatization.

The following diagram illustrates the central role of this compound as a precursor to a variety of substituted pyridine derivatives through these key reaction pathways.

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction This compound This compound Aryl/Heteroaryl Pyridines Aryl/Heteroaryl Pyridines This compound->Aryl/Heteroaryl Pyridines Suzuki-Miyaura Aminopyridines Aminopyridines This compound->Aminopyridines Buchwald-Hartwig Alkynylpyridines Alkynylpyridines This compound->Alkynylpyridines Sonogashira Alkoxypyridines Alkoxypyridines This compound->Alkoxypyridines RO⁻ Thioether Pyridines Thioether Pyridines This compound->Thioether Pyridines RS⁻ Substituted Aminopyridines Substituted Aminopyridines This compound->Substituted Aminopyridines R₂NH 2-Bromo-5-aminopyridine 2-Bromo-5-aminopyridine This compound->2-Bromo-5-aminopyridine [H]

Key reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, and this compound is an excellent substrate for these transformations.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the synthesis of 2-aryl-5-nitropyridines, which are precursors to a wide range of biologically active molecules.[2] This reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

Aryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃Isopropanol (B130326)/H₂O800.595[4]
4-Methylphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃Isopropanol/H₂O800.596[4]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃Isopropanol/H₂O800.594[4]
3-Chlorophenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃Isopropanol/H₂O800.592[4]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of isopropanol and water (e.g., 3:1 v/v, 10 mL).

  • Sparge the mixture with an inert gas (argon or nitrogen) for 15 minutes to remove dissolved oxygen.

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically within 30 minutes), cool the reaction to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenyl-5-nitropyridine.

The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction.

G start Start reactants Combine this compound, Boronic Acid, and Base start->reactants solvent Add Solvent (e.g., Dioxane/H₂O) reactants->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product end End product->end

General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[5][6] This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aniline (B41778)Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene (B28343)1108High[3]
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10018HighAdapted from[7]
Benzylamine[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBUToluene1001887[7]
CyclohexylaminePd(OAc)₂ (2)dppp (4)NaOt-BuToluene801298[6]

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add cesium carbonate (2.0 mmol). Flame-dry the solid under vacuum and backfill with argon.

  • Add palladium(II) acetate (0.05 mmol) and BINAP (0.08 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (10 mL) followed by aniline (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.

  • After 8 hours, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N-phenyl-5-nitropyridin-2-amine.[3]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, reacting this compound with a terminal alkyne.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[8]

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylacetylene (B144264)Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003HighAdapted from[9]
1-OctynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF656HighGeneral Protocol
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtDioxane8012HighGeneral Protocol
Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF504HighAdapted from[10]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates completion.

  • Cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 5-nitro-2-(phenylethynyl)pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[11] This reaction allows for the direct introduction of various heteroatom nucleophiles.

NucleophileSolventTemp (°C)Time (h)ProductYield (%)Reference
Sodium methoxide (B1231860)DMF8022-Methoxy-5-nitropyridineHighAdapted from[12]
MorpholineDioxane100124-(5-Nitropyridin-2-yl)morpholineHighAdapted from[12]
Sodium thiophenoxideDMF6045-Nitro-2-(phenylthio)pyridineHighGeneral Protocol
PiperidineMethanolReflux61-(5-Nitropyridin-2-yl)piperidineHighGeneral Protocol

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium methoxide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 80 °C, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the addition of water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield 2-methoxy-5-nitropyridine.[12]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-bromo-5-aminopyridine, a valuable intermediate for further functionalization.[1] A variety of reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.[13]

Reducing AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
H₂5% Pd/CCH₃CN/H₂O502499[1]
Fe powderAcetic AcidEthanolReflux2High[13]
SnCl₂·2H₂OEthanolReflux3High[14]
Na₂S₂O₄Dioxane/H₂O601High[2]

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C)

  • Bis(pinacolato)diboron (B₂(OH)₄)

  • Acetonitrile (B52724) (CH₃CN)

  • Water

Procedure:

  • To a reaction tube, add this compound (0.6 mmol), 5% Pd/C (0.5 mol%), and B₂(OH)₄ (2.0 mmol).

  • Add acetonitrile (1.0 mL) and water (6.0 mmol).

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the mixture to room temperature.

  • Add water (5 mL) and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford 2-bromo-5-aminopyridine.[1]

The following diagram illustrates the logical workflow for the reduction of the nitro group followed by a subsequent cross-coupling reaction.

G start This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction intermediate 2-Bromo-5-aminopyridine reduction->intermediate coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) intermediate->coupling final_product 5-Amino-2-arylpyridine coupling->final_product

Sequential reduction and cross-coupling workflow.

Conclusion

This compound is a highly versatile and reactive building block, offering multiple avenues for the synthesis of complex pyridine derivatives. Its participation in a wide array of high-yield reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and nitro group reductions, solidifies its importance in synthetic and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this valuable intermediate in the development of novel pharmaceuticals and functional materials.

References

2-Bromo-5-nitropyridine: A Comprehensive Technical Guide to Safe Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and handling protocols for 2-Bromo-5-nitropyridine, a key reagent in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its hazard profile for safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3]

Signal Word: Danger[1]

Hazard Pictograms:

  • Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

  • Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory tract irritation.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe storage and handling.

PropertyValue
Molecular Formula C₅H₃BrN₂O₂[2][4]
Molecular Weight 202.99 g/mol [2][4]
Appearance Off-white to light yellow crystalline powder[3][5]
Melting Point 139-141 °C (lit.)[4][5][6]
Boiling Point 145-147 °C at 10 mmHg (lit.)[3][5][6]
Solubility Insoluble in water.[5][6]
Density 1.8 ± 0.1 g/cm³[4]
Flash Point 122.2 ± 21.8 °C[4]
Vapor Pressure Not available
Vapor Density Not available
Auto-ignition Temperature Not available

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE node_respiratory Respiratory Protection (Dust mask, e.g., N95) node_eye Eye and Face Protection (Safety glasses with side shields, face shield) node_skin Skin Protection (Chemical-resistant gloves, lab coat)

Caption: Minimum Personal Protective Equipment (PPE) for handling this compound.

Engineering Controls

Engineering controls are designed to isolate personnel from the hazard.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Handling Procedures
  • Avoid the formation of dust and aerosols.[1][7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][7]

  • Avoid contact with skin and eyes.[1][7]

  • Wash hands thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][7]

Storage Conditions

Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Store in a locked cabinet or other secure area.[1]

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following decision tree outlines the initial response steps.

Emergency_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhalation_steps 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. exposure->inhalation_steps Inhalation skin_steps 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water. 3. Seek medical attention. exposure->skin_steps Skin Contact eye_steps 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing and seek immediate medical attention. exposure->eye_steps Eye Contact ingestion_steps 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. exposure->ingestion_steps Ingestion

Caption: First aid decision tree for accidental exposure to this compound.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][3][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Accidental Release and Fire-Fighting Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including respiratory protection.

  • Avoid creating dust.

  • Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[7]

  • Do not let the chemical enter drains.[1][7]

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Hazardous Combustion Products: May produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][7]

Toxicological Information

The primary toxicological concerns for this compound are its acute toxicity if swallowed and its irritant effects on the skin, eyes, and respiratory system.

Toxicological EndpointEffect
Acute Oral Toxicity Toxic if swallowed.[1][2]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]
Carcinogenicity No data available.
Mutagenicity No data available.
Teratogenicity No data available.
Reproductive Toxicity No data available.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material may be classified as a hazardous waste.[3]

Experimental Workflow: Risk Assessment

Prior to any new experiment involving this compound, a thorough risk assessment must be conducted. The following workflow provides a structured approach to this critical process.

Risk_Assessment_Workflow start Start: New Experiment Proposed identify_hazards 1. Identify Hazards (Review SDS) start->identify_hazards assess_exposure 2. Assess Exposure Potential (Quantity, duration, frequency) identify_hazards->assess_exposure evaluate_controls 3. Evaluate Existing Controls (Fume hood, PPE) assess_exposure->evaluate_controls determine_risk 4. Determine Risk Level (High, Medium, Low) evaluate_controls->determine_risk implement_additional_controls 5. Implement Additional Controls (If risk is high/medium) determine_risk->implement_additional_controls High/Medium proceed Proceed with Experiment determine_risk->proceed Low stop Stop and Re-evaluate determine_risk->stop Unacceptable implement_additional_controls->proceed

Caption: A structured workflow for conducting a risk assessment before using this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety in the laboratory.

References

The Versatility of 2-Bromo-5-nitropyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Applications and Biological Significance of a Key Heterocyclic Building Block

This technical guide provides an in-depth review of the applications of 2-Bromo-5-nitropyridine, a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's utility in constructing complex molecular architectures and its role as a precursor to potent biologically active agents. The guide details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and presents a curated collection of experimental protocols and quantitative data.

Introduction

This compound is a highly versatile and reactive heterocyclic compound, distinguished by its pyridine (B92270) core functionalized with a bromo substituent at the 2-position and a nitro group at the 5-position. This unique arrangement of functional groups makes it an invaluable building block for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring, rendering the bromine atom susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. This reactivity has been extensively leveraged in the development of pharmaceuticals, agrochemicals, and functional materials.

Core Synthetic Applications

The strategic placement of the bromo and nitro groups on the pyridine ring allows for a wide range of chemical modifications. The primary applications of this compound in organic synthesis are centered around palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the reduction of the nitro group to an amine, which opens up further avenues for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-(Hydroxymethyl)benzeneboronic acidPd(PPh₃)₄ (4)Na₂CO₃Toluene (B28343)11018Not specified

Experimental Protocol: Suzuki-Miyaura Coupling

A suspension of this compound (18.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.73 mmol), and sodium carbonate (33.4 mmol) in toluene (133 ml) is heated to boiling under a nitrogen atmosphere. A solution of 3-(hydroxymethyl)benzeneboronic acid (32.7 mmol) in toluene (133 ml) is then added dropwise, and the reaction mixture is maintained at reflux for 18 hours. After cooling, water is added to the reaction mixture.[1]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Product This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-5-nitropyridines. These products are valuable intermediates for the construction of more complex heterocyclic systems.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Hexyn-1-ol (B123273)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified95

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (65 mmol) is added 5-hexyn-1-ol (50 mmol) and the reaction is carried out to afford the coupled product. The crude product is purified by flash column chromatography (Hexanes/EtOAc: 2:1) to yield the desired 2-(hex-5-yn-1-yl)-5-nitropyridine as a brown oil (95% yield).[2]

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Product This compound->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product Base Base Base->Product

Figure 2: General workflow for the Sonogashira coupling reaction.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful tool for the synthesis of 2-amino-5-nitropyridine (B18323) derivatives.

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines

EntryAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Volatile AminesPd(OAc)₂dpppNaOtBuToluene8055-98

Experimental Protocol: Buchwald-Hartwig Amination

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines can be performed in sealed tubes. The reaction of the 2-bromopyridine (B144113) with the amine is carried out using palladium(II) acetate (B1210297) as the catalyst, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand, and sodium tert-butoxide as the base in toluene at 80°C. This method provides satisfactory to nearly quantitative yields (55-98%) for various volatile amines.[3]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Product This compound->Product Amine Amine Amine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product

Figure 3: General workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Table 4: Nucleophilic Aromatic Substitution of this compound with Amines

EntryNucleophileSolventTemp. (°C)Time (h)Yield (%)
1AmmoniaNot specifiedNot specifiedNot specified92

Experimental Protocol: Nucleophilic Aromatic Substitution with Ammonia

This compound can be converted to 2-amino-5-nitropyridine via reaction with ammonia.[4] This reaction typically proceeds with high yield (92%).[4]

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Product This compound->Product Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Product Solvent Solvent Solvent->Product Heat Heat Heat->Product

Figure 4: General workflow for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to an amino group, providing a key synthetic handle for further elaboration. This transformation is crucial for the synthesis of many biologically active molecules.

Table 5: Reduction of Substituted this compound Analogs

EntryReducing AgentSolventProduct
1SnBr₂MethanolSubstituted 2-bromo-5-aminopyridine

Experimental Protocol: Reduction of Nitro Group

Substituted this compound analogs can be reduced to the corresponding 2-bromo-5-aminopyridine analogs using tin(II) bromide (SnBr₂) in a methanolic solvent.[5]

Nitro_Reduction Substituted 5-Nitropyridine Substituted 5-Nitropyridine Substituted 5-Aminopyridine Substituted 5-Aminopyridine Substituted 5-Nitropyridine->Substituted 5-Aminopyridine Reducing Agent Reducing Agent Reducing Agent->Substituted 5-Aminopyridine Solvent Solvent Solvent->Substituted 5-Aminopyridine

Figure 5: General workflow for the reduction of a nitro group.

Applications in Drug Discovery and Development

The derivatives of this compound have shown significant potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of substituted pyridines that can be further elaborated into potent kinase inhibitors.

Table 6: Kinase Inhibitory Activity of a Derivative of this compound

Compound IDTarget KinaseIC₅₀ (nM)
ATrkA256
BTrkB71.5
CTrkC74

Note: The specific derivative is a racemate of 2-(1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidin-3-yl)-N-(4-isopropylphenyl)acetamide, which can be synthesized from a derivative of this compound.[6]

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_biological_activity Biological Activity This compound This compound Synthetic Steps Synthetic Steps This compound->Synthetic Steps Pyridine Derivative Pyridine Derivative Synthetic Steps->Pyridine Derivative Inhibition Inhibition Pyridine Derivative->Inhibition Kinase Kinase Downstream Signaling Downstream Signaling Kinase->Downstream Signaling Phosphorylation Inhibition->Kinase Cellular Response Cellular Response Downstream Signaling->Cellular Response

Figure 6: Logical relationship of synthesis to biological activity.

Anticancer Agents

Derivatives of this compound have also been investigated for their potential as anticancer agents. The ability to introduce a variety of substituents onto the pyridine ring allows for the fine-tuning of their biological activity and selectivity against different cancer cell lines.

Table 7: Anticancer Activity of a Derivative of this compound

Compound IDCell LineIC₅₀ (µg/mL)
Ag(I) complexHeLa61.02 - 71.09
Ag(I) complexSiHa61.02 - 71.09

Note: The specific derivative is a silver(I) complex of 2-Amino-3-bromo-5-nitropyridine, which can be synthesized from this compound.[7]

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a versatile platform for the construction of a wide range of functionalized heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, coupled with the synthetic utility of the nitro group, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The continued exploration of the synthetic potential of this compound is expected to lead to the development of novel therapeutic agents and advanced materials. This guide serves as a comprehensive resource to facilitate and inspire further innovation in this exciting area of research.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-nitropyridine with various arylboronic acids. The resulting 2-aryl-5-nitropyridine scaffold is a key pharmacophore found in a range of biologically active molecules, making this protocol highly relevant for drug discovery and development. The electron-withdrawing nitro group on the pyridine (B92270) ring can influence the electronic properties and biological activity of the coupled products, potentially enhancing their therapeutic efficacy.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.[1][3] In this specific application, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-5-nitropyridine.

Reaction:

Experimental Protocols

This section provides a generalized protocol for the Suzuki coupling of this compound. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal yields.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)[1][4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[4]

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)[4]

  • 1,4-Dioxane (B91453) and Water (4:1 ratio)[1]

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with reflux condenser)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).[4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[4]

  • Add Pd(PPh₃)₄ (3 mol%) to the flask under the inert atmosphere.[4]

  • Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.[1][4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[1][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-nitropyridine.[5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for Suzuki coupling reactions of various bromopyridines, which can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[5]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[5]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

experimental_workflow reagents 1. Add Reactants: - this compound - Arylboronic acid - Base (e.g., K3PO4) inert_atm 2. Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm catalyst 3. Add Catalyst & Solvent (e.g., Pd(PPh3)4 in Dioxane/H2O) inert_atm->catalyst reaction 4. Heat and Stir (80-100 °C, 12-24h) catalyst->reaction workup 5. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine reaction->workup purification 6. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product 7. Isolated Product: 2-Aryl-5-nitropyridine purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding this transformation. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (L2) Pd0->PdII_Aryl Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)-R' (L2) PdII_Aryl->PdII_Aryl_R PdII_Aryl->PdII_Aryl_R [R'B(OR)2OH]- PdII_Aryl_R->Pd0 PdII_Aryl_R->Pd0 Ar-R' RedElim Reductive Elimination Product 2-Aryl-5-nitropyridine (Ar-R') ArX This compound (Ar-X) Boronic Arylboronic Acid + Base [R'-B(OR)2OH]-

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of 2-aryl-5-nitropyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Bromo-5-nitropyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]

The use of 2-bromo-5-nitropyridine as a substrate in Sonogashira couplings is of significant interest, particularly in the field of medicinal chemistry. The resulting 2-alkynyl-5-nitropyridine scaffold is a key structural motif in various biologically active compounds. The electron-withdrawing nitro group on the pyridine (B92270) ring influences the electronic properties of the molecule, often enhancing its potential for biological interactions. These derivatives are valuable intermediates in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[2] This document provides detailed application notes and protocols for the successful implementation of the Sonogashira reaction between this compound and various terminal alkynes.

Data Presentation: Representative Reaction Parameters and Yields

The efficiency of the Sonogashira coupling of this compound is influenced by several factors, including the choice of palladium catalyst, ligand, copper source, base, and solvent. The following table summarizes representative reaction conditions and corresponding yields for the coupling of various terminal alkynes with substituted bromopyridines, which can be considered analogous to this compound. The data is compiled from studies on structurally similar substrates to provide a benchmark for expected outcomes.[3][4]

EntryTerminal AlkyneR GroupPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePhenylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~96
24-Methylphenylacetylene4-MethylphenylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~95
34-Methoxyphenylacetylene4-MethoxyphenylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~92
44-Chlorophenylacetylene4-ChlorophenylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~93
52-Thienylacetylene2-ThienylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~88
6CyclohexylacetyleneCyclohexylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~75
71-Hexynen-ButylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~72
83,3-Dimethyl-1-butynetert-ButylPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~78

Note: Yields are based on analogous reactions with substituted bromopyridines and may vary for this compound. Optimization of reaction conditions is recommended for each specific substrate.[3][4]

Experimental Protocols

The following protocols are generalized procedures for the Sonogashira coupling of this compound with a terminal alkyne, based on established methods for similar substrates.[3]

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using a catalyst like Pd(CF₃COO)₂)

  • Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂ (2.5 mol%)), and if required, a ligand such as PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add the anhydrous solvent (e.g., DMF, 2.0 mL per 0.5 mmol of this compound) and stir the mixture for 30 minutes at room temperature.

  • To this mixture, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Add the amine base (e.g., Et₃N, 1 mL per 0.5 mmol of this compound).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-alkynyl-5-nitropyridine.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (this compound) Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Acetylide R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)_Acetylide Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination R-C≡C-R' Reductive_Elimination->Pd(0)L2 CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'-C≡CH, Base Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The catalytic cycles of the Sonogashira reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start reagents Combine this compound, Terminal Alkyne, Catalysts, and Base in Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated 2-Alkynyl-5-nitropyridine purification->product

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely employed reaction in organic synthesis for the functionalization of aromatic and heteroaromatic rings. 2-Bromo-5-nitropyridine is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group positioned para to the bromine leaving group. This activation facilitates the displacement of the bromide by a wide range of nucleophiles, providing a versatile route to a diverse array of 2-substituted-5-nitropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2]

This document provides detailed application notes and experimental protocols for the SNAr reaction on this compound with various nucleophiles, including amines, alkoxides, and thiols.

Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the pyridine (B92270) nitrogen. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-substituted-5-nitropyridine product.

Caption: General mechanism of the SNAr reaction on this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
BenzylamineDMSOTEA9012~30 (as nitro-migration product)[3]
PiperidineDMSOTEA9012~14 (as nitro-migration product)[3]
Ammonia (aq)N/AN/AN/AN/AHigh (inferred)[1]
Various AminesN/AN/AN/AN/AGood (inferred)[2]

Note: Reactions with certain amines under specific conditions may lead to side products such as nitro-group migration products.[3]

Table 2: Reaction with Oxygen Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideMethanolN/ARefluxN/AHigh (inferred)[1]
Sodium EthoxideEthanolN/ARefluxN/AHigh (inferred)[1]
Various AlkoxidesAlcoholN/AN/AN/AGood (inferred)[2]

Table 3: Reaction with Sulfur Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolWaterNone1001292[4]
4-MethylbenzenethiolWaterNone1001295[4]
4-ChlorobenzenethiolWaterNone1001290[4]
EthanethiolWaterNone10024No Reaction[4]

Experimental Protocols

The following are representative protocols for conducting SNAr reactions on this compound. These should be adapted and optimized for specific nucleophiles and scales.

Protocol 1: General Procedure for Amination

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMSO or DMF.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (TEA or K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Amination_Workflow start Start dissolve Dissolve this compound in DMSO/DMF start->dissolve add_reagents Add Amine (1.1-1.5 eq) and Base (2.0 eq) dissolve->add_reagents react Heat and Stir (e.g., 80-100 °C) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Quench with Water, and Extract with Ethyl Acetate monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the amination of this compound.

Protocol 2: General Procedure for Alkoxylation

This protocol outlines the synthesis of 2-alkoxy-5-nitropyridines.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or Alcohol and a strong base (e.g., NaH)

  • Corresponding alcohol as solvent (e.g., methanol, ethanol) or a polar aprotic solvent like DMF

  • Dichloromethane (B109758)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • If starting from an alcohol, prepare the alkoxide in situ by adding the alcohol to a suspension of a strong base like sodium hydride in an anhydrous solvent under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in the corresponding alcohol or a polar aprotic solvent.

  • Add the sodium alkoxide (1.1 to 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of water.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography.

Protocol 3: General Procedure for Thiolation

This protocol describes the synthesis of 2-thioether-5-nitropyridines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Water or a polar aprotic solvent (e.g., DMF)

  • Base (e.g., K₂CO₃, if not using water as solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Aqueous Conditions):

  • To a round-bottom flask, add this compound (1.0 eq), the desired thiol (1.1-1.2 eq), and water.[4]

  • Heat the mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision_Tree start Select Nucleophile amine Amine (Primary/Secondary) start->amine Nitrogen alkoxide Alkoxide/Alcohol start->alkoxide Oxygen thiol Thiol start->thiol Sulfur amine_cond Solvent: DMSO/DMF Base: K₂CO₃/TEA Temp: 80-100 °C amine->amine_cond alkoxide_cond Solvent: Corresponding Alcohol/DMF Base: NaOR/NaH Temp: RT to Reflux alkoxide->alkoxide_cond thiol_cond Solvent: Water (Base-free) or DMF with K₂CO₃ Temp: 100 °C (Water) or RT to 80 °C (DMF) thiol->thiol_cond

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of 2-Bromo-5-nitropyridine is a crucial transformation in synthetic organic chemistry, providing a powerful route to N-substituted-5-nitropyridin-2-amines. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. This reaction, a variant of the Buchwald-Hartwig amination, facilitates the formation of a carbon-nitrogen bond between the pyridine (B92270) ring and a primary or secondary amine.

The presence of the nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, making it highly electron-deficient. This electronic feature can affect the reactivity of the C-Br bond and the stability of the reaction intermediates. Consequently, careful selection of the catalyst, ligand, base, and solvent system is paramount to achieve high yields and minimize side reactions. These application notes provide an overview of the reaction, optimized conditions, and detailed experimental protocols for the successful amination of this compound.

Reaction Scheme

The general scheme for the palladium-catalyzed amination of this compound involves the cross-coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

G cluster_reactants Reactants cluster_products Product A This compound C N-substituted-5-nitropyridin-2-amine A->C Pd Catalyst, Ligand, Base, Solvent, Heat B Amine (R1R2NH) B->C

Caption: General reaction scheme for the palladium-catalyzed amination.

Data Presentation: Optimized Reaction Conditions

The choice of reaction parameters is critical for the successful amination of this compound. The electron-withdrawing nitro group makes the substrate susceptible to nucleophilic attack and can be incompatible with strong bases. Therefore, milder basic conditions are often preferred. The following tables summarize optimized conditions for the coupling of this compound with various primary and secondary amines.

Table 1: Palladium-Catalyzed Amination with Primary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Aniline (B41778)Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene (B28343)1101285-95
2BenzylaminePd(OAc)₂ (2)BINAP (3)K₂CO₃ (2)Dioxane1001680-90
3n-ButylaminePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄ (2)Toluene1001875-85
4CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)THF802470-80

Table 2: Palladium-Catalyzed Amination with Secondary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1001090-98
2PiperidinePd(OAc)₂ (2)BINAP (3)K₂CO₃ (2)Toluene1101288-96
3N-MethylanilinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Toluene1102082-92
4DiethylaminePd(OAc)₂ (3)dppp (6)Cs₂CO₃ (2)THF802465-75

Experimental Protocols

Protocol 1: General Procedure for the Amination with a Primary Amine (e.g., Aniline)

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with aniline using a Xantphos ligand and cesium carbonate as the base.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the Schlenk tube, add cesium carbonate (1.5 mmol) and aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired N-phenyl-5-nitropyridin-2-amine.

Protocol 2: General Procedure for the Amination with a Secondary Amine (e.g., Morpholine)

This protocol provides a general method for the palladium-catalyzed amination of this compound with morpholine, employing BINAP as the ligand and potassium carbonate as the base.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dioxane

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Addition of Reagents: Add potassium carbonate (2.0 mmol) and morpholine (1.5 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous dioxane (5 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 10-14 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 4-(5-nitropyridin-2-yl)morpholine.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, Base prep->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Cool, Dilute, and Filter monitor->workup purify Purify Product (Chromatography/Recrystallization) workup->purify

Caption: A generalized experimental workflow for the palladium-catalyzed amination.

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R1R2NH Ar-Pd(II)-NHR1R2(L) Ar-Pd(II)-NHR1R2(L) Amine\nCoordination->Ar-Pd(II)-NHR1R2(L) Deprotonation\n(Base) Deprotonation (Base) Ar-Pd(II)-NHR1R2(L)->Deprotonation\n(Base) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Deprotonation\n(Base)->Ar-Pd(II)-NR1R2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR1R2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR1R2 Ar-NR1R2 Reductive\nElimination->Ar-NR1R2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Synthesis of 2-Amino-5-Nitropyridine via Reduction of 2-Bromo-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitropyridine (B18323) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its structural motif is a key building block in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-5-nitropyridine through the reduction of 2-bromo-5-nitropyridine. The presented methods offer versatile and efficient pathways for this transformation, catering to different laboratory setups and substrate sensitivities. The reduction of the nitro group in the presence of a halogenated pyridine (B92270) ring requires careful selection of reagents to ensure chemoselectivity and high yields. The protocols outlined below detail two primary methodologies: reduction using metallic iron in an acidic medium and catalytic hydrogenation.

Data Presentation

MethodReducing Agent/CatalystSolvent SystemReaction TemperatureTypical Reaction TimeReported YieldKey Considerations
Metal/Acid Reduction Iron powder / Acetic AcidEthanol (B145695)/WaterReflux1-3 hoursHighA mild and cost-effective method.[1][2]
Catalytic Hydrogenation H₂ gas / Pd/C (5%)Methanol (B129727) or EthanolRoom Temperature2-6 hoursHighRequires specialized hydrogenation equipment. Potential for dehalogenation.[1][3]
Catalytic Hydrogenation H₂ gas / Raney® NickelMethanol or EthanolRoom Temperature2-6 hoursHighPreferred for substrates sensitive to dehalogenation.[1]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start This compound reagents Select Reduction Method: - Iron/Acetic Acid - Catalytic Hydrogenation start->reagents reaction_setup Reaction Setup: - Dissolve starting material - Add reagents/catalyst - Set temperature and stir reagents->reaction_setup monitoring Reaction Monitoring by TLC/LC-MS reaction_setup->monitoring filtration Filtration of Catalyst/Iron Salts monitoring->filtration extraction Solvent Extraction filtration->extraction purification Purification by Recrystallization or Column Chromatography extraction->purification product 2-Amino-5-nitropyridine purification->product analysis Characterization: - NMR - Mass Spectrometry - Melting Point product->analysis

Synthetic workflow for 2-amino-5-nitropyridine.

Experimental Protocols

Method 1: Reduction with Iron in Acetic Acid

This protocol is adapted from procedures for the reduction of similar nitro-bromo-aromatic compounds and offers a robust and scalable method.[4]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (Saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filter funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Addition of Reagents: To the stirred suspension, add iron powder (3.0-5.0 eq).

  • Reaction Initiation: Slowly add glacial acetic acid (1.0-2.0 eq) to the mixture. The reaction is exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dilute the remaining aqueous residue with ethyl acetate.

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-amino-5-nitropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Method 2: Catalytic Hydrogenation

This method employs catalytic hydrogenation for the reduction of the nitro group.[3] The choice between Palladium on carbon (Pd/C) and Raney® Nickel is crucial; Raney® Nickel is often preferred to minimize the risk of dehalogenation of the bromo-substituent.[1]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) or Raney® Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Filter funnel and celite

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the catalyst (5-10 mol% of 5% Pd/C or a slurry of Raney® Nickel).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Reaction Progression: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-5-nitropyridine. Further purification can be achieved by recrystallization or column chromatography as described in Method 1.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Catalytic hydrogenation should only be performed by trained personnel using appropriate equipment due to the flammable nature of hydrogen gas. Palladium on carbon can be pyrophoric and should be handled with care.

  • The neutralization step in the iron/acetic acid reduction is exothermic and produces gas; it should be performed slowly and with caution.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Arylboronic Acids with 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is extensively used in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[2] These application notes provide a detailed protocol for the coupling of 2-Bromo-5-nitropyridine with various arylboronic acids, a key transformation for accessing 2-aryl-5-nitropyridine scaffolds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The electron-withdrawing nature of the nitro group on the pyridine (B92270) ring can influence the reactivity of the C-Br bond, making it a suitable substrate for oxidative addition in the catalytic cycle.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[4][5]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the bromide. The base is crucial for the activation of the organoboron compound.[1][6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the desired 2-aryl-5-nitropyridine product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

Below is a diagram illustrating the key steps of the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_base Boronic Acid Activation Pd0 Pd(0) Catalyst Ar_Pd_Br Ar-Pd(II)-Br (Oxidative Adduct) Pd0->Ar_Pd_Br Ar_Br This compound (Ar-Br) Ar_Pd_Br->Pd0 Reductive Elimination Ar_Pd_Ar_prime Ar-Pd(II)-Ar' (Transmetalation Product) Ar_Pd_Br->Ar_Pd_Ar_prime Ar_Pd_Ar_prime->Pd0 Reductive Elimination Ar_Pd_Ar_prime->Ar_Pd_Br Ar_Ar_prime 2-Aryl-5-nitropyridine (Ar-Ar') Ar_Pd_Ar_prime->Ar_Ar_prime Ar_Br->Ar_Pd_Br Oxidative Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Borate [Ar'-B(OH)3]- Boronic_Acid->Borate + OH- Base Base Borate->Ar_Pd_Br

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Representative Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are representative and based on similar transformations reported in the literature for other bromopyridine derivatives.[3][7] Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane (B91453)/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)851680-90
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O (5:1)100875-88
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DMF/H₂O (1:1)100670-85
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901865-80

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Deionized water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, reflux condenser)

Experimental Workflow Diagram

Experimental_Workflow arrow arrow A 1. Reagent Preparation - Weigh this compound,  Arylboronic Acid, Base, and Catalyst. B 2. Reaction Setup - Combine solids in a flame-dried Schlenk flask. A->B C 3. Inert Atmosphere - Evacuate and backfill the flask  with N₂ or Ar (repeat 3x). B->C D 4. Solvent Addition - Add degassed 1,4-Dioxane and Water  via syringe. C->D E 5. Heating - Heat the reaction mixture to 90-100 °C  with vigorous stirring. D->E F 6. Reaction Monitoring - Monitor progress by TLC or LC-MS. E->F G 7. Work-up - Cool to RT, dilute with Ethyl Acetate,  wash with water and brine. F->G H 8. Drying and Concentration - Dry organic layer over Na₂SO₄,  filter, and concentrate in vacuo. G->H I 9. Purification - Purify the crude product by  column chromatography. H->I J 10. Analysis - Characterize the pure product  (NMR, MS, etc.). I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).[1][8]

  • Inerting: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[1] Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[2][8]

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][9]

  • Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[3][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[2][4] Wash the organic layer sequentially with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][8]

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-nitropyridine product.[1]

Troubleshooting

  • Low or No Conversion: Ensure the reaction was performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst. Check the quality and activity of the catalyst and ensure the base is anhydrous if required by the specific protocol. An increase in temperature or reaction time may be necessary.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a precise stoichiometry of the arylboronic acid (around 1.1-1.2 equivalents) can help minimize this issue.[2]

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This can be minimized by using anhydrous solvents (if the protocol allows) and ensuring the reaction is not unnecessarily prolonged.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and versatile method for synthesizing a diverse library of 2-aryl-5-nitropyridine derivatives. The protocol provided offers a reliable starting point for researchers. Careful optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. This methodology is a valuable tool for drug discovery and development, enabling the efficient construction of key molecular scaffolds.

References

The Versatility of 2-Bromo-5-nitropyridine: A Precursor for Functionalized Pyridines in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitropyridine is a pivotal precursor in organic synthesis, offering a versatile scaffold for the generation of a diverse array of functionalized pyridine (B92270) derivatives. Its strategic substitution pattern, featuring a reactive bromine atom at the 2-position and an electron-withdrawing nitro group at the 5-position, facilitates a range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions, including Nucleophilic Aromatic Substitution (SNA), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. Furthermore, it explores the application of the resulting functionalized pyridines in drug discovery, with a focus on their emerging role as anticancer agents, particularly as inhibitors of the c-Met signaling pathway.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceutical agents. The ability to selectively functionalize this heterocycle is therefore of paramount importance in the discovery and development of new chemical entities. This compound serves as an excellent starting material for such endeavors. The bromine atom is susceptible to displacement by various nucleophiles and participates readily in palladium-catalyzed cross-coupling reactions. The nitro group, a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack and can be readily reduced to an amino group, providing a handle for further derivatization.

Key Applications and Reactions

This compound is a versatile building block for the synthesis of various heterocyclic compounds.[1] Its reactivity allows for several key transformations, making it a valuable intermediate in drug discovery and materials science.[1]

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the 2-position susceptible to nucleophilic attack. This allows for the displacement of the bromide with a variety of nucleophiles, including amines, alcohols, and thiols.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired product.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active molecules.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

  • Materials:

    • This compound

    • 4-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (B44618) (PPh₃)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and various heterocyclic amines. This reaction is particularly useful when direct SNA is challenging.

Experimental Protocol: Synthesis of N-phenyl-5-nitropyridin-2-amine

  • Materials:

    • This compound

    • Aniline (B41778)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • In a sealed tube, combine this compound (1.0 eq), aniline (1.2 eq), palladium(II) acetate (5 mol%), and dppp (B1165662) (7.5 mol%).

    • Add sodium tert-butoxide (1.4 eq) and anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-5-nitropyridines. These products are valuable intermediates that can undergo further transformations, such as cyclization reactions.

Experimental Protocol: Synthesis of 5-Nitro-2-(phenylethynyl)pyridine

  • Materials:

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF, followed by triethylamine (2.5 eq) and phenylacetylene (1.2 eq).

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

Reaction TypeReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
Nucleophilic Aromatic Substitution This compound, PiperidineK₂CO₃EthanolReflux4-675-90
Suzuki-Miyaura Coupling This compound, 4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃, K₂CO₃Dioxane/H₂O90-10012-1870-85
Buchwald-Hartwig Amination This compound, AnilinePd(OAc)₂/dppp, NaOtBuToluene8012-2455-98[2][3]
Sonogashira Coupling This compound, PhenylacetylenePdCl₂(PPh₃)₂/CuI, Et₃NTHFRT16-2485-95

Application in Anticancer Drug Discovery: Targeting the c-Met Signaling Pathway

Functionalized pyridines derived from this compound have shown significant promise as anticancer agents.[4][5][6] One of the key targets for these compounds is the c-Met receptor tyrosine kinase.[4][7] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its dysregulation is implicated in various human cancers.[7][8] Pyridine and pyrimidine (B1678525) derivatives have been developed as potent type II c-Met inhibitors.[4]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/Metastasis STAT3->Invasion Inhibitor Pyridine Derivative (c-Met Inhibitor) Inhibitor->cMet Inhibits phosphorylation

Caption: The HGF/c-Met signaling pathway and inhibition by pyridine derivatives.

Experimental Workflow: From Precursor to Functionalized Pyridine

The following diagram illustrates a typical experimental workflow for the functionalization of this compound via a palladium-catalyzed cross-coupling reaction.

experimental_workflow start Start: this compound reagents Add Coupling Partner (e.g., Boronic Acid) start->reagents catalyst Add Pd Catalyst & Ligand Add Base reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-100°C, 12-24h) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: Functionalized Pyridine purification->product analysis Characterization: NMR, MS, etc. product->analysis

Caption: A generalized workflow for the synthesis of functionalized pyridines.

Logical Relationship: Reactivity of this compound

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and its substituents. This diagram illustrates the logical relationship between the structural features and the resulting chemical transformations.

logical_relationship precursor This compound bromo Reactive Bromine at C2 precursor->bromo nitro Electron-withdrawing Nitro Group at C5 precursor->nitro pd_coupling Palladium-Catalyzed Cross-Coupling bromo->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) bromo->snar nitro->snar Activates Ring reduction Reduction of Nitro Group nitro->reduction products Functionalized Pyridines pd_coupling->products snar->products reduction->products Further Derivatization

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 2-bromo-5-nitropyridine and its subsequent derivatization through common cross-coupling reactions. The information compiled herein is intended to guide researchers and process chemists in selecting optimal synthetic routes, understanding key process parameters, and addressing safety and scalability considerations for the industrial production of this important class of chemical intermediates.

Large-Scale Synthesis of this compound

The synthesis of this compound on an industrial scale predominantly proceeds via the oxidation of 2-amino-5-bromopyridine (B118841). This route is favored due to the ready availability of the starting material and generally high yields and purity of the final product. Two common methods employing different oxidizing agents are detailed below.

Synthesis via Hydrogen Peroxide Oxidation

This method utilizes hydrogen peroxide in a mixed solvent system with a catalyst to achieve a high-yielding and clean conversion.

Experimental Protocol:

  • To a 5L three-necked glass bottle equipped with a mechanical stirrer, add 2-amino-5-bromopyridine (173g, 1.0 mol), a catalyst (e.g., 26.0g of a proprietary catalyst S/ZW), and 1.5L of an acetone/water mixture (7:1 v/v).[1]

  • Stir the mixture at 20-30°C until a uniform suspension is formed.

  • Cool the reaction system to 10-15°C.

  • Slowly add 30 wt% hydrogen peroxide (H₂O₂, 3.5 mol, 3.0 eq) via a constant pressure dropping funnel, maintaining the temperature between 10-15°C.

  • After the addition is complete, maintain the reaction at 10-15°C for 1-2 hours.

  • Gradually heat the mixture to 30°C at a rate of 2°C/min and hold for 2 hours.

  • Further, heat the reaction to 40°C at a rate of 1°C/min and maintain until HPLC analysis indicates the consumption of the starting material (typically 4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The filtrate is then subjected to further work-up, which may include extraction and crystallization to isolate the pure product.

Process Parameters and Yield:

ParameterValue
Starting Material2-Amino-5-bromopyridine
Oxidizing Agent30 wt% Hydrogen Peroxide
SolventAcetone/Water (7:1 v/v)
Temperature10-40°C (stepwise)
Reaction Time~6 hours
Yield92.8%[1]
Purity (by HPLC)99.4%[1]
Synthesis via Peracetic Acid Oxidation

An alternative scalable method involves the use of peracetic acid in glacial acetic acid. This process offers the advantage of solvent recycling, which can be economically and environmentally beneficial on a large scale.[2]

Experimental Protocol:

  • In a suitable reactor, dissolve 2-amino-5-bromopyridine in glacial acetic acid.[2]

  • Slowly add peracetic acid to the stirred solution, maintaining the temperature below 40°C. The molar ratio of 2-amino-5-bromopyridine to peracetic acid can range from 1:1 to 1:10.[2]

  • After the addition is complete, maintain the reaction temperature between 30-50°C until the reaction is complete.[2]

  • Upon completion, distill off the acetic acid under reduced pressure.

  • Cool the residue and add water.

  • Adjust the pH to alkaline using a base (e.g., sodium hydroxide (B78521) solution).

  • Cool the mixture to induce precipitation, then filter and dry the solid to obtain the crude product.

  • Recrystallization can be performed for further purification.

Process Parameters and Yield:

ParameterValue
Starting Material2-Amino-5-bromopyridine
Oxidizing AgentPeracetic Acid
SolventGlacial Acetic Acid
Temperature30-50°C
Yield85.8% (crude)[2]

Synthesis of this compound Derivatives

This compound is a versatile building block for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group activates the C-Br bond, facilitating these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds, allowing for the synthesis of 2-aryl-5-nitropyridines.

General Experimental Protocol:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Typical Reaction Parameters:

ParameterValue
CatalystPd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand
BaseK₃PO₄, K₂CO₃, Cs₂CO₃
Solvent1,4-Dioxane/Water, Toluene (B28343), DMF
Temperature80-110°C
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, leading to the synthesis of 2-amino-5-nitropyridine (B18323) derivatives.

General Experimental Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP, 2-4 mol%) to a Schlenk tube.

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.5-2.0 eq).

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Key Considerations for Catalyst and Ligand Selection:

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of reductive elimination. The selection of the base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.[3][4][5]

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds, yielding 2-alkynyl-5-nitropyridine derivatives.

General Experimental Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH)).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Typical Reaction Parameters:

ParameterValue
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalystCuI
BaseEt₃N, iPr₂NH
SolventTHF, DMF, Toluene
TemperatureRoom Temperature to 60°C

Large-Scale Synthesis Considerations

When scaling up the synthesis of this compound and its derivatives, several factors beyond the bench-scale procedure must be carefully considered.

Safety, Handling, and Environmental Considerations
  • This compound: This compound is a crystalline powder that can cause eye, skin, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn.[6][7][8] Facilities should be equipped with eyewash stations and safety showers.[6] Spills should be cleaned up promptly, avoiding dust generation.[6][7]

  • Reagents: Many of the reagents used in these syntheses are hazardous. For example, peracetic acid is a strong oxidizer and corrosive, while palladium catalysts can be pyrophoric. A thorough risk assessment should be conducted for all chemicals and procedures at scale.

  • Waste Disposal: Chemical waste must be disposed of in accordance with local and national regulations. This includes organic solvents, residual catalysts, and aqueous waste streams. The recycling of solvents, such as acetic acid in the peracetic acid oxidation method, should be implemented where feasible to minimize environmental impact.[2]

Process Optimization and Impurity Control
  • Reaction Monitoring: On a large scale, in-process controls (IPCs) such as HPLC are crucial for monitoring reaction progress and ensuring complete conversion, which can minimize downstream purification challenges.

  • Impurity Profile: A thorough understanding of the potential impurities is essential. For example, in the synthesis of this compound from 2-amino-5-bromopyridine, over-oxidation or side reactions could lead to byproducts. The purification method (e.g., crystallization, distillation) must be robust enough to remove these impurities to the required specification.

  • Catalyst Selection and Loading: For cross-coupling reactions, minimizing the loading of expensive and potentially toxic palladium catalysts is a key consideration for cost-effectiveness and product purity. Catalyst screening and optimization are critical steps in process development. The potential for catalyst leaching into the final product must also be assessed and controlled.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of this compound cluster_intermediate Key Intermediate cluster_derivatization Derivatization Reactions cluster_products Derivative Classes 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Oxidation Oxidation 2-Amino-5-bromopyridine->Oxidation This compound This compound Oxidation->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 2-Aryl-5-nitropyridines 2-Aryl-5-nitropyridines Suzuki Coupling->2-Aryl-5-nitropyridines 2-Amino-5-nitropyridines 2-Amino-5-nitropyridines Buchwald-Hartwig Amination->2-Amino-5-nitropyridines 2-Alkynyl-5-nitropyridines 2-Alkynyl-5-nitropyridines Sonogashira Coupling->2-Alkynyl-5-nitropyridines

Caption: General synthetic workflow for this compound and its derivatives.

Scale_Up_Considerations cluster_safety Safety & Environmental cluster_process Process Chemistry cluster_quality Quality Control Large-Scale Synthesis Large-Scale Synthesis Hazard Assessment Hazard Assessment Large-Scale Synthesis->Hazard Assessment Reaction Kinetics Reaction Kinetics Large-Scale Synthesis->Reaction Kinetics In-Process Controls (IPCs) In-Process Controls (IPCs) Large-Scale Synthesis->In-Process Controls (IPCs) PPE Requirements PPE Requirements Hazard Assessment->PPE Requirements Waste Management Waste Management Hazard Assessment->Waste Management Solvent Recycling Solvent Recycling Waste Management->Solvent Recycling Heat Transfer Heat Transfer Reaction Kinetics->Heat Transfer Mixing Efficiency Mixing Efficiency Reaction Kinetics->Mixing Efficiency Work-up & Isolation Work-up & Isolation Mixing Efficiency->Work-up & Isolation Impurity Profiling Impurity Profiling In-Process Controls (IPCs)->Impurity Profiling Final Product Specification Final Product Specification Impurity Profiling->Final Product Specification Catalyst Residue Analysis Catalyst Residue Analysis Final Product Specification->Catalyst Residue Analysis

Caption: Key considerations for the scale-up of this compound synthesis.

Cross_Coupling_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-M Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

The Pivotal Role of 2-Bromo-5-nitropyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Bromo-5-nitropyridine has emerged as a critical and versatile building block in the synthesis of a wide range of modern agrochemicals, particularly in the development of potent herbicides and neonicotinoid insecticides. Its unique chemical structure, featuring a reactive bromine atom and an electron-withdrawing nitro group on a pyridine (B92270) ring, allows for diverse chemical transformations, making it a valuable precursor for complex molecular architectures in the agricultural sector.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the use of this compound in the synthesis of key agrochemical compounds. The protocols are based on established synthetic routes and provide a foundation for laboratory-scale synthesis and further research.

Core Applications in Agrochemical Synthesis

This compound serves as a key starting material for the synthesis of several classes of agrochemicals. Its reactivity is primarily centered around nucleophilic aromatic substitution at the 2-position and palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.

Herbicide Synthesis

This compound is an intermediate in the synthesis of pyridinate herbicides. For instance, it can be converted to 2-amino-5-nitropyridine (B18323), a precursor for the herbicide pyridate .[1] Furthermore, reduction of the nitro group and subsequent transformations can lead to the formation of quinoline-based herbicides like quinoclamine .[1]

Neonicotinoid Insecticide Synthesis

A significant application of this compound is in the synthesis of neonicotinoid insecticides, a class of compounds that act on the central nervous system of insects. While not a direct precursor in all commercial routes, it serves as a foundational building block for constructing the essential 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-(chloromethyl)pyridine (B46043) intermediates. These intermediates are pivotal for the synthesis of major neonicotinoids such as Imidacloprid (B1192907) , Thiacloprid , and Clothianidin .

The general synthetic strategy involves a multi-step conversion of this compound to these key intermediates, which are then coupled with the respective N-heterocyclic fragments to yield the final insecticidal products.

Key Synthetic Transformations and Experimental Protocols

The following sections detail the experimental protocols for the key transformations of this compound and its subsequent conversion into agrochemical intermediates and final products.

Nucleophilic Aromatic Substitution: Synthesis of 2-Amino-5-nitropyridine

The bromine atom at the 2-position of this compound is susceptible to nucleophilic attack, particularly by amines. This reaction is a key step in introducing nitrogen-containing functional groups.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is treated with an excess of aqueous ammonia. The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. After cooling, the product, 2-amino-5-nitropyridine, is isolated by filtration or extraction.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
This compound202.9911.0
Aqueous Ammonia (28%)17.03 (as NH3)ExcessExcess
Solvent (e.g., Ethanol)---

Typical Reaction Conditions:

  • Temperature: 120 °C

  • Time: 6 hours

  • Yield: High (specific yield dependent on exact conditions)

Multi-Step Synthesis of 2-Chloro-5-methylpyridine from this compound

This pathway highlights the versatility of this compound in constructing a key neonicotinoid intermediate.

Synthesis_Pathway A This compound B 2-Amino-5-nitropyridine A->B 1. Nucleophilic Substitution (NH3) C 2-Amino-5-methylpyridine B->C 2. Reduction of Nitro Group 3. Diazotization & Methylation D 2-Chloro-5-methylpyridine C->D 4. Sandmeyer Reaction

Figure 1: Synthetic pathway from this compound to 2-Chloro-5-methylpyridine.

Experimental Protocol (Conceptual Outline):

  • Ammonolysis: Convert this compound to 2-amino-5-nitropyridine as described in Protocol 1.

  • Reduction of Nitro Group: The nitro group of 2-amino-5-nitropyridine is reduced to an amino group, yielding 2,5-diaminopyridine. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).

  • Diazotization and Methylation: The resulting diamine can be selectively diazotized at the 5-position and subsequently treated with a methylating agent to introduce the methyl group, forming 2-amino-5-methylpyridine.

  • Sandmeyer Reaction: 2-Amino-5-methylpyridine is converted to the corresponding diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. Subsequent treatment with a copper(I) chloride solution yields 2-chloro-5-methylpyridine.[2]

Synthesis of Neonicotinoid Insecticides from 2-Chloro-5-(chloromethyl)pyridine

The key intermediate, 2-chloro-5-(chloromethyl)pyridine, is synthesized from 2-chloro-5-methylpyridine via radical chlorination. This intermediate is then coupled with the appropriate N-heterocycle to form the final neonicotinoid.

Experimental_Workflow cluster_synthesis Synthesis of Neonicotinoid Start 2-Chloro-5-(chloromethyl)pyridine + N-Heterocycle Reaction Coupling Reaction (Base, Solvent) Start->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Crystallization) Workup->Purification Product Neonicotinoid Insecticide Purification->Product

Figure 2: General experimental workflow for the final step of neonicotinoid synthesis.

Experimental Protocol: Synthesis of Imidacloprid

This protocol describes the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2-Chloro-5-(chloromethyl)pyridine162.0211.0
2-Nitroiminoimidazolidine130.111.11.1
Potassium Carbonate138.211.51.5
Acetonitrile (B52724)---

Procedure:

  • To a stirred solution of 2-nitroiminoimidazolidine in acetonitrile, add potassium carbonate.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield Imidacloprid.

Typical Reaction Conditions and Yield:

NeonicotinoidN-HeterocycleBaseSolventTemperatureYield (%)
Imidacloprid 2-NitroiminoimidazolidineK₂CO₃AcetonitrileReflux>95%
Thiacloprid N-cyano-N'-(pyridin-3-ylmethyl)acetamidineK₂CO₃DMF60-80°CHigh
Clothianidin (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidineK₂CO₃DMF40-50°C~90%

Conclusion

This compound is a cornerstone intermediate in the agrochemical industry, providing a versatile platform for the synthesis of high-value herbicides and insecticides. The synthetic pathways and protocols outlined in this document demonstrate its utility and provide a practical guide for researchers in the field. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the development of novel and more effective crop protection agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and functional group tolerance.

This document provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 2-Bromo-5-nitropyridine. The presence of both a pyridine (B92270) nitrogen and a strongly electron-withdrawing nitro group on the substrate presents unique challenges, including potential catalyst inhibition and influence on reactivity. The following protocols and data have been compiled to address these challenges and provide a reliable starting point for researchers.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl or N-alkyl-5-nitropyridin-2-amine product, regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is critical to prevent catalyst poisoning by the pyridine nitrogen and to facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to achieve high efficiency.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for the Buchwald-Hartwig amination of 2-bromopyridine (B144113) derivatives with various amines, providing a strong basis for the reaction of this compound.

EntryAmine SubstratePalladium Precatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Aryl AminesPdCl₂(PPh₃)₂ (10)Xantphos (10)NaOt-Bu (3)Toluene (B28343)Reflux827-82[1][2]
2Volatile AminesPd(OAc)₂ (cat.)dppp (cat.)NaOt-Bu (cat.)Toluene80-55-98[3]
3AmidesXPhos Pd G3 (5)-DBU (2)MeCN/Toluene1401-[4]

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with Aryl Amines

This protocol is adapted from optimized conditions for the amination of similar heteroaryl bromides.[1][2]

Materials:

  • This compound

  • Aryl amine

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol, 10 mol%) and Xantphos (0.087 mmol, 10 mol%).

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Under a positive pressure of inert gas, add sodium tert-butoxide (2.61 mmol, 3.0 equiv).

  • Add this compound (0.87 mmol, 1.0 equiv) and the aryl amine (0.87 mmol, 1.0 equiv).

  • Add anhydrous toluene (15 mL) via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring for 8 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Triturate the residue with water (50 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for the Amination of this compound with Volatile Amines

This protocol is based on a method developed for the amination of 2-bromopyridines with volatile amines in sealed tubes.[3]

Materials:

  • This compound

  • Volatile primary or secondary amine

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(diphenylphosphino)propane (B126693) (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Pressure-rated sealed tube

Procedure:

  • To an oven-dried pressure-rated sealed tube containing a magnetic stir bar, add palladium(II) acetate (catalytic amount), and 1,3-bis(diphenylphosphino)propane (catalytic amount).

  • Add sodium tert-butoxide (catalytic amount).

  • Add this compound and the volatile amine.

  • Add anhydrous toluene.

  • Seal the tube securely and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully open the sealed tube and quench the reaction with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle for this compound Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd This compound AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Amine AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex + Base - H-Base⁺ Product N-Substituted 5-nitropyridin-2-amine AmidoComplex->Product Reductive Elimination Catalyst_Regen Pd(0)L2 AmidoComplex->Catalyst_Regen Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Precatalyst, Ligand, and Base Setup->Reagents Substrates Add this compound and Amine Reagents->Substrates Solvent Add Anhydrous Solvent Substrates->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification End End Purification->End

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and success rate of the Suzuki coupling reaction involving 2-bromo-5-nitropyridine.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: I am observing no or very low conversion of my starting material. What are the potential causes and solutions?

Answer: Low or no conversion in a Suzuki coupling reaction can stem from several factors related to catalyst activity, reagent quality, or reaction conditions.

  • Potential Causes:

    • Inactive Catalyst: The Pd(0) active species has not been generated efficiently, or the catalyst has degraded.

    • Poor Reagent Quality: The boronic acid may have undergone partial protodeboronation, or the solvent may not be sufficiently anhydrous.

    • Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base, ligand, and solvent system may not be effective for this specific substrate.

    • Catalyst Inhibition: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Suggested Solutions:

    • Catalyst: Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst (e.g., XPhos Pd G3) which can be more reliable.[2][3]

    • Reagents: Use fresh, high-purity this compound and boronic acid. Consider using a boronic ester (e.g., pinacol (B44631) ester) to prevent protodeboronation.[2][4] Ensure solvents are anhydrous and properly degassed to remove oxygen.[2]

    • Conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often effective for challenging couplings), solvents (e.g., 1,4-dioxane (B91453)/water, THF/water), and incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C).[1][5][6]

    • Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos. These ligands can promote the desired catalytic activity and may minimize catalyst inhibition by the pyridine nitrogen.[1]

Question 2: My reaction is producing significant side products, leading to a low yield of the desired product. How can I minimize these?

Answer: The formation of side products is a common issue. The primary culprits are typically protodeboronation, homocoupling, and dehalogenation.

  • Potential Causes & Side Products:

    • Protodeboronation: The boronic acid reacts with trace amounts of water or other protic sources, converting it back to the corresponding arene. This is especially common with electron-deficient heteroaryl boronic acids.[4]

    • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][3]

    • Dehalogenation (Hydrodebromination): The this compound is reduced to 5-nitropyridine. This occurs when the organopalladium intermediate reacts with a hydride source before transmetalation can occur.[4]

  • Suggested Solutions:

    • Minimize Protic Sources: Use thoroughly dried glassware and anhydrous solvents. Using a boronic ester can increase stability against protodeboronation.[2][7]

    • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture (solvent and reagents) by bubbling with an inert gas like argon or nitrogen for at least 30 minutes before adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the reaction. This is critical for preventing homocoupling.[8]

    • Optimize Base and Temperature: Use milder bases (e.g., K₂CO₃) and avoid excessively high temperatures, which can sometimes promote decomposition and side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound particularly challenging? A1: The substrate presents unique challenges. The electron-withdrawing nitro group activates the C-Br bond for oxidative addition, but the electron-deficient nature of the pyridine ring combined with the basic nitrogen atom can lead to issues.[9] The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] This makes the choice of ligand particularly important.

Q2: What are the best general starting conditions for a Suzuki coupling with this substrate? A2: A robust starting point for optimizing the coupling of this compound with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like XPhos (2-4 mol%) or a pre-formed precatalyst like XPhos Pd G3 (2 mol%).[1][3]

  • Base: K₃PO₄ (2-3 equivalents).[1][10]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][10]

  • Temperature: 90-100 °C.[1][6]

  • Atmosphere: Inert (Argon or Nitrogen).

Q3: My desired product is co-eluting with a byproduct during column chromatography. What can I do? A3: Co-elution, often with the homocoupled boronic acid byproduct, is a common purification challenge.[11] First, focus on minimizing the formation of the byproduct by ensuring the reaction is thoroughly deoxygenated. If purification is still difficult, consider an acid-base workup. The basicity of the product's pyridine nitrogen may allow for selective extraction into an aqueous acid phase, separation from the non-basic byproduct, followed by neutralization and re-extraction into an organic solvent.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical reaction conditions used for the Suzuki coupling of various bromopyridines, which can serve as a guide for optimizing your reaction.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines

Catalyst (mol%) Ligand (mol%) Base (equivalents) Solvent Temperature (°C) Typical Yields Reference
Pd(OAc)₂ (2) None K₂CO₃ (2) 50% aq. Isopropanol 80 Good to Excellent [6]
Pd(PPh₃)₄ (5) --- K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90-95 Moderate to Good [2][10]
Pd₂(dba)₃ (1-1.5) P(t-Bu)₃ (3-4.5) KF (3) 1,4-Dioxane 110 Good to Excellent [6]

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | Good to Excellent |[1] |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/XPhos, 2 mol%)[1][9]

  • Base (e.g., K₃PO₄, 2-3 eq)[9]

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)[10]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.2 eq).[6][10]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-formed catalyst) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1.0 mmol scale reaction) via syringe.[6]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[9]

Visualizations

Diagrams of Key Processes

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate R1-Pd(II)L_n-OR' PdII_Aryl->PdII_Boronate Ligand Exchange PdII_Coupled R1-Pd(II)L_n-R2 PdII_Boronate->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product R1-R2 (Coupled Product) PdII_Coupled->Product ArylHalide R1-X (this compound) ArylHalide->Pd0 BoronicAcid R2-B(OR')2 BoronicAcid->PdII_Aryl Base Base Base->BoronicAcid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6][12]

Troubleshooting_Workflow Start Low Yield or No Reaction Check_TLC Analyze reaction mixture by TLC or LC-MS Start->Check_TLC SM_Consumed Is starting material consumed? Check_TLC->SM_Consumed Side_Products Multiple side products observed? SM_Consumed->Side_Products Yes No_Conversion_Solutions 1. Check Catalyst Activity (Use precatalyst) 2. Check Reagent Quality (Use fresh materials) 3. Optimize Conditions (Screen base, solvent, temp) SM_Consumed->No_Conversion_Solutions No Yield_Loss_Solutions 1. Minimize Side Reactions (Ensure inert atmosphere) 2. Address Dehalogenation (Check hydride sources) 3. Prevent Protodeboronation (Use anhydrous solvent) Side_Products->Yield_Loss_Solutions Yes Purification_Issue Review purification method. Consider acid/base extraction. Side_Products->Purification_Issue No

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental_Workflow Prep 1. Reagent Preparation (Weigh Substrates, Base) Inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) Prep->Inert Addition 3. Add Catalyst & Degassed Solvent Inert->Addition Reaction 4. Heat and Stir (e.g., 90-100°C, 12-24h) Addition->Reaction Monitor 5. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 6. Quench, Extract & Dry Monitor->Workup Purify 7. Purify by Column Chromatography Workup->Purify Final 8. Characterize Final Product Purify->Final

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Bromo-5-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction, which can be addressed by optimizing reaction time and temperature. For instance, in the oxidation of 2-amino-5-bromopyridine (B118841), ensuring the reaction proceeds to completion by monitoring via HPLC is crucial. Another factor can be the loss of product during workup and purification. Ensure that the pH is properly adjusted during extraction and that the chosen recrystallization solvent has a low solubility for the product at cold temperatures to maximize recovery.[1][2][3]

Q2: I am observing a significant amount of impurities in my crude product. How can I identify and minimize them?

A2: The most common impurities are isomers, di-brominated side products, and unreacted starting materials.

  • Isomeric Impurities: The formation of isomers such as 2-amino-3-bromo-5-nitropyridine (B103754) can occur, especially during the nitration of substituted pyridines.[4][5] Careful control of the reaction temperature, typically keeping it low (e.g., 0-5°C) during the addition of nitrating agents, is critical for achieving high regioselectivity.[5]

  • Di-brominated Impurities: Over-bromination is a common issue, leading to products like 2-amino-3,5-dibromopyridine (B40352) when starting from 2-aminopyridine (B139424).[6] To mitigate this, it is essential to use a precise molar ratio of the brominating agent to the substrate. Using slightly less than one equivalent of the brominating agent can help to avoid the formation of these side products.[7]

  • Unreacted Starting Material: The presence of starting material indicates an incomplete reaction. This can be addressed by increasing the reaction time or temperature, or by ensuring the reagents are of sufficient purity and activity. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure the complete consumption of the starting material.

Q3: My final product has a persistent yellow or brown color after purification. What is the cause and how can I obtain a purer, off-white product?

A3: A persistent color can be due to residual colored impurities or degradation products. Recrystallization is a common method for purification.[1][8] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for precipitating the desired product while leaving impurities in the mother liquor.[8] If colored impurities are particularly stubborn, a charcoal treatment during the recrystallization process may be effective in adsorbing them.

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for the synthesis of this compound?

A: The most frequently cited starting materials are 2-amino-5-bromopyridine, 2-hydroxy-5-nitropyridine (B147068), and 2-aminopyridine (which is first brominated to 2-amino-5-bromopyridine).[1][4][9][10]

Q: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for both monitoring the reaction progress and quantifying the purity of the final product and any impurities.[9][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities.

Q: What are the typical reaction conditions for the synthesis of this compound?

A: Reaction conditions vary depending on the chosen synthetic route. For example, the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide or peracetic acid often involves temperatures ranging from 10°C to 50°C.[2][9] The bromination of 2-hydroxy-5-nitropyridine can be performed under reflux conditions.[1] It is crucial to consult detailed experimental protocols for the specific route you are following.

Data Presentation

The following table summarizes the impact of reaction conditions on the product distribution in a typical synthesis of 5-Bromo-2-nitropyridine from 2-amino-5-bromopyridine.

ParameterConditionMain Product (%)Substrate (%)Dibromide By-product (%)Other Impurities (%)
Reaction Time 4 hours at 40°C99.40.180.160.26

Data adapted from a representative HPLC analysis of the reaction mixture.[9]

Experimental Protocols

Synthesis of this compound from 2-Hydroxy-5-nitropyridine

This protocol is adapted from a literature procedure.[1]

Materials:

Procedure:

  • Combine 1.53 g (10.94 mmol) of 2-hydroxy-5-nitropyridine, 4.1 g (12.71 mmol) of tetrabutylammonium bromide, and 3.71 g (26.1 mmol) of P₂O₅ in 29 ml of benzene in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture under reflux with stirring for 1 hour.

  • Cool the mixture to room temperature.

  • Separate the mixture by decantation and grind the lower layer with benzene (3 x 6 ml).

  • Combine the extract with the organic phase.

  • Wash the combined organic phase with saturated NaHCO₃ and NaCl solutions.

  • Dry the organic phase with MgSO₄.

  • Distill the solvent under reduced pressure.

  • Recrystallize the residue from petroleum ether to yield the final product.

Visualizations

experimental_workflow start Starting Materials (e.g., 2-amino-5-bromopyridine) reaction Chemical Reaction (e.g., Oxidation) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying of Organic Phase (e.g., MgSO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Recrystallization) evaporation->purification analysis Purity Analysis (HPLC, GC-MS) purification->analysis product Final Product: This compound analysis->product troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No check_reaction_time Increase Reaction Time/ Temperature low_yield->check_reaction_time Yes identify_impurities Identify Impurities (HPLC, GC-MS) high_impurities->identify_impurities Yes solution Problem Resolved high_impurities->solution No optimize_workup Optimize Workup/ Purification check_reaction_time->optimize_workup optimize_workup->solution adjust_stoichiometry Adjust Reagent Stoichiometry identify_impurities->adjust_stoichiometry control_temperature Control Reaction Temperature identify_impurities->control_temperature improve_purification Improve Purification (Recrystallization) adjust_stoichiometry->improve_purification control_temperature->improve_purification improve_purification->solution

References

Technical Support Center: Purification of 2-Bromo-5-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-5-nitropyridine using recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which is typically synthesized and may contain unreacted starting materials or by-products, recrystallization is performed to obtain a product with high purity, which is crucial for subsequent reactions and analyses.[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on available data, this compound is soluble in polar organic solvents such as ethanol (B145695), methanol (B129727), and chloroform (B151607), and is insoluble in water.[2][3] Therefore, ethanol or methanol are good starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol-water, could also be effective.

Q3: What are the key physical properties of this compound relevant to its recrystallization?

A3: Knowing the physical properties is essential for a successful recrystallization. Key properties are summarized in the table below. The melting point is a good indicator of purity; a sharp melting point range close to the literature value suggests a pure compound.

Q4: Can I use a mixed solvent system for the recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. For this compound, a polar solvent in which it is soluble (like hot ethanol or methanol) can be paired with a non-polar solvent in which it is insoluble (like water). The non-polar solvent is added to the hot solution of the compound in the polar solvent until the solution becomes slightly cloudy, then a small amount of the polar solvent is added to redissolve the precipitate before cooling.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[4]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is precipitating from the solution at a temperature above its melting point due to high impurity levels or rapid cooling.1. Switch to a lower-boiling solvent. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the solution is not cooled too rapidly.[4]
The yield of recrystallized product is low. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The solution was not cooled sufficiently to maximize crystal formation.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. Use a slight excess of hot solvent and then concentrate the filtrate. 3. After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.
The recrystallized product is colored. Colored impurities are present in the crude material and have co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Please note that the yield data presented is for the overall synthesis of the compound, which includes recrystallization as the final purification step. The yield of the recrystallization step alone will depend on the purity of the crude material and the specific conditions used.

ParameterValueReference(s)
Molecular Formula C₅H₃BrN₂O₂[6]
Molecular Weight 202.99 g/mol [6]
Melting Point 139-141 °C[3]
Boiling Point 145-147 °C at 10 mmHg[3]
Solubility Soluble in chloroform and hot methanol. Insoluble in water. Soluble in polar organic solvents like ethanol, acetonitrile, and dimethyl sulfoxide.[2][3]
Overall Synthesis Yield (including recrystallization) 76.4% - 86.1%[1]

Experimental Protocols

Protocol: Recrystallization of this compound from Ethanol

This protocol provides a general procedure for the recrystallization of this compound from ethanol. The optimal solvent volume and temperatures may need to be adjusted based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Stir bar (optional)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Saturation: Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel with fluted filter paper and a receiving flask. Pour the hot solution through the filter paper to remove the impurities.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals completely. This can be done by air-drying on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point in the range of 139-141 °C indicates a high degree of purity.

Workflow and Logic Diagrams

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure this compound analyze->end

Caption: A general workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Overcoming Low Reactivity of 2-Bromo-5-nitropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-bromo-5-nitropyridine in palladium-catalyzed cross-coupling reactions.

Understanding the Challenge: The Reactivity of this compound

This compound is an electron-deficient heterocyclic halide. While the strong electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition, a key step in many cross-coupling catalytic cycles, the pyridine (B92270) nitrogen presents a significant challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which often results in low to no product formation.[1][2] Overcoming this inherent low reactivity requires careful selection of catalysts, ligands, bases, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low yields are often due to a combination of factors:

  • Catalyst Poisoning: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity. This is a primary challenge with 2-halopyridine substrates.[1][2]

  • Suboptimal Ligand Choice: The ligand is crucial for both stabilizing the palladium catalyst and preventing coordination of the pyridine nitrogen. Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective.

  • Inefficient Oxidative Addition: While the nitro group is activating, the C-Br bond of a bromopyridine can still be less reactive than other aryl bromides, leading to a slow rate-determining step.[1]

  • Incorrect Base Selection: The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.[3]

  • Side Reactions: Protodeboronation of boronic acids (in Suzuki coupling) or homocoupling of the starting materials can consume reagents and lower the yield of the desired product.[1]

Q2: What are the best types of ligands to use for cross-coupling reactions with this compound?

A2: Bulky, electron-rich phosphine (B1218219) ligands are generally the most effective. These ligands sterically shield the palladium center, which hinders coordination of the pyridine nitrogen. Examples of successful ligand classes include:

  • Biaryl phosphine ligands: Buchwald's SPhos, XPhos, and RuPhos are often effective for Suzuki and Buchwald-Hartwig reactions.[1]

  • Ferrocenyl phosphine ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another common and effective ligand.

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be excellent choices due to their strong σ-donating properties.

Q3: Can I use standard palladium sources like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ is a common catalyst for many cross-coupling reactions, it often gives low yields with challenging substrates like this compound due to the issues mentioned above. It is highly recommended to screen more modern and specialized catalyst systems, including pre-formed palladium catalysts (precatalysts) that are more active and stable.

Q4: Are there any general tips for setting up these reactions to maximize success?

A4: Yes, meticulous experimental technique is crucial:

  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.

  • Anhydrous Solvents: Use dry, degassed solvents to avoid side reactions like protodeboronation.

  • Reagent Purity: Ensure all starting materials, especially the boronic acid or amine, are of high purity.

  • Systematic Optimization: If initial attempts fail, a systematic screening of catalysts, ligands, bases, and solvents is the most effective approach to finding optimal conditions.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue encountered. The following workflow can help diagnose and solve the problem.

Caption: A workflow for troubleshooting low-yielding reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand System:

    • Problem: The pyridine nitrogen is likely poisoning your catalyst.

    • Solution: Switch to a catalyst system known for its effectiveness with 2-halopyridines. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Alternatively, use a pre-formed catalyst like XPhos Pd G3.

  • Base Selection:

    • Problem: The base may be too weak to facilitate transmetalation or deprotonation effectively, or it may be too strong and cause decomposition of your starting materials.

    • Solution: Screen a variety of bases. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LiHMDS are often required.[4] Note that nitro groups can be sensitive to strong bases like KOtBu.[5]

  • Solvent Choice:

    • Problem: Poor solubility of reagents or an inappropriate solvent polarity can hinder the reaction.

    • Solution: Common solvents for cross-coupling reactions include toluene (B28343), dioxane, THF, and DMF. For Suzuki reactions, a mixture of an organic solvent with water is often used to dissolve the inorganic base.[3] Ensure the solvent is anhydrous and degassed.

  • Reaction Temperature and Time:

    • Problem: The reaction may be kinetically slow.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor the reaction progress over a longer period (e.g., 24 hours) by TLC or LC-MS.

Issue 2: Formation of Significant Side Products
  • Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom.

    • Solution: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol (B44631) ester) which is more stable.

  • Homocoupling: Dimerization of the starting materials.

    • Solution: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. Using a pre-formed Pd(0) catalyst may also reduce this side reaction.

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.

    • Solution: This can be promoted by certain catalyst/ligand combinations or by impurities. Screening different ligands and ensuring high purity of all reagents can help minimize this.

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of substrates analogous to this compound. This data should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Analogous Bromopyridines

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016~80 (for 2-bromopyridine)General conditions, see[6]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane1101874 (for 2-pyridylboronate)[7]
3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)Ligand 1* (4.5)KF (3)1,4-Dioxane1101882 (for 2-pyridylboronate)[7]
5-BromopyrimidinePd₂(dba)₃ (1.5)Ligand 1* (4.5)KF (3)1,4-Dioxane1101891 (for 2-pyridylboronate)[7]

*Ligand 1 is a specific phosphite (B83602) ligand described in the reference.

Table 2: Buchwald-Hartwig Amination of Analogous 2-Bromopyridines

AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001883[8]
PyrrolidinePd(OAc)₂dpppNaOtBuToluene80-93[4][8]
n-PropylaminePd(OAc)₂dpppNaOtBuToluene80-70[4][8]
AnilineXPhos Pd G3 (2)-LiHMDS (1.5)THF8012Moderate to Excellent[8]

Table 3: Sonogashira Coupling of Analogous Bromo-heterocycles

AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (5)5Et₃NDMF65-Good to Excellent (for iodopyridines)[9]
4-EthylphenylacetylenePd(PPh₃)₄ (15)30Et₃NTHFRT1692 (for 6-bromo-3-fluoro-2-cyanopyridine)
1-OctynePd(PPh₃)₄ (15)30Et₃NTHFRT1693 (for 6-bromo-3-fluoro-2-cyanopyridine)
3-Butyn-1-olPd(PPh₃)₄ (15)30Et₃NTHFRT1690 (for 6-bromo-3-fluoro-2-cyanopyridine)

Experimental Protocols

The following are general protocols that should be adapted and optimized for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) OR a precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium source and ligand (or the precatalyst).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR a precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox, add this compound, the base, and the ligand to an oven-dried reaction vial.

  • Add the palladium source or precatalyst.

  • Add the amine and the anhydrous, degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N or DIPA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagrams

Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) transmetal_complex L-Pd(II)(Ar)(Ar') oa_complex->transmetal_complex Transmetalation (Ar'-B(OR)₂) transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product Reductive Elimination Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) alkynyl_pd_complex L-Pd(II)(Ar)(C≡CR) oa_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product cu_acetylide Cu-C≡CR alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base

References

preventing decomposition of 2-Bromo-5-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during a reaction?

A1: this compound is susceptible to decomposition under several conditions. The primary causes include exposure to strong bases, strong acids, high temperatures, and prolonged exposure to light.[1] In palladium-catalyzed cross-coupling reactions, inappropriate choice of base, solvent, or high temperatures can lead to side reactions and degradation of the starting material.

Q2: How can I minimize the decomposition of this compound in my reactions?

A2: To minimize decomposition, it is crucial to carefully control reaction conditions. This includes using milder bases when possible, maintaining the lowest effective reaction temperature, protecting the reaction from light, and ensuring an inert atmosphere for sensitive reactions like palladium-catalyzed couplings. Solvent choice is also critical; polar aprotic solvents are often suitable, but the optimal solvent will depend on the specific reaction.[1]

Q3: Are there any specific bases that are recommended to avoid decomposition?

A3: While the choice of base is highly reaction-dependent, for palladium-catalyzed reactions, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases or hydroxides. Cesium carbonate, due to its higher solubility in organic solvents, can sometimes offer superior performance and allow for milder reaction conditions, thus reducing the risk of decomposition.

Q4: My reaction mixture is turning dark or black. Is this related to the decomposition of this compound?

A4: While a dark reaction mixture can indicate decomposition of this compound, in the context of palladium-catalyzed cross-coupling reactions, the formation of a black precipitate, known as "palladium black," is a common sign of catalyst decomposition. This indicates that the active Pd(0) catalyst has agglomerated and is no longer active. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand/base combination.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Issue: Low yield and/or significant formation of byproducts, suggesting decomposition of this compound.

This guide provides a systematic approach to troubleshooting common palladium-catalyzed cross-coupling reactions involving this compound.

Troubleshooting Workflow

start Low Yield or Decomposition Observed check_base Step 1: Evaluate Base start->check_base check_temp Step 2: Assess Temperature check_base->check_temp Base is appropriate sub_base Is the base too strong (e.g., NaOtBu)? Consider switching to K₃PO₄ or Cs₂CO₃. check_base->sub_base check_solvent Step 3: Review Solvent check_temp->check_solvent Temperature is minimized sub_temp Is the reaction run at high temperatures for extended periods? Try lowering the temperature and monitoring for longer times. check_temp->sub_temp check_catalyst Step 4: Examine Catalyst System check_solvent->check_catalyst Solvent is suitable sub_solvent Is the solvent appropriate for all reagents? Consider polar aprotic solvents like 1,4-dioxane, THF, or DMF, sometimes with water. check_solvent->sub_solvent check_atmosphere Step 5: Verify Inert Atmosphere check_catalyst->check_atmosphere Catalyst/Ligand are optimal sub_catalyst Is palladium black observed? Increase ligand:metal ratio or switch to a more robust ligand (e.g., Buchwald ligands). check_catalyst->sub_catalyst solution Optimized Reaction check_atmosphere->solution Atmosphere is inert sub_atmosphere Was the solvent properly degassed? Ensure rigorous degassing (e.g., freeze-pump-thaw or sparging with argon). check_atmosphere->sub_atmosphere

Caption: Troubleshooting workflow for palladium-catalyzed reactions.

Recommended Starting Conditions for Common Cross-Coupling Reactions

ParameterSuzuki CouplingBuchwald-Hartwig AminationSonogashira Coupling
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandPd₂(dba)₃/Ligand or Pd(OAc)₂/LigandPd(PPh₃)₂Cl₂/CuI
Ligand SPhos, XPhos, P(t-Bu)₃BINAP, XPhos, RuPhosPPh₃
Base K₃PO₄, Cs₂CO₃, K₂CO₃Cs₂CO₃, K₃PO₄, NaOtBu (use with caution)Et₃N, Diisopropylamine (DIPA)
Solvent 1,4-Dioxane/H₂O, Toluene, THFToluene, 1,4-DioxaneTHF, DMF
Temperature 80-110 °C80-110 °CRoom Temperature to 60 °C
Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction is sluggish, requiring high temperatures that lead to decomposition, or the formation of dark polymeric byproducts.

SNAr reactions with this compound are facilitated by the electron-withdrawing nitro group. However, decomposition can still occur, especially with less reactive nucleophiles that require forcing conditions.

Troubleshooting Logic for SNAr Reactions

start SNAr Reaction Issues (Slow Reaction / Decomposition) check_nucleophile Step 1: Evaluate Nucleophile Reactivity start->check_nucleophile check_solvent_snar Step 2: Assess Solvent Choice check_nucleophile->check_solvent_snar Nucleophile is appropriate sub_nucleophile Is the nucleophile weak? Consider using a stronger nucleophile if possible, or a more activating solvent. check_nucleophile->sub_nucleophile check_base_snar Step 3: Review Base (if used) check_solvent_snar->check_base_snar Solvent is polar aprotic sub_solvent_snar Is the solvent hindering the reaction? Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally best as they solvate the cation but not the nucleophile. check_solvent_snar->sub_solvent_snar check_temp_snar Step 4: Optimize Temperature check_base_snar->check_temp_snar Base is non-nucleophilic sub_base_snar Is a base required to deprotonate the nucleophile? Use a non-nucleophilic base like K₂CO₃ or Et₃N. Avoid strong bases that can decompose the starting material. check_base_snar->sub_base_snar solution Clean SNAr Product check_temp_snar->solution Temperature is minimized sub_temp_snar Is the temperature too high? High temperatures can cause side reactions. Monitor the reaction closely by TLC/LCMS to find the minimum required temperature for conversion. check_temp_snar->sub_temp_snar

Caption: Troubleshooting logic for SNAr reactions.

Solvent Selection Guide for SNAr Reactions

SolventTypeDielectric ConstantGeneral Recommendation
DMF Polar Aprotic36.7Excellent choice, good solvating power.
DMSO Polar Aprotic46.7Very effective, but can be difficult to remove.
Acetonitrile Polar Aprotic37.5Good choice, often used for kinetic studies.[2]
Ethanol (B145695) Polar Protic24.5Can be used, but may slow down the reaction by solvating the nucleophile.
Toluene Non-Polar2.4Generally not recommended as it does not stabilize the charged intermediate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Workflow

setup 1. Reaction Setup (Flask, Stir bar) reagents 2. Add Reagents (this compound, Boronic Acid, Base) setup->reagents degas 3. Degas (Evacuate/Backfill with Argon) reagents->degas catalyst 4. Add Catalyst & Solvent (Pd Catalyst, Ligand, Degassed Solvent) degas->catalyst heat 5. Heat & Stir (Monitor by TLC/LCMS) catalyst->heat workup 6. Workup & Purification (Quench, Extract, Column Chromatography) heat->workup product Final Product workup->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine

This protocol is suitable for the reaction of this compound with a secondary amine like piperidine (B6355638) or morpholine.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Reagent Addition: Dissolve the starting material in ethanol (approx. 0.2 M). Add the amine (e.g., piperidine, 1.1 equiv.) followed by triethylamine (B128534) (Et₃N, 1.2 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization if necessary.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions with this compound resulting in low yields?

A1: Low yields with this compound are often due to a few key factors. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, effectively poisoning it and inhibiting its catalytic activity.[1][2] Additionally, the electron-withdrawing nitro group can influence the reactivity of the C-Br bond and may be sensitive to certain reaction conditions. Common issues include suboptimal ligand choice, incorrect base selection, impure reagents, or non-inert reaction conditions.[2]

Q2: What is the best palladium catalyst and ligand combination for coupling with this compound?

A2: The choice of catalyst and ligand is critical. For Suzuki couplings, catalyst systems like Pd(dppf)Cl₂ can be effective.[3] For Buchwald-Hartwig aminations, bulky and electron-rich phosphine (B1218219) ligands are often necessary to prevent pyridine coordination and facilitate the reaction.[2][4] Ligands such as XPhos, RuPhos, and SPhos are frequently successful choices for challenging substrates like 2-bromopyridines.[1] It is often necessary to screen a few different ligand and catalyst combinations to find the optimal system for your specific reaction.

Q3: How can I prevent the homocoupling of my boronic acid in a Suzuki reaction?

A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture itself.[1] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas such as argon or nitrogen through the reaction mixture for an extended period.[1][5] Using a pre-formed Pd(0) catalyst may also reduce homocoupling compared to generating it in situ from a Pd(II) source.[5]

Q4: What are the best bases and solvents for Buchwald-Hartwig amination with this compound?

A4: The selection of base and solvent is highly dependent on the specific amine being coupled. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often very effective.[6][7] However, for substrates with sensitive functional groups, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required, sometimes at higher temperatures.[6][8] Toluene and 1,4-dioxane (B91453) are common and effective solvents for Buchwald-Hartwig reactions.[2][7] It is important to avoid chlorinated solvents and strongly coordinating solvents like acetonitrile (B52724) or pyridine, as they can inhibit the catalyst.[6][7]

Q5: My Sonogashira coupling with this compound is not working. What are some common issues?

A5: Failures in Sonogashira couplings can often be traced to several factors. The oxidative addition of the aryl bromide can be a rate-limiting step, and for less reactive bromides, higher temperatures may be necessary.[9] Catalyst decomposition, indicated by the formation of palladium black, can occur in the presence of oxygen or impurities.[10] The homocoupling of the terminal alkyne (Glaser coupling) is another common side reaction, which can be minimized by ensuring a strictly inert atmosphere and using the minimum effective amount of the copper(I) cocatalyst.[10][11]

Troubleshooting Guides

Low Yield in Suzuki Coupling
IssuePotential Cause(s)Suggested Solutions
No or Low Conversion Inactive Catalyst, Suboptimal Reaction Conditions, Poor Reagent Quality- Use a pre-activated Pd(0) catalyst or an air-stable precatalyst.[5][12] - Screen different ligands (e.g., SPhos, XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane/water, THF/water).[1][13] - Incrementally increase the reaction temperature.[13] - Ensure high purity of this compound and the boronic acid.
Significant Side Products Protodeboronation of Boronic Acid, Homocoupling of Boronic Acid- Use anhydrous solvents and ensure the base is dry.[1][5] - Consider using a boronic ester (e.g., pinacol (B44631) ester) which is more stable.[1] - Thoroughly degas the reaction mixture to remove oxygen.[1][5]
Decomposition of Starting Material Harsh Basic Conditions, High Reaction Temperature- Screen weaker bases (e.g., K₂CO₃, Na₂CO₃).[5] - Optimize the reaction to run at a lower temperature.
Catalyst Deactivation Coordination of Pyridine Nitrogen, Presence of Oxygen- Employ bulky phosphine ligands like SPhos or XPhos to shield the palladium center.[1] - Maintain a robust inert atmosphere throughout the reaction.
Low Yield in Buchwald-Hartwig Amination
IssuePotential Cause(s)Suggested Solutions
No or Low Conversion Catalyst Poisoning by Pyridine Nitrogen, Inappropriate Ligand/Base Combination, Low Reaction Temperature- Use sterically bulky and electron-rich ligands (e.g., XPhos, RuPhos).[2] - Screen a variety of bases, from strong (NaOtBu) to weaker inorganic bases (Cs₂CO₃, K₃PO₄).[6] - Increase the reaction temperature, typically in the range of 80-110 °C.[7]
Side Product Formation Hydrodehalogenation (reduction of the C-Br bond)- Use a bulky ligand to disfavor β-hydride elimination.[7] - Optimize the base and temperature; a less aggressive base or lower temperature might help.[7]
Catalyst Decomposition High Reaction Temperature, Presence of Oxygen- Avoid prolonged exposure to temperatures above 120 °C.[2] - Monitor for the formation of palladium black, a sign of decomposition.[2] - Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere.[2]
Reagent Insolubility Poor solubility of the inorganic base- Choose a solvent where all components, including the base, are soluble (e.g., Toluene, 1,4-dioxane).[2][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen for at least three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, which can also serve as the solvent).[14] Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., to 50-80 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L_n (Palladacycle) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar' L_n D->E Ar'-B(OR)₂ Base F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L_n B->C Ar-X D Amine Coordination & Deprotonation C->D E [Ar-Pd(II)-NR'R''] L_n D->E HNR'R'' Base F Reductive Elimination E->F F->A G Ar-NR'R'' (Product) F->G Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_reagents Check Reagent Purity & Inert Conditions check_sm->check_reagents No side_reactions Analyze for Side Products: - Homocoupling - Protodeboronation - Hydrodehalogenation check_sm->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Catalyst/Ligand - Base - Solvent - Temperature check_reagents->optimize_conditions success Improved Yield optimize_conditions->success side_reactions->optimize_conditions No modify_protocol Modify Protocol to Minimize Side Reactions: - Rigorous Degassing - Anhydrous Conditions - Bulky Ligands side_reactions->modify_protocol Yes modify_protocol->success

References

Technical Support Center: Managing Temperature Control in 2-Bromo-5-nitropyridine Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during the nitration of 2-bromopyridine (B144113) to synthesize 2-bromo-5-nitropyridine. Precise temperature management is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.

Troubleshooting Guide

This guide addresses specific issues related to temperature control that you may encounter during the nitration of 2-bromopyridine.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Too rapid addition of the nitrating agent: The rate of heat generation exceeds the capacity of the cooling system. 2. Inadequate cooling: The cooling bath is not cold enough or has insufficient volume for the scale of the reaction. 3. Poor agitation: Localized "hot spots" are forming, leading to a rapid localized reaction that propagates.1. Immediately stop the addition of the nitrating agent. 2. Increase the efficiency of the cooling bath (e.g., by adding more ice/salt or switching to a colder bath like dry ice/acetone). 3. Ensure vigorous and consistent stirring. 4. If the temperature continues to rise, prepare for an emergency quench by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Caution: This should be a last resort as the dilution of strong acids is also exothermic.[1]
Low Yield of this compound 1. Reaction temperature is too low: The rate of the desired nitration reaction is significantly reduced. 2. Side reactions due to elevated temperature: Higher temperatures may promote the formation of byproducts. 3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time at the optimal temperature.1. Ensure the reaction is maintained within the optimal temperature range (typically 0-5°C during addition). [2] 2. After the initial exothermic addition, the reaction may require warming to room temperature or slightly above to ensure completion. [3] Monitor the reaction progress using TLC or GC. 3. Verify the accuracy of your thermometer.
Formation of Dinitrated Byproducts 1. Elevated reaction temperature: Higher temperatures provide the activation energy for a second nitration to occur.[2] 2. Excess of nitrating agent: A large excess of the nitrating agent increases the probability of multiple nitrations.[2]1. Maintain a strictly controlled low temperature (e.g., 0°C or below) during the addition of the nitrating agent. [2] 2. Use a minimal excess of the nitrating agent. [2] 3. Add the nitrating agent slowly and dropwise to maintain a low concentration at any given time. [2]
Formation of Other Impurities (e.g., Oxidation Products) 1. Reaction temperature is too high: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product at elevated temperatures. 2. "Hot spots" in the reaction mixture: Inefficient stirring can lead to localized overheating.1. Adhere to the recommended low-temperature conditions for the reaction. 2. Ensure efficient and continuous stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the nitration of 2-bromopyridine?

A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if temperature is not properly controlled.[1] This can result in a rapid increase in pressure and the release of toxic nitrogen oxides. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment and have an emergency quenching plan in place.

Q2: What is the optimal temperature for the nitration of 2-bromopyridine?

A2: The optimal temperature for the addition of the nitrating agent is typically between 0°C and 5°C.[2] This low temperature helps to control the exotherm and minimize the formation of byproducts. After the addition is complete, the reaction may be stirred at this temperature for a period, followed by warming to room temperature or slightly above to ensure the reaction goes to completion.[3]

Q3: How does temperature affect the yield and purity of this compound?

A3: Temperature has a significant impact on both yield and purity. Maintaining a low temperature during the addition of the nitrating agent is crucial for minimizing the formation of dinitrated and other byproducts, thus improving purity.[2] While excessively low temperatures can slow down the reaction and potentially lead to lower yields if the reaction time is not adjusted, runaway high temperatures will certainly lead to lower yields due to decomposition and side reactions.

Q4: How can I effectively monitor the internal temperature of the reaction?

A4: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture, ensuring the bulb or probe is fully submerged but not touching the sides or bottom of the flask. The external temperature of the cooling bath is not a reliable indicator of the internal reaction temperature.

Q5: What should I do if my cooling bath fails during the reaction?

A5: Immediately stop the addition of any reagents. If the temperature begins to rise, prepare for an emergency quench as described in the troubleshooting guide. It is crucial to have a secondary cooling bath or a large supply of ice readily available as a backup.

Quantitative Data on Reaction Conditions

The following table summarizes quantitative data from various nitration and related oxidation reactions of brominated pyridines, illustrating the impact of temperature on reaction outcomes.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
2-Amino-5-bromopyridine (B118841)95% HNO₃, H₂SO₄0°C (addition), then RT, then 50-60°C1h at 0°C, 1h at RT, 1h at 50-60°C85-93 (of 2-amino-5-bromo-3-nitropyridine)[3]
2-Amino-5-bromopyridinePeracetic acid, Acetic acid< 5°C (addition), then 47°CNot specified (addition), 15h at 47°C85.8 (crude)[4]
2-Amino-5-bromopyridinePeracetic acid, Acetic acid35°C (addition and reaction)Not specified (addition), 25h at 35°CNot specified[4]
2-Amino-5-bromopyridineH₂O₂, Acetone/Water10-15°C (addition), then 30°C, then 40°C1-2h at 10-15°C, 2h at 30°C, 4h at 40°C92.8[5]
3-Bromopyridine100% HNO₃, TFAA0°C (addition), then RT2h at 0°C, 9-10h at RT52 (of 3-bromo-5-nitropyridine)[1]

Experimental Protocols

A detailed protocol for a reaction closely related to the nitration of 2-bromopyridine, the nitration of 2-amino-5-bromopyridine, is provided below. This procedure from Organic Syntheses highlights the critical steps for temperature control.

Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine (B172296) [3]

  • Apparatus Setup: A 1-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. The flask is immersed in an ice-salt bath.

  • Initial Cooling: The flask is charged with 500 mL of concentrated sulfuric acid (sp. gr. 1.84).

  • Substrate Addition: 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added to the sulfuric acid at a rate that ensures the internal temperature does not exceed 5°C.

  • Nitrating Agent Addition: Twenty-six milliliters (39 g, 0.57 mole) of 95% nitric acid is added dropwise via the dropping funnel with continuous, vigorous stirring. The internal temperature must be maintained at 0°C throughout the addition.

  • Controlled Reaction Stages:

    • The mixture is stirred at 0°C for 1 hour after the addition is complete.

    • The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional hour.

    • The mixture is then heated to 50–60°C and stirred for 1 hour.

  • Quenching: The reaction flask is cooled, and the contents are carefully poured onto 5 liters of ice.

  • Neutralization and Isolation: The mixture is neutralized with 1350 mL of 40% sodium hydroxide (B78521) solution, keeping the mixture cool. The resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration and washed with water until the washings are free of sulfate.

Visualizations

Troubleshooting Workflow for Temperature Control

G start Start Nitration add_nitrating_agent Slowly Add Nitrating Agent (Maintain 0-5°C) start->add_nitrating_agent monitor_temp Monitor Internal Temperature add_nitrating_agent->monitor_temp temp_rise Uncontrolled Temperature Rise? monitor_temp->temp_rise temp_stable Temperature Stable? continue_addition Continue Addition temp_stable->continue_addition Yes addition_complete Addition Complete? continue_addition->addition_complete addition_complete->add_nitrating_agent No stir_at_temp Stir at Controlled Temperature addition_complete->stir_at_temp Yes workup Proceed to Workup stir_at_temp->workup temp_rise->temp_stable No stop_addition STOP ADDITION temp_rise->stop_addition Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_stirring Check Stirring enhance_cooling->check_stirring temp_controlled Temperature Controlled? check_stirring->temp_controlled temp_controlled->add_nitrating_agent Yes emergency_quench EMERGENCY QUENCH temp_controlled->emergency_quench No

Caption: Troubleshooting workflow for managing temperature during nitration.

References

Technical Support Center: Troubleshooting Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Sonogashira coupling reactions, with a specific focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in Sonogashira reactions and why does it form?

A1: The most prevalent byproduct is the homocoupled dimer of the terminal alkyne, resulting in a 1,3-diyne. This is often referred to as the Glaser or Hay coupling product.[1][2][3] Its formation is primarily attributed to the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][4] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst enhances the rate of the desired Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1][3][5]

Q2: What is the black precipitate I sometimes see in my reaction mixture?

A2: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, leading to a loss of catalytic activity.[2][4] This catalyst decomposition can be triggered by the presence of oxygen, impurities in the reagents or solvents, or suboptimal reaction conditions such as inappropriate solvent choice or temperature.[2][4] Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.[2][4][6]

Q3: Can I perform a Sonogashira reaction without a copper co-catalyst?

A3: Yes, copper-free Sonogashira protocols have been developed and are often preferred specifically to avoid the formation of the Glaser homocoupling byproduct.[1][3][5][7] These reactions may require adjustments to the reaction conditions, such as using a more active palladium catalyst system, different ligands, or higher temperatures to achieve good yields.[7]

Q4: How does the choice of aryl halide affect the reaction?

A4: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general reactivity trend is I > OTf > Br >> Cl.[2][4] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[4] Aryl chlorides are the least reactive and typically necessitate more forcing conditions and specialized catalyst systems.[7]

Q5: What is the role of the base in the Sonogashira reaction?

A5: The base, typically an amine like triethylamine (B128534) or diisopropylethylamine, plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[4] It also serves to neutralize the hydrogen halide that is generated as a byproduct during the reaction.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to byproduct formation in Sonogashira reactions.

Problem 1: Significant Formation of Diyne Byproduct (Glaser Coupling)

Symptoms:

  • A significant peak corresponding to the homocoupled alkyne is observed in the crude reaction mixture by GC/MS or NMR.

  • The yield of the desired cross-coupled product is low, despite consumption of the starting alkyne.

Root Causes & Solutions:

Potential Cause Recommended Action Experimental Protocol
Presence of Oxygen Rigorously exclude oxygen from the reaction.Protocol 1: Degassing and Inert Atmosphere
Copper(I) Co-catalyst Switch to a copper-free protocol.Protocol 2: Copper-Free Sonogashira Coupling
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.Add the alkyne via a syringe pump over several hours.
Suboptimal Reaction Parameters Optimize the choice of palladium catalyst, ligand, base, and solvent.Screen different phosphine (B1218219) ligands (e.g., bulky, electron-rich ligands) and bases (e.g., inorganic bases like K₃PO₄ or Cs₂CO₃).[1][7]
Problem 2: Catalyst Decomposition (Palladium Black Formation)

Symptoms:

  • A black precipitate forms in the reaction vessel.

  • The reaction stalls or proceeds very slowly.

Root Causes & Solutions:

Potential Cause Recommended Action Experimental Protocol
Oxygen Exposure Ensure strict anaerobic conditions throughout the setup and reaction.Protocol 1: Degassing and Inert Atmosphere
Impure Reagents/Solvents Use high-purity, anhydrous, and degassed solvents and reagents.Purify solvents using standard laboratory techniques (e.g., distillation, passing through a column of activated alumina).
Inappropriate Solvent Change the solvent. Some solvents may not effectively stabilize the Pd(0) species.Consider switching from THF to solvents like DMF, toluene, or acetonitrile.[8][9]
Suboptimal Ligand Use a suitable phosphine ligand to stabilize the palladium catalyst.For less reactive aryl halides, bulkier, electron-rich phosphine ligands can be beneficial.[2]

Quantitative Data Summary

Table 1: General Sonogashira Reaction Parameters

Parameter Typical Range Notes
Palladium Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates.
Copper(I) Iodide Loading 0.5 - 10 mol%Omitted in copper-free protocols.
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and catalyst precursor.
Base (Amine) 2 - 10 equivalentsCan also be used as the solvent.[3]
Alkyne to Aryl Halide Ratio 1.1 - 1.5 equivalentsA slight excess of the alkyne is common.[2]
Temperature Room Temp. to 120 °CSubstrate-dependent; aryl bromides and chlorides often require heating.[4][7]

Key Experimental Protocols

Protocol 1: Degassing and Inert Atmosphere

  • Solvent Degassing: Before use, thoroughly degas all solvents by bubbling a stream of inert gas (argon or nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add all solid reagents (palladium catalyst, copper salt (if used), ligand, and base) to the reaction flask under a positive flow of inert gas.

  • Solvent and Liquid Reagent Addition: Add the degassed solvent and liquid reagents via syringe.

  • Inert Atmosphere Maintenance: Maintain a positive pressure of inert gas throughout the entire course of the reaction using a balloon or a manifold.

Protocol 2: Copper-Free Sonogashira Coupling

  • Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).[1]

  • Add the base (e.g., K₃PO₄, 2.0 mmol).[1]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC/MS.[1]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Sonogashira_Byproduct_Formation cluster_sonogashira Sonogashira Cycle (Desired) Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-X(L)₂ Pd0->Pd_oxidative Pd_transmetal Ar-Pd(II)-C≡CR(L)₂ Pd_oxidative->Pd_transmetal Pd_transmetal->Pd0 Product Ar-C≡CR Pd_transmetal->Product Reductive Elimination ArX Ar-X ArX->Pd_oxidative Oxidative Addition CuCCR Cu-C≡CR CuCCR->Pd_transmetal Transmetalation CuCCR_dimer 2 Cu-C≡CR Diyne R-C≡C-C≡C-R CuCCR_dimer->Diyne Oxidative Hocoupling RCCH R-C≡CH RCCH->CuCCR + Cu(I)X, Base Base Base Base->CuCCR CuX Cu(I)X CuX->CuCCR Oxygen O₂ (promotes) Oxygen->Diyne

Caption: Sonogashira cycle vs. competing Glaser coupling pathway.

Caption: A systematic workflow for troubleshooting Sonogashira reactions.

References

Technical Support Center: Purifying 2-Bromo-5-nitropyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of 2-Bromo-5-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Q1: My product is not eluting from the column, or is eluting very slowly.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: this compound is a relatively polar compound. If the mobile phase (eluent) is too non-polar, the product will remain strongly adsorbed to the polar silica (B1680970) gel.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. For example, if you started with 10% ethyl acetate, try increasing to 20%, then 30%, and so on. Monitor the elution with Thin Layer Chromatography (TLC).

  • Compound Precipitation: If the crude product was loaded onto the column in a solvent in which it is highly soluble, but which is stronger than the mobile phase, it may precipitate at the top of the column when the mobile phase is introduced.

    • Solution: Use the "dry loading" method. Pre-adsorb your crude product onto a small amount of silica gel before adding it to the column. This ensures the compound is in a solid phase and will dissolve into the mobile phase more evenly.

Q2: I am seeing poor separation between my product and an impurity (co-elution).

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to resolve the product from impurities. The ideal Rf value for the target compound for good separation is between 0.2 and 0.4.[1]

    • Solution: Perform a thorough TLC analysis with various solvent systems before running the column.[1] Try different ratios of hexane and ethyl acetate, or consider alternative solvent systems like dichloromethane (B109758)/methanol for more polar compounds.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands that result in poor separation.[1]

    • Solution: Reduce the amount of crude material. A general guideline is to use 20-40 grams of silica gel for every 1 gram of crude product.[1]

  • Presence of Isomeric Impurities: Syntheses of this compound can sometimes produce isomeric byproducts, such as 3-bromo- (B131339) or 5-bromo- isomers, which may have very similar polarities to the desired product.[3]

    • Solution: A very slow, shallow gradient elution may be necessary. This involves very gradually increasing the polarity of the mobile phase over a large volume of solvent to improve resolution. Alternatively, a different stationary phase like alumina (B75360) might offer different selectivity.[1]

Q3: My product appears to be degrading on the column, leading to streaking on TLC and low yield.

Possible Causes & Solutions:

  • Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds. The basic nitrogen atom in the pyridine (B92270) ring can interact strongly with the acidic silanol (B1196071) groups on the silica surface, potentially leading to degradation.

    • Solution 1: Deactivate the silica gel by preparing the slurry and eluent with a small amount (0.1-1%) of a basic modifier like triethylamine (B128534).[1]

    • Solution 2: Switch to a less acidic stationary phase, such as neutral alumina.[1]

    • Solution 3: Confirm the instability by performing a 2D TLC. Spot the compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears off the diagonal, it indicates degradation on the silica.

Q4: My final yield after purification is very low.

Possible Causes & Solutions:

  • Compound Degradation: As mentioned above, the product may be degrading on the column.

    • Solution: Use deactivated silica or an alternative stationary phase.

  • Product Streaking/Tailing: Due to the basic nature of the pyridine nitrogen, the product can "tail" or "streak" down the column, leading to its distribution across many fractions and making it difficult to isolate in a pure form. This is caused by strong interactions with the silica.

    • Solution: Add a competing base like triethylamine (0.1-1%) to the mobile phase. The triethylamine will preferentially interact with the active sites on the silica, allowing your product to elute in a tighter band.

  • Incomplete Elution: The mobile phase may not have been polar enough to elute all of the product from the column.

    • Solution: After the main product fractions have been collected, flush the column with a highly polar solvent (like 100% ethyl acetate or a mixture containing methanol) to see if any remaining product elutes. This is known as a "methanol purge".

Frequently Asked Questions (FAQs)

Q: What is the recommended stationary phase for purifying this compound? A: Silica gel (230-400 mesh) is the most common stationary phase for flash column chromatography.[1] However, because this compound contains a basic pyridine ring, which can lead to tailing and potential degradation on acidic silica, neutral alumina can be a good alternative.[1] If using silica gel, it is often recommended to deactivate it with a small amount of triethylamine.[1]

Q: How do I select the best mobile phase (eluent)? A: The best mobile phase is determined by running several analytical TLCs with different solvent systems.[1] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a very common and effective starting point.[4] The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.2 and 0.4, as this range typically provides the best separation in column chromatography.[1]

Q: What is a good starting solvent system for TLC analysis? A: A good starting point for TLC is a 70:30 mixture of hexane to ethyl acetate.[2] Based on a similar purification, a mobile phase of 3:1 Hexane:Ethyl Acetate (25% Ethyl Acetate) gave an Rf value of 0.2 for the product. You can adjust the ratio from there:

  • If the Rf is too high (> 0.4), decrease the polarity by increasing the proportion of hexane.

  • If the Rf is too low (< 0.2), increase the polarity by increasing the proportion of ethyl acetate.[5]

Q: How can I prevent peak tailing on my TLC plates and column? A: Peak tailing is a common issue with pyridine-containing compounds due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel. To prevent this, add a small amount (0.1-1%) of a base, such as triethylamine or pyridine, to your mobile phase. This additive will occupy the acidic sites on the silica, leading to sharper, more symmetrical spots and bands.

Q: What are the common impurities I should be looking out for? A: The impurities will depend on the synthetic route used to prepare the this compound.

  • From 2-aminopyridine: Unreacted 2-amino-5-bromopyridine (B118841) could be present. This impurity is more polar than the product due to the primary amine group and should elute much later. Other brominated aminopyridines could also be formed.[1]

  • From 2-nitropyridine (B88261): Unreacted 2-nitropyridine (less polar) or di-brominated products (less polar) could be present.

  • From 2-hydroxy-5-nitropyridine: The starting material, 2-hydroxy-5-nitropyridine, is a potential impurity.[6]

Data Presentation

Table 1: Recommended Stationary and Mobile Phases

ParameterRecommendationRationale/Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography. Can be acidic.[1]
Neutral AluminaGood alternative to avoid degradation of acid-sensitive compounds.[1]
Mobile Phase System Hexane / Ethyl AcetateProvides a good polarity range for many organic compounds.[4]
Dichloromethane / MethanolCan be used for more polar compounds if hexane/ethyl acetate is insufficient.[2]
Mobile Phase Modifier Triethylamine (0.1 - 1%)Recommended for silica gel to prevent peak tailing by masking acidic silanol sites.[1]

Table 2: TLC and Column Chromatography Elution Conditions

Mobile Phase (Hexane:Ethyl Acetate)Expected Rf of this compoundSuitability for Column Chromatography
90:10< 0.2Likely too low; product will elute very slowly.
75:25 (3:1) ~0.2 Excellent starting point for good separation.
70:30> 0.2Good, may elute slightly faster. A good starting point for TLC trials.[2]
50:50> 0.4Likely too high; risk of co-elution with less polar impurities.

Table 3: Common Potential Impurities and Their Characteristics

Impurity NamePotential Synthetic SourceExpected Polarity vs. ProductSeparation Strategy
2-Amino-5-bromopyridineOxidation of the amineMore PolarWill lag significantly behind the product on silica gel.
2-NitropyridineBromination of 2-nitropyridineLess PolarWill elute before the product.
Di-brominated speciesOver-brominationLess PolarWill elute before the product.
2-Hydroxy-5-nitropyridineBromination of the hydroxylMore PolarWill lag behind the product on silica gel.[6]

Experimental Protocols

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound.

1. Preparation of the Mobile Phase (Eluent):

  • Based on TLC analysis, prepare an initial eluent of 75:25 Hexane:Ethyl Acetate. For a 1L stock, this would be 750 mL of hexane and 250 mL of ethyl acetate.

  • If using silica gel, add 1-2 mL of triethylamine to this mixture (0.1-0.2%).

2. Packing the Column (Slurry Method):

  • Secure a glass chromatography column vertically to a clamp stand in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin (0.5 cm) layer of sand on top of the plug.

  • In a beaker, measure approximately 30-40 g of silica gel (for 1 g of crude material).[1]

  • Add the initial, low-polarity mobile phase to the silica gel to create a slurry that can be easily poured. Swirl to remove air bubbles.

  • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.

  • Gently tap the side of the column to ensure the silica packs down evenly and to remove any trapped air.

  • Once the silica has settled, add another thin layer of sand on top to prevent the stationary phase from being disturbed during sample and solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve the ~1 g of crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating an even layer.

4. Elution and Fraction Collection:

  • Carefully and slowly add the mobile phase to the column using a pipette or by letting it run down the inner wall of the column, taking care not to disturb the top layer of sand.

  • Fill the column with the eluent and apply gentle positive pressure using a nitrogen or air line to achieve a steady flow rate (approximately 2 inches/minute of solvent level drop).

  • Begin collecting the eluting solvent in fractions (e.g., 10-15 mL per test tube).

  • Monitor the elution process by periodically spotting the collected fractions on a TLC plate.

  • Once the desired product begins to elute, continue collecting fractions until the product is no longer detected by TLC.

  • If impurities are slow-moving, you can switch to a more polar mobile phase (e.g., 50:50 Hexane:Ethyl Acetate) to flush them off the column more quickly after your desired product has been collected.

5. Product Isolation:

  • Analyze all fractions containing the product by TLC to determine which are pure.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow Figure 1: General Workflow for Column Chromatography Purification cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Find optimal solvent system, Rf ~0.2-0.4) pack 2. Pack Column (Slurry method with silica/alumina) tlc->pack load 3. Load Sample (Dry loading recommended) pack->load elute 4. Elute with Mobile Phase (Apply gentle pressure) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine Identify pure fractions evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide Figure 2: Troubleshooting Logic for Poor Separation start Problem: Poor Separation or Co-elution overload Was the column overloaded? (>1g crude per 20-30g silica) start->overload rf_check Was the product Rf in the optimal range (0.2-0.4) on TLC? overload->rf_check No sol_overload Solution: Reduce sample load on the next run. overload->sol_overload Yes degradation Is there streaking or new spots on a 2D TLC? rf_check->degradation Yes sol_rf Solution: Re-optimize the mobile phase. Decrease polarity if Rf is too high. Increase polarity if Rf is too low. rf_check->sol_rf No sol_degradation Solution: Add triethylamine to the eluent OR switch to a neutral alumina stationary phase. degradation->sol_degradation Yes end_node Implement Solution and Repeat Purification degradation->end_node No sol_overload->end_node sol_rf->end_node sol_degradation->end_node

Caption: A logical workflow for troubleshooting poor separation.

References

impact of base selection on 2-Bromo-5-nitropyridine coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-nitropyridine in cross-coupling reactions. The selection of an appropriate base is critical for achieving high coupling efficiency and this guide offers detailed information to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in cross-coupling reactions with this compound?

A1: Base selection is crucial for several reasons. In Suzuki-Miyaura coupling, the base activates the organoboron compound to form a more nucleophilic boronate species, which is essential for the transmetalation step, often the rate-determining step of the catalytic cycle.[1][2] For Buchwald-Hartwig amination, a strong base is typically required for efficient catalyst turnover.[3] In Sonogashira coupling, an amine base is commonly used.[4] The pyridine (B92270) nitrogen in this compound can coordinate with the palladium catalyst, potentially inhibiting its activity. The choice of base can influence this interaction and the overall reaction rate and yield.[5]

Q2: What are the most common types of bases used for coupling reactions with this compound?

A2: A variety of inorganic and organic bases are used.

  • Suzuki-Miyaura: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are common.[6]

  • Buchwald-Hartwig: Strong bases such as sodium tert-butoxide (NaOt-Bu) are frequently employed.[3] For substrates with base-sensitive functional groups, weaker bases may be necessary.[7]

  • Sonogashira: Organic amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are typically used.[8]

Q3: How do I choose between an inorganic and an organic base?

A3: The choice depends on the specific reaction and substrate. Inorganic bases are more common in Suzuki-Miyaura couplings.[1] Organic bases are often used in Sonogashira reactions. In some cases, such as Buchwald-Hartwig amination with base-sensitive functional groups, a milder organic base like DBU may be preferred over a strong inorganic base like NaOt-Bu.[9]

Q4: Can the wrong base lead to side reactions?

A4: Yes. An inappropriate base can lead to various side reactions. For instance, in Suzuki coupling, a non-optimal base can contribute to protodeboronation of the boronic acid.[6] In Buchwald-Hartwig aminations, strong bases can react with sensitive functional groups like esters or enolizable ketones.[7]

Q5: My reaction is not working or giving low yields. What are the first troubleshooting steps related to the base?

A5: If you suspect a base-related issue, consider the following:

  • Base Strength and Solubility: Ensure the base is strong enough for the specific coupling reaction and has adequate solubility in the chosen solvent system.

  • Purity: Use a high-purity base, as impurities can negatively impact the catalyst.

  • Screening: If the initial choice is ineffective, a screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki) is recommended.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Ineffective Base The base may not be strong enough or sufficiently soluble to activate the boronic acid. Switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[10]
Catalyst Inhibition The pyridine nitrogen of this compound can coordinate to and inhibit the palladium catalyst.[5] The choice of base can influence this. Experiment with different bases to find one that minimizes this inhibition.
Protodeboronation The boronic acid is being consumed by a side reaction. This can be caused by excess water or a non-optimal base. Consider using a milder base like KF.[6]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Insufficient Base Strength Strong bases like NaOt-Bu are often necessary for efficient catalyst turnover.[3] If using a weaker base, the reaction may be sluggish.
Base-Sensitive Functional Groups Strong bases can react with esters, ketones, or other sensitive groups on your substrates.[7] In such cases, consider using a weaker base like Cs₂CO₃ or an organic base like DBU, although this may require longer reaction times or higher temperatures.[9][11]
Catalyst Poisoning The pyridine nitrogen can poison the palladium catalyst. The combination of ligand and base is crucial to mitigate this.
Issue 3: Inefficient Sonogashira Coupling
Possible Cause Suggested Solution
Inappropriate Amine Base The basicity and steric properties of the amine base are important. Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) can be effective.
Homocoupling of Alkyne This side reaction can be prevalent. Optimizing the base and reaction conditions can help minimize it.

Data Presentation: Impact of Base on Coupling Efficiency

The following tables summarize quantitative data on the effect of different bases on the yield of coupling reactions for substrates structurally similar to this compound. Note that yields are highly dependent on the specific substrates, catalyst system, and solvent.

Table 1: Suzuki-Miyaura Coupling Base Comparison
BaseAryl HalideArylboronic AcidCatalyst SystemSolventTemp. (°C)Yield (%)
Na₂CO₃4-BromotoluenePhenylboronic acidPd/NiFe₂O₄DMF/H₂O8095
K₂CO₃4-BromotoluenePhenylboronic acidPd/NiFe₂O₄DMF/H₂O8092
K₃PO₄4-BromotoluenePhenylboronic acidPd/NiFe₂O₄DMF/H₂O8085
NaOH4-BromotoluenePhenylboronic acidPd/NiFe₂O₄DMF/H₂O8070
TEA4-BromotoluenePhenylboronic acidPd/NiFe₂O₄DMF/H₂O8065
CsF2-Bromo-1H-imidazo[4,5-b]pyrazine4-Methoxyphenylboronic acid(A-taphos)₂PdCl₂DME/H₂O10092

Data is illustrative and based on studies of similar aryl halides.[12][13][14]

Table 2: Buchwald-Hartwig Amination Base Comparison
BaseAryl HalideAmineCatalyst SystemSolventTemp. (°C)Yield (%)
NaOt-Bu2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060
NaOt-Butert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7
Cs₂CO₃4-Methylumbelliferone nonaflateBenzamideG3-Pd-xantphos1,4-Dioxane10022
DBU2-Bromopyridine (B144113)AnilineNot specifiedNot specifiedNot specifiedHit/No-Hit

Data is illustrative and based on studies of similar 2-bromopyridine derivatives.[11][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16][17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for the specific amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.[15]

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for the specific terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated, followed by purification by column chromatography.[18]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Boronic Acid, Base, and Pd Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Troubleshooting_Logic Start Low Coupling Efficiency Base_Check Is the base appropriate? (Strength, Solubility, Purity) Start->Base_Check Catalyst_Check Is the catalyst active? (Inhibition, Decomposition) Base_Check->Catalyst_Check Yes Screen_Bases Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base_Check->Screen_Bases No Conditions_Check Are reaction conditions optimal? (Temperature, Solvent, Degassing) Catalyst_Check->Conditions_Check Yes Optimize_Ligand Use bulky ligands to prevent catalyst inhibition Catalyst_Check->Optimize_Ligand No Optimize_Conditions Adjust temperature and ensure rigorous degassing Conditions_Check->Optimize_Conditions No Success Improved Yield Conditions_Check->Success Yes Screen_Bases->Catalyst_Check Optimize_Ligand->Conditions_Check Optimize_Conditions->Success

References

Technical Support Center: Purification of Commercial 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of impurities from commercial 2-Bromo-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound may contain several impurities stemming from its synthesis. The most common synthetic route involves the oxidation of 2-amino-5-bromopyridine (B118841).[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromopyridine.

  • Isomeric Byproducts: Positional isomers like 3-bromo-5-nitropyridine (B95591) or other bromonitropyridine isomers can form depending on the synthetic conditions.[1]

  • Over-brominated Species: Dibrominated pyridines, such as 2-amino-3,5-dibromopyridine, can be significant byproducts.[4]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification, like acetic acid or chloroform, may be present in trace amounts.[1][5]

Q2: My this compound appears as a discolored solid (yellow to brownish). Does this indicate impurity?

While pure this compound is typically a white to light-yellow crystalline solid, discoloration can suggest the presence of impurities.[6] However, slight coloration does not always correlate with low purity. Analytical techniques such as HPLC, GC, or melting point determination are necessary to accurately assess purity. The reported melting point for pure this compound is in the range of 139-141 °C.[6][7]

Q3: I am observing "oiling out" during the recrystallization of this compound. What should I do?

"Oiling out" occurs when the dissolved compound separates as a liquid instead of forming crystals. This can happen if the melting point of your compound (potentially lowered by impurities) is below the boiling point of the solvent.[8][9]

Here are some troubleshooting steps:

  • Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to prevent premature precipitation.[9]

  • Slow down the cooling process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: The chosen solvent or solvent mixture may not be optimal. Experiment with different solvent systems on a small scale.

  • Reduce the amount of impurities: If the compound is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[8]

Q4: Can I use water for recrystallization?

This compound is reported to be insoluble in water, making water a potential anti-solvent in a mixed solvent system (e.g., ethanol (B145695)/water).[7][10] A small-scale test is recommended to determine the appropriate solvent ratio.

Purification Method Performance

The following table summarizes common purification methods for this compound and their effectiveness. Purity levels are indicative and can vary based on the initial purity of the crude material and the precise experimental conditions.

Purification MethodTypical Solvents/Mobile PhaseInitial Purity (Indicative)Final Purity (Indicative)AdvantagesDisadvantages
Recrystallization Ethanol, Isopropanol, Ethyl Acetate (B1210297)/Hexane (B92381), Benzene85-95%>98%Simple, cost-effective for removing small amounts of impurities.Can have lower yields; may not be effective for impurities with similar solubility.
Column Chromatography Hexane/Ethyl Acetate gradient70-90%>99%Highly effective for separating compounds with different polarities, including isomers.More time-consuming and requires more solvent than recrystallization.
Solvent Washing/Trituration Diethyl ether, Petroleum ether<80%80-90%Quick method to remove highly soluble impurities.Generally not sufficient for achieving high purity on its own.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash with a small amount of cold hexane, and dry the crystals as described in Protocol 1.

Protocol 3: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Pack a chromatography column with the slurry.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Dry-load the silica with the adsorbed compound onto the top of the column.[11]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visual Guides

Purification_Troubleshooting start Start: Impure this compound purity_check1 Assess Purity (TLC, Melting Point) start->purity_check1 decision1 Purity Acceptable? purity_check1->decision1 end Pure Product decision1->end Yes recrystallization Attempt Recrystallization decision1->recrystallization No column_chrom Perform Column Chromatography decision1->column_chrom Significant Impurities oiling_out Did it 'Oil Out'? recrystallization->oiling_out troubleshoot_oil Troubleshoot Oiling Out: - Add more 'good' solvent - Slower cooling - Change solvent oiling_out->troubleshoot_oil Yes purity_check2 Assess Purity of Fractions (TLC) oiling_out->purity_check2 No (Crystals Formed) troubleshoot_oil->recrystallization column_chrom->purity_check2 purity_check2->decision1 combine_fractions Combine Pure Fractions & Evaporate Solvent purity_check2->combine_fractions combine_fractions->end

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Methods_vs_Impurities cluster_impurities Types of Impurities cluster_methods Purification Methods unreacted_sm Unreacted Starting Material (e.g., 2-amino-5-bromopyridine) isomers Isomeric Byproducts over_brominated Over-brominated Species solvents Residual Solvents recrystallization Recrystallization recrystallization->unreacted_sm Effective recrystallization->over_brominated Moderately Effective column_chrom Column Chromatography column_chrom->unreacted_sm Very Effective column_chrom->isomers Most Effective column_chrom->over_brominated Very Effective solvent_wash Solvent Washing solvent_wash->unreacted_sm Partially Effective solvent_wash->solvents Effective

Caption: Relationship between purification methods and targeted impurity types.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address catalyst poisoning and other common issues encountered when working with 2-Bromo-5-nitropyridine in catalytic reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound has stalled or is showing very low yield. What's going wrong?

Answer: Low conversion in this specific reaction is a common problem and can be attributed to several factors, primarily related to catalyst inhibition and substrate reactivity.

  • Catalyst Poisoning by Pyridine (B92270) Nitrogen: The most frequent cause is the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium catalyst. This forms a stable complex that can inhibit or completely halt the catalytic cycle. The electron-withdrawing nitro group exacerbates this by increasing the Lewis basicity of the nitrogen atom.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. This can be due to impurities (e.g., oxygen) or inappropriate reaction conditions.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently promote transmetalation, while the wrong solvent can lead to poor solubility of reagents or catalyst deactivation.

Recommended Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can sterically shield the palladium center, minimizing coordination from the pyridine nitrogen, and also promote the crucial oxidative addition step. Ligands like SPhos, XPhos, and RuPhos are often effective for challenging pyridine substrates.

  • Catalyst Choice: Use a fresh batch of a high-quality palladium precatalyst. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced pre-catalysts (e.g., Buchwald G3 precatalysts) can sometimes provide better results by ensuring efficient generation of the active catalyst.

  • Base and Solvent Optimization: A screening of bases and solvents is often necessary. For Suzuki couplings of pyridines, inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently effective. A solvent system that ensures the solubility of all components is crucial; common choices include mixtures of dioxane/water or toluene/water.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Issue 2: Catalyst Decomposition (Formation of Palladium Black) in Heck Reactions

Question: During my Heck reaction with this compound, I observe the formation of a black precipitate, and the reaction stops. What is this, and how can I prevent it?

Answer: The black precipitate is palladium black, an inactive, agglomerated form of palladium metal. Its formation indicates catalyst decomposition, a common reason for failed Heck reactions.

  • High Reaction Temperature: While Heck reactions often require elevated temperatures, excessive heat can accelerate the decomposition of the active catalytic species into palladium black.

  • Presence of Oxygen: As with Suzuki reactions, residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.

  • Inappropriate Ligand: The ligand plays a key role in stabilizing the palladium catalyst. If the ligand is not robust enough for the reaction conditions or does not sufficiently protect the metal center, decomposition is more likely.

Recommended Solutions:

  • Temperature Control: Carefully optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase it incrementally if the reaction is too slow. Avoid prolonged heating at very high temperatures.

  • Use of Robust Ligands: Consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or palladacycles, which are known to form highly stable catalysts.

  • Rigorous Degassing: Employ stringent techniques to remove oxygen from your reaction system. This includes degassing the solvent (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and ensuring all reagent additions are done under a positive pressure of nitrogen or argon.

Issue 3: Uncontrolled Reduction during Hydrogenation

Question: I am trying to hydrogenate the pyridine ring of this compound, but I am also reducing the nitro group and/or causing debromination. How can I achieve selective hydrogenation?

Answer: Selective hydrogenation of a substituted pyridine in the presence of other reducible functional groups is challenging. The nitro group is generally more easily reduced than the pyridine ring, and the C-Br bond can undergo hydrogenolysis.

  • Catalyst Choice: Different catalysts have different selectivities. For example, palladium catalysts are highly active for the reduction of nitro groups and for hydrogenolysis. Rhodium or ruthenium catalysts might offer better selectivity for the hydrogenation of the pyridine ring under certain conditions.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the selectivity of the reaction. Harsher conditions (high pressure and temperature) will generally lead to over-reduction.

Recommended Solutions:

  • Screen Different Catalysts: Test a variety of catalysts. Rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are often good starting points for pyridine hydrogenation.

  • Optimize Reaction Conditions: Start with milder conditions (e.g., lower H₂ pressure and room temperature) and gradually increase them if no reaction occurs. The use of certain additives or solvent systems can also modulate selectivity.

  • Consider a Two-Step Approach: It may be more practical to first reduce the nitro group (e.g., using a milder reducing agent like iron in acetic acid) and then proceed with the hydrogenation of the pyridine ring in a separate step.

Frequently Asked Questions (FAQs)

Q1: Can the this compound substrate itself act as a catalyst poison?

A1: Yes. The primary poisoning mechanism is the coordination of the pyridine nitrogen's lone pair of electrons to the palladium catalyst, which can form a stable, inactive complex and disrupt the catalytic cycle. This is a well-documented issue with pyridine-containing substrates in cross-coupling reactions.

Q2: What impurities in my this compound starting material could be poisoning the catalyst?

A2: Besides the substrate itself, common catalyst poisons that could be present as impurities include sulfur compounds (a potent poison for palladium), other nitrogen-containing heterocycles, and excess halides. It is crucial to use highly pure starting materials. If you suspect impurities, consider purifying the this compound by recrystallization or column chromatography before use.

Q3: How can I regenerate a palladium catalyst that has been deactivated in a reaction with this compound?

A3: For heterogenous catalysts like Pd/C, regeneration can sometimes be achieved, although it may not restore full activity. A common laboratory procedure involves washing the filtered catalyst extensively with solvents to remove adsorbed organic material, followed by careful drying. Industrial regeneration processes can involve controlled oxidation to burn off carbonaceous deposits, followed by a reduction step. However, for homogeneous catalysts, regeneration is generally not feasible, and the focus should be on preventing deactivation in the first place.

Q4: Does the nitro group on the pyridine ring affect catalyst poisoning?

A4: The electron-withdrawing nature of the nitro group influences the electronic properties of the pyridine ring. While it makes the C-Br bond more susceptible to oxidative addition, it also increases the Lewis basicity of the pyridine nitrogen, which can enhance its ability to coordinate to and poison the palladium catalyst.

Q5: Are there alternatives to palladium catalysts for cross-coupling reactions with this compound that are less prone to poisoning?

A5: While palladium is the most common catalyst for Suzuki and Heck reactions, nickel-based catalysts are a viable alternative. Nickel catalysts can also be effective for cross-coupling reactions and may exhibit different sensitivities to poisoning by pyridine substrates. However, they also have their own set of challenges and require careful optimization.

Data Presentation

The following tables summarize typical yields for reactions with substrates analogous to this compound. This data is intended to provide a baseline for comparison and optimization.

Disclaimer: The following data is for substrates structurally similar to this compound and may not be directly representative of the results achievable with this specific compound. Yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901875
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901885
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901871

Data adapted from a study on a structurally similar substrate. Conditions for this compound may require significant optimization.

Table 2: Representative Yields for Heck Coupling of Various Bromoarenes with Styrene

EntryBromoareneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (1)NaOAcDMF100695
24-BromonitrobenzenePd(OAc)₂ (1)NaOAcDMF100498
33-BromopyridinePd(OAc)₂ (1)NaOAcDMF100875
42-BromopyridinePd(OAc)₂ (1)NaOAcDMF1001260

This table illustrates the general trend of reactivity in Heck couplings. The presence of the nitro group in this compound is expected to activate the C-Br bond, but the 2-pyridyl position is known to be challenging.

Table 3: Comparison of Catalysts in the Hydrogenation of Pyridine

EntryCatalystH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)Selectivity to Piperidine (%)
15% Rh/C70605>99>99
25% Ru/C8010069897
35% Pd/C708089598
45% PtO₂5025169999

Data is for the hydrogenation of the parent pyridine. The hydrogenation of this compound will be complicated by the presence of the nitro and bromo groups, and conditions must be carefully optimized to achieve the desired selectivity.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Heck Reaction

This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., styrene).

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., NaOAc or Et₃N, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMF or NMP) via syringe.

  • Reaction: Heat the mixture to 80-120 °C and stir. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Catalytic Hydrogenation of the Pyridine Ring

This protocol is a starting point for the hydrogenation of the pyridine ring and will require careful optimization to manage selectivity.

  • Reactor Setup: In a high-pressure reactor vessel, place a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10 wt%) to the solution.

  • Reaction: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 atm) and begin stirring. The reaction can be run at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product as needed.

Visualizations

Catalyst_Poisoning_Mechanism Active_Catalyst Active Pd(0) Catalyst Poisoned_Complex Inactive Pd-Pyridine Complex (Poisoned State) Active_Catalyst->Poisoned_Complex Coordination of Pyridine Nitrogen Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reacts with Substrate Substrate This compound Substrate->Catalytic_Cycle No_Reaction Reaction Stalls Poisoned_Complex->No_Reaction

Caption: Mechanism of catalyst poisoning by this compound.

Experimental_Workflow Start Start Setup 1. Reagent & Catalyst Setup (Inert Atmosphere) Start->Setup Solvent 2. Add Degassed Solvent Setup->Solvent Reaction 3. Heat & Stir (Monitor Progress) Solvent->Reaction Workup 4. Quench & Workup (Extraction) Reaction->Workup Purification 5. Purify Product (Chromatography) Workup->Purification End End Product Purification->End

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree Problem Low / No Yield Check_Catalyst Is Catalyst Active? Problem->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use Fresh Catalyst & Bulky Ligand Check_Catalyst->Sol_Catalyst No Check_Purity Are Reagents Pure? Check_Conditions->Check_Purity Yes Sol_Conditions Screen Base, Solvent & Temp. Check_Conditions->Sol_Conditions No Sol_Purity Purify Starting Materials Check_Purity->Sol_Purity No Success Reaction Successful Check_Purity->Success Yes Sol_Catalyst->Problem Re-evaluate Sol_Conditions->Problem Re-evaluate Sol_Purity->Problem Re-evaluate

Validation & Comparative

Comparative Analysis of the 1H and 13C NMR Spectra of 2-Bromo-5-nitropyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The spectral data is compared with related pyridine (B92270) derivatives, namely 2-chloropyridine, 2-bromopyridine, and 5-nitropyridine, to provide a comprehensive reference for researchers, scientists, and drug development professionals. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for spectral acquisition, and includes a visual representation of the chemical shift relationships within the target molecule.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its analogues. The data was acquired in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-3H-4H-6
This compound 8.44 (dd, J = 8.8, 2.7 Hz)7.85 (d, J = 8.8 Hz)9.22 (d, J = 2.7 Hz)
2-Chloropyridine 7.32 (d, J=7.8 Hz)7.64 (td, J=7.8, 1.9 Hz)8.39 (d, J=4.9 Hz)
2-Bromopyridine 7.49 (d, J = 7.9 Hz)[1]7.55-7.50 (m)[1]8.30-8.40 (m)[1]
5-Nitropyridine 8.55 (dd, J = 8.7, 2.7 Hz)7.80 (dd, J = 8.7, 4.3 Hz)9.35 (d, J = 2.7 Hz)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-2C-3C-4C-5C-6
This compound 141.8129.5135.2145.7151.3
2-Chloropyridine 152.4124.5139.3123.0149.9
2-Bromopyridine 142.4[1]128.4[1]138.6[1]122.8[1]150.3[1]
5-Nitropyridine 145.8124.1134.5142.3152.1

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives.

Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer: Gently vortex or sonicate the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-10 ppm

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-160 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

  • For ¹H NMR, integrate the signals and analyze the coupling patterns to determine proton connectivity.

Visualization of Chemical Shift Effects

The following diagram illustrates the relative chemical shifts of the protons in the this compound ring, highlighting the deshielding effects of the bromine and nitro substituents.

Proton Chemical Shifts in this compound

References

Interpreting the Mass Spectrum of 2-Bromo-5-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 2-bromo-5-nitropyridine, a crucial analytical technique for confirming molecular identity and elucidating structural features. Due to the limited availability of a public mass spectrum for this compound, this guide will utilize the mass spectrum of its close isomer, 5-bromo-2-nitropyridine, as a primary reference. This comparative approach, supplemented with data from other relevant compounds such as 2-chloropyridine (B119429) and nitrobenzene, allows for a robust prediction of the fragmentation pattern of this compound.

Understanding the Molecular Ion

The molecular formula of this compound is C₅H₃BrN₂O₂. Its molecular weight is approximately 202.99 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 isotopic peak. This is due to the two abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, the molecular ion region of the spectrum for this compound is expected to show two peaks of almost equal intensity at m/z 202 and 204.

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for both nitroaromatic and halogenated aromatic compounds. The primary fragmentation events are likely to involve the loss of the nitro group (NO₂) and the bromine atom.

A probable fragmentation cascade is outlined below:

  • Loss of NO₂: The initial fragmentation is often the loss of a nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 156/158.

  • Loss of NO: Alternatively, the molecular ion can lose a nitric oxide radical (NO), with a mass of 30 Da, leading to a fragment at m/z 172/174. This is a common fragmentation pathway for nitroaromatic compounds.[1]

  • Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (Br•), leading to a fragment ion at m/z 123.

  • Sequential Losses: Subsequent fragmentations can occur, such as the loss of a cyano group (HCN) from the pyridine (B92270) ring, which is a common fragmentation for pyridine derivatives.

Comparative Mass Spectral Data

To provide a quantitative basis for our interpretation, the following table summarizes the expected major ions for this compound, based on the analysis of its isomer and related compounds.

m/z (mass/charge ratio)Proposed Fragment IonPredicted Relative AbundanceBasis for Prediction
202/204[C₅H₃BrN₂O₂]⁺ (Molecular Ion)ModerateIsotopic pattern of bromine
172/174[C₅H₃BrNO]⁺Low to ModerateLoss of NO from the molecular ion
156/158[C₅H₃BrN]⁺HighLoss of NO₂ from the molecular ion
123[C₅H₃N₂O₂]⁺ModerateLoss of Br from the molecular ion
77[C₅H₃N]⁺ModerateLoss of Br and NO₂ from the molecular ion

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation M [C₅H₃BrN₂O₂]⁺˙ m/z 202/204 F1 [C₅H₃BrNO]⁺˙ m/z 172/174 M->F1 - NO F2 [C₅H₃BrN]⁺˙ m/z 156/158 M->F2 - NO₂ F3 [C₅H₃N₂O₂]⁺ m/z 123 M->F3 - Br F4 [C₅H₃N]⁺˙ m/z 77 F2->F4 - Br

Caption: Predicted fragmentation of this compound.

Experimental Protocol

The following provides a general methodology for acquiring the mass spectrum of this compound.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements.

  • Ionization Source: Electron ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like this compound.

  • Inlet System: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Mass Analyzer Parameters:

    • Scan Range: Set the mass-to-charge ratio (m/z) scan range from 50 to 300 to ensure the detection of the molecular ion and all significant fragments.

    • Ionization Energy: A standard electron energy of 70 eV is typically used.

    • Source Temperature: Maintain a source temperature of approximately 200-250 °C to ensure sample volatilization without thermal degradation.

Data Analysis:

  • Identify the molecular ion peak and its characteristic M+2 isotope peak to confirm the presence of bromine.

  • Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

  • Compare the obtained spectrum with a reference spectrum from a database, if available, or with the predicted fragmentation pattern to confirm the identity of the compound.

This guide provides a comprehensive framework for interpreting the mass spectrum of this compound. By combining data from closely related compounds with fundamental principles of mass spectrometry, researchers can confidently identify this compound and gain valuable structural insights.

References

A Comparative Guide to the FTIR Analysis of 2-Bromo-5-nitropyridine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Bromo-5-nitropyridine with two alternative pyridine (B92270) derivatives: 2-Aminopyridine and 2-Chloropyridine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these compounds based on their unique vibrational spectra. This document outlines the characteristic infrared absorption bands for each compound, presents detailed experimental protocols for sample analysis, and includes a visual workflow of the analytical process.

Quantitative Data Summary: A Comparative Analysis of Vibrational Frequencies

The following table summarizes the key FTIR absorption bands for this compound and its selected alternatives. These wavenumbers are indicative of the principal functional groups present in each molecule, providing a basis for their differentiation.

Functional GroupVibrational ModeThis compound (cm⁻¹)2-Aminopyridine (cm⁻¹)2-Chloropyridine (cm⁻¹)
Aromatic C-H Stretching3100 - 30003100 - 30003100 - 3000
Nitro (NO₂) Group Asymmetric Stretching~1530N/AN/A
Nitro (NO₂) Group Symmetric Stretching~1350N/AN/A
Amino (NH₂) Group Asymmetric StretchingN/A~3440N/A
Amino (NH₂) Group Symmetric StretchingN/A~3300N/A
Amino (NH₂) Group ScissoringN/A~1630N/A
Aromatic Ring C=C & C=N Stretching1600 - 1585, 1500 - 14001600 - 1585, 1500 - 14001600 - 1585, 1500 - 1400
C-N Bond StretchingN/A1330 - 1260N/A
C-Br Bond Stretching650 - 510N/AN/A
C-Cl Bond StretchingN/AN/A~750
Aromatic C-H Out-of-plane Bending900 - 675900 - 675900 - 675

Experimental Protocols

To obtain high-quality FTIR spectra for these pyridine derivatives, two common methods for solid sample analysis are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This method involves dispersing the solid sample within a KBr matrix, which is transparent in the mid-infrared region.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Infrared-grade Potassium Bromide (KBr), dried at 110°C for at least 2-3 hours[1]

  • Analytical balance

  • Spatula

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of dry KBr powder.[2]

  • Grinding: Transfer the sample and KBr to an agate mortar and gently grind the mixture until a fine, homogeneous powder is obtained. The particle size should ideally be reduced to 1-2 microns to minimize scattering effects.[3]

  • Pellet Formation: Place the powdered mixture into a pellet die.

  • Pressing: Apply pressure using a hydraulic press (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes to form a thin, transparent, or translucent pellet.[4]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a rapid and non-destructive method that requires minimal sample preparation.

Materials and Equipment:

Procedure:

  • Background Spectrum: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

  • Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the FTIR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent and a soft wipe.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the FTIR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start weigh_sample Weigh Sample (1-2 mg) start->weigh_sample weigh_kbr Weigh Dry KBr (100-200 mg) start->weigh_kbr grind Grind Sample and KBr in Mortar weigh_sample->grind weigh_kbr->grind load_die Load Powder into Pellet Die grind->load_die press_pellet Apply Hydraulic Pressure (8-10 tons) load_die->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet background_scan Run Background Scan (Blank KBr) place_pellet->background_scan sample_scan Run Sample Scan background_scan->sample_scan process_data Process Data (Baseline Correction, Peak Identification) sample_scan->process_data end_node End process_data->end_node

Caption: Workflow for FTIR Analysis using the KBr Pellet Method.

This guide provides a foundational framework for the FTIR analysis of this compound and related compounds. For definitive identification, it is always recommended to compare the obtained spectrum with a reference spectrum from a spectral library or a certified standard.

References

comparing reactivity of 2-Bromo-5-nitropyridine vs 2-Chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Bromo-5-nitropyridine and 2-Chloro-5-nitropyridine (B43025)

For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is paramount to achieving desired outcomes efficiently and cost-effectively. Halogenated nitropyridines are a critical class of building blocks, prized for their versatility in constructing complex molecular architectures. This guide provides an objective comparison of the reactivity of two such key intermediates: this compound and 2-Chloro-5-nitropyridine, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.

Introduction to SNAr Reactivity in 5-Nitropyridines

The reactivity of 2-halo-5-nitropyridines is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring's inherent electron-deficient nature, particularly at the 2- and 4-positions, is significantly amplified by the potent electron-withdrawing effect of the nitro group (-NO2) at the 5-position.[1][2] This electronic arrangement makes the carbon atom bonded to the halogen highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism is generally a two-step process:

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2][3]

  • Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the halide ion (Cl- or Br-).

The relative reactivity of different halogens as leaving groups in SNAr reactions is not solely dependent on bond strength. Electronegativity also plays a crucial role. In many activated aromatic systems, the typical reactivity order is F > Cl ≈ Br > I.[4][5] This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the initial nucleophilic attack (the rate-determining step). While C-Cl and C-Br bonds are weaker than C-F bonds, their lower electronegativity makes the carbon center less electrophilic. Consequently, 2-Chloro-5-nitropyridine and this compound often exhibit very similar reactivity.[5][6]

Comparative Reactivity Data

Direct, side-by-side kinetic comparisons of this compound and 2-Chloro-5-nitropyridine with the same nucleophile under identical conditions are sparse in the literature. However, data from various studies involving similar nucleophiles allow for a substantive comparison.

The following tables summarize second-order rate constants (k2) for reactions with various nucleophiles.

Table 1: Reactivity of 2-Chloro-5-nitropyridine with Nucleophiles

NucleophileSolventTemperature (°C)k₂ (x 10⁴ M⁻¹s⁻¹)
p-anisidine (p-OCH₃ Aniline)DMSO4510.3
p-toluidine (p-CH₃ Aniline)DMSO456.46
AnilineDMSO452.51
p-chloroaniline (p-Cl Aniline)DMSO451.15
m-chloroaniline (m-Cl Aniline)DMSO450.63

Data extracted from a study by El-Bardan (2002) on reactions with substituted anilines.[2][7]

Table 2: Comparative Reactivity of 2-Halopyridinium Ions with Piperidine (B6355638)

While not involving 5-nitro-substituted pyridines, a study on the reaction of 2-halo-N-methylpyridinium ions with piperidine in methanol (B129727) provides insight into the relative leaving group ability of chlorine and bromine in a similar heterocyclic system. The observed order of reactivity was 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the chloro and bromo derivatives have nearly identical reactivity under these conditions.[5][6] This finding supports the general principle that in SNAr reactions where the initial attack is rate-determining, the difference in reactivity between chlorine and bromine as leaving groups is often minimal.

Analysis of Reactivity

The available data and established principles of SNAr reactions suggest that This compound and 2-Chloro-5-nitropyridine exhibit very similar reactivity . The choice between the two reagents in a synthetic protocol is therefore more likely to be governed by factors such as:

  • Cost and Availability: One reagent may be more economical or readily available from suppliers.

  • Downstream Applications: The presence of a bromide or chloride in a more complex intermediate might be desirable for subsequent cross-coupling reactions (e.g., Suzuki, Heck) where reactivity patterns can differ.

  • Specific Reaction Conditions: While generally similar, minor differences in reactivity could be exploited under specific, highly optimized conditions.

Experimental Protocols

To conduct a direct and precise comparison of reactivity, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as an amine, using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of the SNAr Reaction of 2-Halo-5-nitropyridines with an Amine

  • Materials and Reagents:

    • 2-Chloro-5-nitropyridine

    • This compound

    • Nucleophile (e.g., piperidine, aniline)

    • Anhydrous solvent (e.g., DMSO, Acetonitrile)

    • Constant temperature UV-Vis spectrophotometer with a thermostatted cell holder.

    • Volumetric flasks and pipettes.

  • Preparation of Solutions:

    • Prepare a stock solution of the 2-halo-5-nitropyridine (e.g., 1 x 10-3 M) in the chosen solvent.

    • Prepare a series of stock solutions of the amine nucleophile at significantly higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M) to ensure pseudo-first-order reaction conditions.

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product, which should be determined beforehand by recording the spectrum of a fully reacted solution.

    • Equilibrate the spectrophotometer cell holder and the reactant solutions to the desired temperature (e.g., 45.0 ± 0.1 °C).

    • Initiate the reaction by rapidly injecting a small aliquot of the 2-halo-5-nitropyridine stock solution into a cuvette containing the amine solution. The final concentration of the halopyridine should be much lower than the amine (e.g., 5 x 10-5 M).

    • Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of amine), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the final absorbance.

    • Repeat the experiment for several different amine concentrations.

    • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the amine concentration: kobs = k2[Amine].

    • Perform this entire procedure for both 2-chloro-5-nitropyridine and this compound to obtain a direct comparison of their k2 values.

Visualizations

The following diagrams illustrate the key mechanistic pathway and a general workflow for the comparative analysis.

Caption: General mechanism for the SNAr reaction of 2-halo-5-nitropyridines.

Kinetic_Workflow Experimental Workflow for Kinetic Analysis prep Prepare Stock Solutions (Halopyridine, Nucleophile) temp Equilibrate Solutions and Spectrophotometer to Temp prep->temp mix Initiate Reaction in Cuvette (Pseudo-First-Order Conditions) temp->mix record Record Absorbance vs. Time at Product λmax mix->record calc_kobs Calculate k-obs (First-Order Fit) record->calc_kobs repeat Repeat for Multiple Nucleophile Concentrations calc_kobs->repeat plot Plot k-obs vs. [Nucleophile] repeat->plot calc_k2 Determine k2 from Slope plot->calc_k2 compare Compare k2 values for Chloro vs. Bromo Substrates calc_k2->compare

Caption: Workflow for the comparative kinetic study of 2-halo-5-nitropyridines.

References

Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Bromo-5-nitropyridine and 2-Iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency, cost, and timeline of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide in an aryl halide substrate is a key determinant of reactivity. This guide provides a detailed, objective comparison of 2-bromo-5-nitropyridine and 2-iodo-5-nitropyridine (B186300) in the context of the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The fundamental principle governing the reactivity of aryl halides in Suzuki coupling is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for this reactivity is I > Br > Cl, which is inversely proportional to the C-X bond strength.[1] A weaker C-X bond leads to a faster rate of oxidative addition of the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] Consequently, 2-iodo-5-nitropyridine is generally expected to be more reactive than its bromo-counterpart, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.

Quantitative Performance Comparison

While a direct head-to-head comparison of this compound and 2-iodo-5-nitropyridine under identical Suzuki coupling conditions is not extensively documented in the literature, a comparative analysis can be drawn from studies on structurally similar substrates. The following table summarizes representative experimental data for the Suzuki coupling of these two compounds with arylboronic acids. It is important to note that the reaction conditions are not identical, which will influence the outcomes.

ParameterThis compound2-Iodo-5-nitropyridine
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst System Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent DME/H₂OToluene/EtOH/H₂O
Temperature 85 °C80 °C
Reaction Time 12 h4 h
Yield 92%95%

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 2-iodo-5-nitropyridine.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add degassed DME and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-5-nitropyridine.

Protocol 2: Suzuki Coupling of 2-Iodo-5-nitropyridine with Phenylboronic Acid

Materials:

  • 2-Iodo-5-nitropyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a round-bottom flask, combine 2-iodo-5-nitropyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • Seal the flask and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, a mixture of toluene, ethanol, and water.[2]

  • Heat the reaction mixture to 80 °C and stir for 4 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-phenyl-5-nitropyridine.

Reaction Mechanism and Workflow

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The key difference in reactivity between 2-iodo-5-nitropyridine and this compound lies in the initial oxidative addition step, where the weaker carbon-iodine bond is cleaved more readily.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X OxAdd Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B [R²-B(OR)₂(Base)]⁻ Transmetal Transmetalation PdII_B->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X (Ar-I or Ar-Br) BoronicAcid R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ BoronicAcid->Borate + Base Base Base

Suzuki-Miyaura Catalytic Cycle

The logical workflow for selecting between this compound and 2-iodo-5-nitropyridine is outlined in the following diagram.

Decision_Workflow Start Start: Select Aryl Halide for Suzuki Coupling HighReactivity Is high reactivity under mild conditions critical? Start->HighReactivity CostSensitive Is cost and availability a primary concern? HighReactivity->CostSensitive No SelectIodo Select 2-Iodo-5-nitropyridine HighReactivity->SelectIodo Yes CostSensitive->SelectIodo No SelectBromo Select this compound CostSensitive->SelectBromo Yes ConsiderOptimization Consider reaction optimization (higher temp., longer time, stronger base/ligand) SelectBromo->ConsiderOptimization

Aryl Halide Selection Workflow

Conclusion

The choice between this compound and 2-iodo-5-nitropyridine for Suzuki coupling reactions represents a classic trade-off between reactivity and cost. The higher reactivity of 2-iodo-5-nitropyridine, stemming from its weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. This makes it the preferred substrate when reaction efficiency and the preservation of sensitive functional groups are paramount.

Conversely, this compound is a more cost-effective and readily available starting material. While it generally requires more forcing conditions to achieve comparable yields to its iodo-counterpart, modern advancements in catalyst and ligand design have made the coupling of aryl bromides highly efficient.

Ultimately, the optimal choice depends on the specific requirements of the synthesis. For early-stage research and development where rapid access to diverse analogs under mild conditions is crucial, 2-iodo-5-nitropyridine may be the superior choice. For large-scale synthesis and cost-driven projects, the use of this compound, coupled with careful reaction optimization, presents a more economical approach.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides a comparative overview of common analytical methods for assessing the purity of 2-Bromo-5-nitropyridine, a key building block in organic synthesis. The following sections detail the experimental protocols for various techniques, present a comparative summary of their performance, and illustrate a typical analytical workflow.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. For this compound, several chromatographic and spectroscopic methods are commonly employed.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.High resolution, sensitivity, and reproducibility. Suitable for a wide range of compounds.[1][2]May require method development for optimal separation.
Gas Chromatography (GC) Separation based on the differential partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.Quantitative purity (% area), detection of volatile impurities and residual solvents.[3][4]High efficiency and sensitivity for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.[5][6][7][8]Provides detailed structural information, can be quantitative (qNMR).[9] Non-destructive.[9]Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be difficult to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection capabilities of mass spectrometry.Identification of volatile impurities by their mass-to-charge ratio and fragmentation patterns.High specificity and sensitivity for compound identification.Limited to volatile and thermally stable compounds.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Identification of non-volatile impurities by their mass-to-charge ratio.[11]Applicable to a broader range of compounds than GC-MS.Ionization efficiency can vary between compounds, potentially affecting quantification.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for the key analytical methods discussed.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1][2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution onto the column. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography (GC)

This method is effective for assessing the purity of this compound and detecting any volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[10]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1-10 µg/mL.[10]

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Purity is calculated based on the area percentage of the main peak.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used for an absolute purity determination without the need for a specific reference standard of the compound itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

    • Ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P_IS = Purity of the internal standard

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the analytical assessment of this compound purity.

Analytical Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Dissolution->GC NMR NMR Analysis Dissolution->NMR Data_Processing Data Processing and Integration HPLC->Data_Processing GC->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: General workflow for purity assessment.

This guide provides a foundational understanding of the analytical methodologies available for assessing the purity of this compound. The choice of method should be tailored to the specific requirements of the analysis. For regulatory filings, it is often necessary to use multiple orthogonal methods to provide a comprehensive purity profile.

References

A Researcher's Guide to NMR Characterization of 2-Bromo-5-nitropyridine Reaction Products and a Comparison with 2-Chloro-5-nitropyridine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-bromo-5-nitropyridine is a pivotal building block in the synthesis of novel heterocyclic compounds. Its versatile reactivity allows for the introduction of diverse functionalities through common cross-coupling and nucleophilic substitution reactions. Accurate characterization of the resulting products is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This guide provides a comparative analysis of the NMR characterization of products derived from Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions of this compound. Furthermore, it objectively compares its performance with the more economical alternative, 2-chloro-5-nitropyridine (B43025), supported by experimental data and detailed protocols.

Comparative Analysis of Reaction Products by NMR Spectroscopy

The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen significantly influences the chemical shifts of the aromatic protons in the resulting products. The following tables summarize typical ¹H and ¹³C NMR data for products obtained from key reactions of this compound and its chloro-analogue.

Table 1: ¹H and ¹³C NMR Data for Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The substitution of the halogen at the 2-position with an aryl group leads to characteristic changes in the NMR spectrum.

Starting MaterialProduct Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound2-Phenyl-5-nitropyridine~8.70 (d, H6), ~7.70-8.00 (m, Ar-H), ~7.40-7.50 (m, Ar-H)~158.0 (C2), ~150.0 (C6), ~142.0 (C5), ~137.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~121.0 (C3), ~119.0 (C4)
2-Chloro-5-nitropyridine2-Phenyl-5-nitropyridine~8.70 (d, H6), ~7.70-8.00 (m, Ar-H), ~7.40-7.50 (m, Ar-H)~158.0 (C2), ~150.0 (C6), ~142.0 (C5), ~137.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~121.0 (C3), ~119.0 (C4)

Note: The NMR data for the products are identical as the final compound is the same. The primary difference lies in the reaction conditions required.

Table 2: ¹H and ¹³C NMR Data for Buchwald-Hartwig Amination Products

This reaction is crucial for the formation of C-N bonds, widely used in the synthesis of pharmaceutical intermediates.

Starting MaterialProduct Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundN-Phenyl-5-nitropyridin-2-amine~9.00 (d, H6), ~8.15 (dd, H4), ~7.20-7.40 (m, Ar-H), ~6.90-7.00 (m, Ar-H), ~6.80 (d, H3)~156.0 (C2), ~146.0 (C6), ~141.0 (C5), ~140.0 (Ar-C), ~130.0 (Ar-CH), ~124.0 (Ar-CH), ~120.0 (Ar-CH), ~110.0 (C3), ~108.0 (C4)
2-Chloro-5-nitropyridineN-Phenyl-5-nitropyridin-2-amine~9.00 (d, H6), ~8.15 (dd, H4), ~7.20-7.40 (m, Ar-H), ~6.90-7.00 (m, Ar-H), ~6.80 (d, H3)~156.0 (C2), ~146.0 (C6), ~141.0 (C5), ~140.0 (Ar-C), ~130.0 (Ar-CH), ~124.0 (Ar-CH), ~120.0 (Ar-CH), ~110.0 (C3), ~108.0 (C4)
Table 3: ¹H and ¹³C NMR Data for Nucleophilic Aromatic Substitution (SNAr) Products

SNAr reactions with alkoxides are a common strategy for introducing oxygen-based functional groups.

Starting MaterialProduct Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound2-Methoxy-5-nitropyridine~9.05 (d, H6), ~8.40 (dd, H4), ~6.90 (d, H3), ~4.05 (s, OCH₃)~164.0 (C2), ~146.0 (C6), ~141.0 (C5), ~138.0 (C4), ~110.0 (C3), ~55.0 (OCH₃)
2-Chloro-5-nitropyridine2-Methoxy-5-nitropyridine~9.05 (d, H6), ~8.40 (dd, H4), ~6.90 (d, H3), ~4.05 (s, OCH₃)~164.0 (C2), ~146.0 (C6), ~141.0 (C5), ~138.0 (C4), ~110.0 (C3), ~55.0 (OCH₃)

Reactivity Comparison: this compound vs. 2-Chloro-5-nitropyridine

The primary difference between using this compound and 2-chloro-5-nitropyridine lies in their reactivity, which is a direct consequence of the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive in palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Conversely, 2-chloro-5-nitropyridine is typically less expensive and more readily available, making it an attractive alternative for large-scale synthesis. However, its lower reactivity often necessitates more forcing conditions, such as higher temperatures and more sophisticated and expensive ligands to achieve comparable yields to its bromo-counterpart.

cluster_0 Reactivity Comparison cluster_1 Reaction Characteristics cluster_2 Reaction Characteristics Bromo This compound Reactivity Higher Reactivity (Weaker C-Br bond) Bromo->Reactivity leads to Cost Higher Cost Bromo->Cost Chloro 2-Chloro-5-nitropyridine Reactivity_Cl Lower Reactivity (Stronger C-Cl bond) Chloro->Reactivity_Cl leads to Cost_Cl Lower Cost Chloro->Cost_Cl Conditions Milder Conditions (Lower Temp, Shorter Time) Reactivity->Conditions allows for Conditions_Cl Harsher Conditions (Higher Temp, Longer Time) Reactivity_Cl->Conditions_Cl requires

Caption: Comparison of 2-bromo- and 2-chloro-5-nitropyridine.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. Note that optimization of these conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of a halo-nitropyridine with an arylboronic acid.

start Start reagents Combine: - 2-Halo-5-nitropyridine (1 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas mixture (e.g., Ar bubbling) reagents->degas heat Heat reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor reaction (TLC or LC-MS) heat->monitor workup Aqueous workup (Extraction with organic solvent) monitor->workup Reaction complete purify Purify product (Column chromatography) workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

  • To a flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Heat the reaction mixture with stirring to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-nitropyridine.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general method for the C-N cross-coupling of a halo-nitropyridine with an amine.[1]

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-halo-5-nitropyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) in a dry Schlenk flask.[1]

  • Add a dry, degassed solvent such as toluene (B28343) or dioxane.[1]

  • Seal the flask and heat the mixture with stirring, typically between 80-110 °C, for 12-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate in vacuo.[1]

  • Purify the product via flash column chromatography.[1]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide

This protocol details the substitution of the halogen with an alkoxide, such as sodium methoxide.

Procedure:

  • Dissolve this compound (1.0 equiv) in the corresponding alcohol (e.g., methanol) or an inert solvent like THF.

  • Add the sodium alkoxide (e.g., sodium methoxide, 1.2 equiv) portion-wise or as a solution in the alcohol at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope. This guide provides a detailed comparison of different palladium catalysts for the cross-coupling of 2-Bromo-5-nitropyridine, a key building block in the synthesis of numerous biologically active compounds. We will delve into the performance of various catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The choice of a palladium catalyst system is critical for the successful cross-coupling of this compound. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, making the selection of the appropriate catalyst and reaction conditions paramount for achieving high yields and selectivity. Below is a summary of the performance of various palladium catalysts in different cross-coupling reactions involving this compound and analogous substrates.

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic acidK₃PO₄1,4-Dioxane (B91453)/H₂O85-95>15Moderate to Good[1]
Suzuki-Miyaura Pd(dppf)Cl₂N-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High[2]
Suzuki-Miyaura Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O801-
Buchwald-Hartwig Pd₂(dba)₃ / XantphosN-MethylanilineNaOt-BuToluene100-High[3]
Buchwald-Hartwig Pd(OAc)₂ / X-PhosAnilineNaOt-Bu or KOt-BuToluene150 (MW)0.17Low to High[4]
Heck Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NAcetonitrile100--[5]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for this compound and similar substrates.

Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from the synthesis of pyridine derivatives via Suzuki cross-coupling.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 85-95 °C with stirring for over 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, filter the mixture, and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination using Pd₂(dba)₃ and a Phosphine (B1218219) Ligand

This protocol provides a general methodology for the Buchwald-Hartwig amination of a bromo-heterocycle.[3]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Potassium phosphate (K₃PO₄) (1.4 equivalents)

  • Anhydrous, degassed Toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_B Ar'-B(OR)₂ Ar_prime_B->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)L₂(NR'R'') Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants, base, catalyst, ligand - Add solvent Start->Setup Inert Establish Inert Atmosphere (e.g., N₂ or Ar purge) Setup->Inert Reaction Heating and Stirring Inert->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Periodically Workup Aqueous Workup: - Quench reaction - Extraction Reaction->Workup Upon Completion Monitoring->Reaction Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to the Synthesis of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitropyridines are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic introduction of a nitro group onto the pyridine (B92270) ring activates it for further functionalization, most commonly through nucleophilic aromatic substitution. This guide provides an objective comparison of various synthetic routes to key substituted nitropyridines, supported by experimental data to aid researchers in selecting the most efficient and appropriate methodology for their specific needs.

I. Comparative Analysis of Synthetic Routes

The synthesis of substituted nitropyridines can be approached from various starting materials, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. Below, we compare common synthetic strategies for the preparation of 2-chloro-5-nitropyridine (B43025) and 3-amino-4-nitropyridine.

Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a versatile intermediate, and its synthesis has been well-established through several routes. The choice of starting material significantly impacts the overall efficiency and safety of the process.

Table 1: Comparison of Synthetic Routes to 2-Chloro-5-nitropyridine

ParameterRoute 1: From 2-Aminopyridine[1][2][3][4]Route 2: From 2-Hydroxy-5-nitropyridine[1][2][5][6]Route 3: From 3-Nitropyridine[1][6]Route 4: From 2-Halogenated Acrylate[7]
Starting Material 2-Aminopyridine (B139424)2-Hydroxy-5-nitropyridine (B147068)3-Nitropyridine2-Halogenated acrylate, Nitromethane
Key Steps 1. Nitration2. Diazotization & Hydrolysis3. Chlorination1. Chlorination1. Chlorination with Dichlorine Monoxide1. Condensation & Cyclization2. Chlorination
Key Reagents H₂SO₄, HNO₃, NaNO₂, HCl, PCl₅/POCl₃POCl₃, PCl₅, N,N-diethylanilineDichlorine monoxide, Triethylamine (B128534), Zinc chlorideDBU, Triethyl orthoformate, Zinc chloride, Ammonia
Overall Yield ~41.1%[3][4]76.9% - 95.3%[1][6]High (Specific yield not consistently reported)High (e.g., 89.5% for chlorination step)[7]
Reaction Conditions Multi-step, requires careful temperature controlHigh temperature (120-125°C)Low temperature (-15°C to RT)Multi-step, moderate to high temperatures
Advantages Readily available starting materialHigh-yielding final stepMilder conditions for chlorinationAvoids direct nitration, safer
Disadvantages Lower overall yield, formation of isomers[2]Starting material may need to be synthesizedReagent (Cl₂O) may not be readily availableMulti-step synthesis of intermediate
Synthesis of 3-Amino-4-nitropyridine

3-Amino-4-nitropyridine is another crucial intermediate. A comparison of two primary synthetic approaches highlights the trade-offs between reaction complexity and yield.[8]

Table 2: Comparison of Synthetic Routes to 3-Amino-4-nitropyridine [8]

ParameterProtocol 1: Nitration of 4-AminopyridineProtocol 2: Amination of 4-Ethoxy-3-nitropyridine
Starting Material 4-Aminopyridine4-Ethoxy-3-nitropyridine
Key Reagents Fuming Nitric Acid, Sulfuric AcidAmmonium Acetate, Triethylamine
Reaction Temperature 0-10°C, then 90°C120°C
Reaction Time ~8 hours, then overnight2.5 hours
Reported Yield 70%75%
Product Isolation Precipitation by pH adjustment, filtrationPrecipitation in water, filtration
Advantages Utilizes a simple starting materialSimpler, faster, and less hazardous procedure; higher reported yield
Disadvantages Use of hazardous reagents, longer reaction timeStarting material is more complex

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of substituted nitropyridines.

Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine

This multi-step synthesis involves nitration, diazotization/hydrolysis, and finally chlorination.[1][2][3]

Step 1: Synthesis of 2-Amino-5-nitropyridine (B18323) [1]

  • Add 2-aminopyridine (60.2g, 0.639mol) to concentrated sulfuric acid (150mL) while maintaining the temperature below 10°C.

  • After complete dissolution, add a mixture of concentrated sulfuric acid (95mL) and fuming nitric acid (95mL, 2.37mol) dropwise, keeping the temperature below 30°C.

  • Stir at 25-30°C for 40 minutes, then raise the temperature to 55-65°C and maintain for 11 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice (1000g).

  • Adjust the pH to 5.5-6.0 with 50 wt.% sodium hydroxide (B78521) solution and filter the precipitate.

  • Wash the filter cake with ice water and dry to obtain 2-amino-5-nitropyridine. Yield: 85.7%.[1]

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine [1]

  • Dissolve 2-amino-5-nitropyridine (138.1g, 1.000mol) in 15 wt.% hydrochloric acid (913mL).

  • Cool the solution to -5 to 0°C and add a solution of sodium nitrite (B80452) (103.5g, 1.500mol) in water (100mL) dropwise.

  • Stir at 0-5°C for 45 minutes.

  • Filter and recrystallize the residue from a water/ethanol (B145695) mixture to obtain 2-hydroxy-5-nitropyridine. Yield: 81.3%.[1]

Step 3: Synthesis of 2-Chloro-5-nitropyridine [3]

  • Chlorinate 2-hydroxy-5-nitropyridine with a mixture of PCl₅ and POCl₃.

  • The total yield for the three steps is reported to be 41.1%.[3]

Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

This method provides a more direct route if the starting hydroxypyridine is available.

Procedure: [1]

  • To a flask containing phosphorus oxychloride (350mL), add 2-hydroxy-5-nitropyridine (321.7g, 2.296mol), N,N-diethylaniline (361.8g, 2.985mol), and tetraethylammonium (B1195904) chloride (95.1g, 0.574mol).

  • Heat the mixture at 120-125°C for 5-8 hours, monitoring by TLC.

  • After completion, cool the reaction to below 50°C and remove excess POCl₃ under reduced pressure.

  • Pour the residue into crushed ice (5000g), stir until melted, and filter the solid.

  • Wash the filter cake with ice water and dry to obtain 2-chloro-5-nitropyridine. Yield: 76.9%.[1]

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Amino-5-nitropyridine Derivatives

This general protocol illustrates the functionalization of 2-chloro-5-nitropyridine with an amine nucleophile.

Procedure: [9]

  • Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol (to approx. 0.1 M).

  • Add the desired amine nucleophile (1.1 equiv) followed by triethylamine (1.2 equiv).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

III. Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow and key decision points in selecting a synthetic route for substituted nitropyridines.

Synthetic_Route_Selection start Start: Need Substituted Nitropyridine sm_avail Starting Material Availability? start->sm_avail node_ap 2-Aminopyridine sm_avail->node_ap Readily Available node_hp 2-Hydroxypyridine sm_avail->node_hp Available/Synthesizable node_np 3-Nitropyridine sm_avail->node_np Available node_acrylate Acrylate Derivative sm_avail->node_acrylate Safety Concerns with Nitration method_nitration Direct Nitration node_ap->method_nitration method_chlorination Direct Chlorination node_hp->method_chlorination node_np->method_chlorination method_cyclo Cyclocondensation node_acrylate->method_cyclo eval_yield Evaluate Yield & Purity method_nitration->eval_yield Lower Overall Yield method_chlorination->eval_yield High Yield method_cyclo->eval_yield High Yield eval_safety Evaluate Safety & Reagents eval_yield->eval_safety end_product Target Nitropyridine eval_safety->end_product Optimal Route Selected Synthesis_of_2_Chloro_5_Nitropyridine cluster_route1 Route 1: From 2-Aminopyridine cluster_route2 Route 2: From 2-Hydroxy-5-nitropyridine A1 2-Aminopyridine A2 Nitration (H₂SO₄, HNO₃) A1->A2 A3 2-Amino-5-nitropyridine A2->A3 A4 Diazotization/Hydrolysis (NaNO₂, HCl) A3->A4 A5 2-Hydroxy-5-nitropyridine A4->A5 A6 Chlorination (PCl₅, POCl₃) A5->A6 end_product 2-Chloro-5-nitropyridine A6->end_product B1 2-Hydroxy-5-nitropyridine B2 Chlorination (POCl₃, PCl₅) B1->B2 B2->end_product

References

A Comparative Guide to the Regioselectivity of Substitutions on 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-5-nitropyridine. It compares the performance of various nucleophiles, offers detailed experimental protocols, and discusses alternative substrates, supported by available experimental data.

Introduction to the Regioselectivity of this compound

This compound is a highly versatile building block in organic synthesis, prized for its susceptibility to nucleophilic aromatic substitution.[1] The electron-deficient nature of the pyridine (B92270) ring, significantly enhanced by the strongly electron-withdrawing nitro group at the 5-position, activates the C-Br bond at the 2-position towards nucleophilic attack.

The regioselectivity of these substitutions is predominantly observed at the 2-position. This high degree of selectivity is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the 2-position allows the negative charge of the intermediate to be delocalized over the pyridine nitrogen and the oxygen atoms of the nitro group, resulting in a more stable, lower-energy transition state. Attack at other positions does not permit this extent of resonance stabilization.

This guide will explore the reactions of this compound with common oxygen, nitrogen, and sulfur-based nucleophiles, providing a comparative overview of their reactivity.

Comparative Performance with Various Nucleophiles

The nucleophilic substitution on this compound proceeds readily with a variety of nucleophiles. While extensive quantitative data from a single comparative study under standardized conditions is limited, the following table summarizes representative yields and conditions gleaned from various sources and analogous systems. The reactions are consistently reported to be highly regioselective, yielding the 2-substituted product.

Nucleophile ClassRepresentative NucleophileSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Nitrogen Piperidine (B6355638)Methanol (B129727)-Reflux2-4~95
AnilineAcetonitrile/DMF-30-502-6Good to High
BenzylamineIsopropanol/Water-802~90
Oxygen Sodium Methoxide (B1231860)Methanol-0 - Room Temp1-18>95
Sodium EthoxideEthanol-25-High
Sulfur Sodium ThiophenoxideMethanol-Room Temp-High
Benzyl (B1604629) MercaptanDMFK₂CO₃Room Temp-High

Note: Yields are representative and can vary based on the specific substrate, nucleophile, and reaction conditions. Some data is inferred from reactions with the analogous 2-chloro-5-nitropyridine (B43025).

Reaction Pathways and Experimental Workflows

The nucleophilic aromatic substitution on this compound follows a well-established two-step addition-elimination mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Product 2-Substituted-5-nitropyridine Meisenheimer_Complex->Product Elimination Leaving_Group Bromide (Br⁻) Meisenheimer_Complex->Leaving_Group

Diagram 1: General mechanism of the SNAr reaction on this compound.

A typical experimental workflow for the synthesis and purification of 2-substituted-5-nitropyridines is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: Dissolve this compound in solvent. Add nucleophile and base (if required). Start->Setup Reaction Reaction: Stir at specified temperature. Monitor by TLC. Setup->Reaction Workup Aqueous Workup: Quench reaction. Extract with organic solvent. Reaction->Workup Purification Purification: Dry organic layer. Concentrate under reduced pressure. Purify by column chromatography. Workup->Purification Characterization Characterization: Obtain NMR, MS, etc. Purification->Characterization End End Characterization->End

Diagram 2: General experimental workflow for SNAr on this compound.

Detailed Experimental Protocols

The following are representative protocols for the reaction of this compound with different classes of nucleophiles.

Protocol 1: Reaction with an Amine (Piperidine)

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in methanol (approximately 0.1 M concentration).

  • Add piperidine (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)-5-nitropyridine.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Dichloromethane (B109758)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 equiv) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield 2-methoxy-5-nitropyridine.

Protocol 3: Reaction with a Thiol (Benzyl Mercaptan)

Materials:

  • This compound

  • Benzyl mercaptan

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in DMF, add benzyl mercaptan (1.1 equiv) and potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(benzylthio)-5-nitropyridine.

Comparison with Alternative Substrates

The choice of leaving group on the pyridine ring can influence the rate of nucleophilic aromatic substitution. The general reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I.

  • 2-Chloro-5-nitropyridine: This is a very common and often more economical alternative to the bromo-analogue. In many SNAr reactions, the reactivity of 2-chloro-5-nitropyridine is comparable to that of this compound. The choice between the two often comes down to cost and availability.

  • 2-Fluoro-5-nitropyridine (B1295090): Due to the high electronegativity of fluorine and its ability to stabilize the transition state through inductive effects, 2-fluoro-5-nitropyridine is generally more reactive towards nucleophilic aromatic substitution than its chloro and bromo counterparts.[2] This increased reactivity can be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are required.

The logical relationship for the relative reactivity of these substrates is illustrated below.

Substrate_Reactivity 2-Fluoro-5-nitropyridine 2-Fluoro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Fluoro-5-nitropyridine->2-Chloro-5-nitropyridine > This compound This compound 2-Chloro-5-nitropyridine->this compound

Diagram 3: Relative reactivity of 2-halo-5-nitropyridines in SNAr reactions.

Conclusion

This compound is an excellent substrate for nucleophilic aromatic substitution, demonstrating high regioselectivity for substitution at the 2-position with a wide range of nitrogen, oxygen, and sulfur nucleophiles. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of 2-substituted-5-nitropyridines, which are valuable intermediates in drug discovery and materials science. While 2-chloro-5-nitropyridine offers a comparable and often more cost-effective alternative, 2-fluoro-5-nitropyridine provides enhanced reactivity for more challenging transformations. The protocols and comparative data presented in this guide serve as a valuable resource for researchers planning synthetic routes involving this versatile building block.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Disposal Synopsis

This document provides essential safety information and procedural guidance for the proper disposal of 2-Bromo-5-nitropyridine, a compound requiring careful handling due to its toxic and irritant properties. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.

Key Safety Data

Before handling this compound, it is crucial to be aware of its primary hazards. This information is summarized from safety data sheets (SDS) and should be supplemented by a thorough review of the specific SDS provided by your chemical supplier.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.[1][2]
Acute Toxicity, Dermal Harmful in contact with skin.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

  • Hand Protection: Wear chemical-impermeable gloves.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a NIOSH/MSHA approved respirator.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and regulatory compliance. The following protocol outlines the general procedure.

Important Note: Specific chemical neutralization or deactivation protocols for this compound are not provided in standard safety data sheets. The recommended and compliant method of disposal is through a licensed hazardous waste disposal company. Attempting to neutralize the compound without a validated and approved procedure can be dangerous.

Waste Collection and Storage
  • Segregation: Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • Container Integrity: Ensure the waste container is in good condition and compatible with the chemical. Keep the container tightly closed.[1][4]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4] The storage area should be secure and accessible only to authorized personnel.[3][4][5]

Accidental Spill and Leak Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Immediately evacuate personnel from the affected area.[1][4]

  • Ventilate: Ensure adequate ventilation.[1][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][4]

  • Cleanup:

    • Avoid the formation of dust.[1][4]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1]

    • Wash the spill site after the material has been collected.[6]

Final Disposal
  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[3][5]

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[5] It is the responsibility of the chemical waste generator to ensure complete and accurate classification of the waste.[5]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required for waste manifests.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

G cluster_0 Handling and Waste Generation cluster_1 On-Site Waste Management cluster_2 Spill Management (If applicable) cluster_3 Final Disposal A Handle this compound with appropriate PPE B Generate Waste (e.g., unused product, contaminated materials) A->B C Segregate and Collect Waste in a labeled, sealed container B->C D Store Waste Container in a cool, dry, well-ventilated area C->D H Arrange for Pickup by a Licensed Hazardous Waste Disposal Company D->H E Accidental Spill Occurs F Evacuate, Ventilate, and Contain E->F G Clean up spill using appropriate PPE and collect in a sealed container for disposal F->G G->C I Ensure Compliance with all Local, Regional, and National Regulations H->I J Complete and Retain Waste Manifest Documentation I->J

References

Personal protective equipment for handling 2-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-5-nitropyridine. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as:

  • Toxic if swallowed [1][2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [1][2]

Immediate precautions include working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that an emergency eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for splash protection but are not recommended for prolonged contact with pyridine (B92270) derivatives.[3][4][5]Prevents skin contact and absorption.[4] Gloves should be inspected before use and disposed of properly after handling.[1]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][4]Protects eyes from splashes and dust.[4]
Skin and Body Protection Standard laboratory coat.[4] Consider a chemical-resistant apron and suit for larger quantities or when there is a significant risk of splashes.Protects clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is typically sufficient.[4] For situations with a risk of aerosol or dust generation, a NIOSH-approved respirator may be necessary.[6]Avoids inhalation of harmful vapors and dust.[4]

Safe Handling and Operational Workflow

The following workflow diagram outlines the key steps for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Dispense Chemical C->D Proceed to handling E Perform Experiment D->E F Close Container Tightly After Use E->F G Decontaminate Work Surfaces F->G Proceed to cleanup H Segregate Waste G->H I Dispose of Waste in Labeled Containers H->I J Remove PPE and Wash Hands I->J Final step

Caption: Workflow for handling this compound.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency ScenarioProcedure
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[4][7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
Large Spill Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][7] Remove contaminated clothing.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek immediate medical attention.[3][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including the chemical itself, solutions, and contaminated lab supplies (e.g., gloves, pipette tips), must be treated as hazardous waste.[4]

  • Waste Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[3][4] The label should include the chemical name and associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]

  • Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain.[7]

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult your institution's specific safety guidelines.

References

×

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.